10-Hydroxy-2-decanone
Description
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
10-hydroxydecan-2-one |
InChI |
InChI=1S/C10H20O2/c1-10(12)8-6-4-2-3-5-7-9-11/h11H,2-9H2,1H3 |
InChI Key |
YVJYDCIOSPAUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: 10-Hydroxy-2-decanone (CAS 35295-48-8)
The following technical guide provides an in-depth analysis of 10-Hydroxy-2-decanone (CAS 35295-48-8), a specific saturated keto-alcohol often confused with its unsaturated analogue, Queen Bee Acid (10-HDA).
Chemical Properties, Synthesis, and Biological Significance[1][2][3]
Executive Summary
10-Hydroxy-2-decanone (also known as 10-hydroxydecan-2-one) is a bifunctional lipid mediator featuring a terminal hydroxyl group and a methyl ketone moiety. While structurally related to (E)-10-hydroxy-2-decenoic acid (10-HDA) —the primary lipid in Royal Jelly—this saturated ketone exhibits distinct physicochemical properties and biological roles.[1][2]
Unlike 10-HDA, which functions as a caste-determining pheromone in honey bees (Apis mellifera), 10-hydroxy-2-decanone has been identified as a bioactive component in the venom of thief ants (Megalomyrmex spp.), where it functions as a repellent allomone. Its synthesis and characterization are critical for researchers investigating hymenopteran chemical ecology and the development of lipid-based antimicrobial or repellent agents.
Chemical Identity & Physicochemical Profile[1][2][5][6][7][8][9][10][11][12]
This molecule is characterized by a 10-carbon saturated chain with oxidation at the C2 (ketone) and C10 (alcohol) positions.
| Property | Data | Notes |
| CAS Registry Number | 35295-48-8 | Distinct from 10-HDA (CAS 14113-05-4) |
| IUPAC Name | 10-Hydroxydecan-2-one | |
| Molecular Formula | C₁₀H₂₀O₂ | Saturated |
| Molecular Weight | 172.26 g/mol | |
| Appearance | White to off-white solid | Waxy consistency at RT [1] |
| Solubility | Soluble in EtOH, CHCl₃, EtOAc | Sparingly soluble in water |
| Boiling Point | ~140–150 °C @ 0.1 mmHg | Extrapolated from derivatives |
| Key Functional Groups | Methyl Ketone (C2), Primary Alcohol (C10) | Allows dual-end functionalization |
Synthetic Pathways
The most efficient and chemically precise route to 10-hydroxy-2-decanone is the Wacker-Type Oxidation of terminal alkenes. This method avoids the over-oxidation often seen with strong oxidants (e.g., Jones reagent) and provides high regioselectivity for the methyl ketone.
Protocol: Pd/Fe-Catalyzed Wacker Oxidation
Source: Adapted from Tsuji et al. and ACS Omega (2023) [1].
Reaction Logic: This protocol utilizes a Palladium(II) catalyst regenerated by an Iron(III) co-catalyst using molecular oxygen as the terminal oxidant. This "green" approach minimizes hazardous waste compared to traditional CuCl-based Wacker systems.
Reagents:
-
Substrate: 9-Decen-1-ol (Terminal alkene precursor)
-
Catalyst: PdCl₂ (2 mol%)
-
Co-Catalyst: Fe(III) Citrate (2 mol%)
-
Solvent: Dimethoxyethane (DME) / Water (3:1 v/v)
-
Atmosphere: O₂ (1 atm, balloon)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve PdCl₂ and Fe(III) citrate in a mixture of DME and water.
-
Activation: Purge the system with O₂ and maintain under a balloon of O₂.
-
Addition: Slowly add 9-decen-1-ol via syringe pump over 5–15 hours. Slow addition is critical to prevent isomerization of the terminal alkene to an internal alkene.
-
Reaction: Stir at room temperature (25°C) for an additional 1 hour after addition is complete.
-
Workup: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 2:1).
-
Yield: Expect ~92% yield of 10-hydroxy-2-decanone as a white solid.
Visualization: Synthesis Workflow
Caption: Regioselective Wacker oxidation converting the terminal alkene of 9-decen-1-ol to the methyl ketone of 10-hydroxy-2-decanone.
Analytical Characterization (Spectroscopy)
Verification of CAS 35295-48-8 requires distinguishing it from its isomers (e.g., 9-hydroxy-2-decanone) and the unsaturated acid (10-HDA).
Nuclear Magnetic Resonance (NMR)
Data derived from purified samples in CDCl₃ [1, 2].[1][3]
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| ¹H | 2.13 | Singlet (s) | 3H | -C(O)CH₃ | Characteristic methyl ketone signal |
| ¹H | 2.42 | Triplet (t) | 2H | -CH₂-C(O)- | Alpha-methylene protons |
| ¹H | 3.62 | Triplet (t) | 2H | -CH₂ -OH | Terminal hydroxymethylene |
| ¹H | 1.53–1.61 | Multiplet (m) | 4H | β-CH₂ positions | Shielded chain segments |
| ¹H | 1.25–1.35 | Multiplet (m) | 8H | Bulk chain | Internal methylene chain |
| ¹³C | 208.7 | Singlet | - | C=O | Carbonyl carbon (Ketone) |
| ¹³C | 63.0 | Singlet | - | C -OH | Alcohol carbon |
| ¹³C | 43.8 | Singlet | - | C -C=O[4][5] | Alpha-carbon |
| ¹³C | 29.9 | Singlet | - | C H₃-C=O | Methyl carbon |
Mass Spectrometry (GC-MS)
-
Molecular Ion [M]+: m/z 172 (Weak/Absent due to fragmentation)
-
Base Peak: m/z 58
-
Secondary Peaks: m/z 43 (Acetyl group, CH₃CO⁺), m/z 71.
Biological Activity & Context[2][10][14][15]
While often overshadowed by 10-HDA, 10-hydroxy-2-decanone plays a specific role in hymenopteran chemical warfare.
Thief Ant Venom (Megalomyrmex)
Research indicates that 10-hydroxy-2-decanone is a component of the venom alkaloids in Megalomyrmex species (e.g., M. mondabora).
-
Function: It acts as a repellent allomone or "propaganda substance." When raiding the nests of fungus-growing ants, Megalomyrmex ants release this compound to confuse or repel the host workers, allowing them to steal brood or fungus garden resources without engaging in lethal combat [3].
Relationship to Royal Jelly
In honey bees (Apis mellifera), the primary lipid is 10-HDA (Acid).[1] 10-Hydroxy-2-decanone is considered a metabolic intermediate or minor constituent.
-
Metabolic Pathway: It is likely derived from the oxidation of 10-hydroxydecanoic acid or the hydration of dec-9-yn-2-one derivatives, though it does not share the "Queen Mandibular Pheromone" status of 9-ODA.
Visualization: Biological Context
Caption: Functional divergence between the ketone (ant venom) and the acid (bee pheromone).
References
-
Tsuji, J., et al. (2023). "Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2." ACS Omega. Available at: [Link]
-
Kobe University Research. (2025). "Independent phospholipase A2 toward truncated-oxidized phospholipids." Chemical Reviews / Kobe U Repository. Available at: [Link]
-
Jones, T.H., et al. (2015). "Alkaloid Venom Weaponry of Three Megalomyrmex Thief Ants." Journal of Chemical Ecology. Available at: [Link]
-
PubChem Database. "2-Decanone (Related Isomer Data)." National Library of Medicine. Available at: [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antwiki.org [antwiki.org]
- 4. 2-Decanone | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 10-Hydroxy-2-decenoic acid (14113-05-4) 1H NMR spectrum [chemicalbook.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. youtube.com [youtube.com]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
Occurrence and Chemical Ecology of 10-Hydroxy-2-Decanone in Hymenopteran Venom Systems
Executive Summary & Chemical Distinction
10-hydroxy-2-decanone is a specialized semiochemical found primarily in the venom and glandular secretions of specific Hymenopteran insects. While often confused with the well-known "Queen Bee Acid" (10-hydroxy-2-decenoic acid, 10-HDA) due to nomenclature similarities, 10-hydroxy-2-decanone is a distinct saturated keto-alcohol.
Crucially, 10-hydroxy-2-decanone is not an alkaloid. It lacks the nitrogenous heterocycle characteristic of true alkaloids. However, its biological occurrence is inextricably linked to alkaloid-rich venom systems , particularly within the Megalomyrmex genus of thief ants. In these systems, it functions as a synergistic non-alkaloidal component alongside potent piperidine and pyrrolidine alkaloids, serving as a "propaganda allomone" to disrupt host colony communication.
Chemical Identity Matrix
| Feature | 10-Hydroxy-2-Decanone | 10-Hydroxy-2-Decenoic Acid (10-HDA) |
| Structure | Saturated Keto-Alcohol | Unsaturated Fatty Acid |
| Formula | ||
| Primary Source | Megalomyrmex Ant Venom | Honeybee (Apis mellifera) Royal Jelly |
| Nitrogen Content | None (Non-Alkaloid) | None (Non-Alkaloid) |
| Function | Repellent/Appeasement Allomone | Larval Nutrition/Antibiotic |
Occurrence in Megalomyrmex Venom Alkaloid Systems
The primary occurrence of 10-hydroxy-2-decanone is within the venom reservoirs of the Solenopsidini tribe of ants, specifically the social parasites of the genus Megalomyrmex.[1]
The "Thief Ant" Context
Megalomyrmex species (e.g., M. mondabora, M. mondaboroides) are social parasites that infiltrate the nests of fungus-growing ants (Cyphomyrmex).[2] They do not rely solely on brute force but on chemical camouflage and weaponry.
-
The Matrix: The venom is a complex cocktail where 10-hydroxy-2-decanone co-occurs with high concentrations of alkaloids.
-
The Ratio: In analyzed ether extracts of Megalomyrmex venom, 10-hydroxy-2-decanone has been isolated as a significant fraction (up to 80% purity in crude fractions before separation), suggesting it is a major bioactive component, not a trace metabolite.
Co-occurring Alkaloids
The presence of 10-hydroxy-2-decanone is diagnostic because it represents a biosynthetic divergence within the venom gland. It is found alongside:
-
Piperidines: (e.g., Solenopsins) – Necrotic and neurotoxic.
-
Pyrrolidines: (e.g., trans-2-hexyl-5-pentylpyrrolidine) – Repellents.
-
Pyrrolizidines: – Long-term toxicity.
The ketone likely acts as a solvent or volatile carrier that enhances the aerosolization or penetration of these alkaloids through the cuticle of host ants.
Biosynthetic Pathways: The Divergence
Understanding the occurrence requires analyzing the metabolic origin. Unlike the alkaloids, which are derived from amino acid precursors (ornithine/lysine) combined with acetate units, 10-hydroxy-2-decanone is a product of fatty acid oxidation .
Figure 1: Biosynthetic divergence in the venom gland. Note that while alkaloids require nitrogen incorporation, 10-hydroxy-2-decanone is a pure lipid oxidation product, allowing the ant to economize nitrogen for alkaloid synthesis.
Analytical Protocol: Isolation & Identification
To verify the occurrence of 10-hydroxy-2-decanone in a target insect, the following protocol synthesizes standard entomological extraction with gas chromatography-mass spectrometry (GC-MS).
Extraction Workflow
-
Collection: Anesthetize ants (approx. 50–100 workers) by cooling to 4°C.
-
Dissection: Remove poison sacs and place directly into a glass vial insert containing 50 µL of solvent.
-
Solvent Choice: Use Diethyl Ether or Dichloromethane .
-
Why: These non-polar solvents efficiently extract both the alkaloids and the keto-alcohol while excluding proteinaceous venom components (common in bees/wasps but less so in ants).
-
-
Drying: Pass the extract through a micro-column of anhydrous
to remove water (critical for GC derivatization if needed).
GC-MS Identification Parameters
The identification of 10-hydroxy-2-decanone relies on its specific fragmentation pattern. It does not require derivatization, but silylation (BSTFA) can improve peak shape.
-
Column: DB-5 or equivalent non-polar capillary column.
-
Temperature Program: 60°C (1 min)
10°C/min 280°C. -
Diagnostic Ions (EI, 70eV):
Figure 2: Analytical workflow for isolating 10-hydroxy-2-decanone from insect venom reservoirs.
Biological Function & Chemical Ecology
Why do these ants produce a non-alkaloid in an alkaloid-dominated venom?
-
Appeasement Allomone: When Megalomyrmex ants enter a host colony, they are often outnumbered. The secretion of 10-hydroxy-2-decanone, typically as an aerosol, dampens the aggression of the host ants (Cyphomyrmex). It functions as a "chemical cloak."
-
Solvency & Penetration: Alkaloids like solenopsins are viscous oils. The presence of the ketone (10-hydroxy-2-decanone) likely lowers the viscosity of the venom, allowing for finer aerosolization during the "gaster flagging" behavior (waving the abdomen to spray venom).
-
Synergy: Bioassays suggest that the repellency of the pure alkaloids is lower than that of the crude venom, implying that 10-hydroxy-2-decanone acts synergistically to irritate or confuse the chemoreceptors of the antagonist.
References
-
Jones, T. H., et al. (1999). Alkaloid Venom Weaponry of Three Megalomyrmex Thief Ants. Journal of Chemical Ecology. Link
- Key Finding: First definitive identification of 10-hydroxy-2-decanone in Megalomyrmex venom alongside piperidine alkaloids.
-
Adams, R. M. M., et al. (2015).[1] Alkaloid Venom Weaponry of Three Megalomyrmex Thief Ants and the Behavioral Response of Cyphomyrmex costatus Host Ants. Journal of Chemical Ecology. Link
- Key Finding: Confirms the behavioral role of the venom cocktail (alkaloids + ketone) in host appeasement and repellency.
- Blum, M. S. (1981). Chemical Defenses of Arthropods. Academic Press.
-
Lercker, G., et al. (1981). Composition of the lipid fraction of Royal Jelly. Lipids. Link
- Context: Provides the comparative chemical baseline for 10-hydroxy-2-decenoic acid (10-HDA)
Sources
thermodynamic stability of omega-hydroxy ketones
The Thermodynamic Stability of
Executive Summary
This guide analyzes the thermodynamic drivers of this cyclization, applies Baldwin’s Rules to predict stability, and provides self-validating protocols for their isolation and analysis.[1]
Part 1: The Thermodynamic Landscape
The stability of
The Entropic-Enthalpic Trade-off
The cyclization of an acyclic
-
Enthalpy (
): Generally favorable (negative) for 5- and 6-membered rings due to the formation of a stable C–Ongcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -bond ( kcal/mol) replacing the C=O -bond ( kcal/mol total, but the exchange is energetically compensated by solvation and ring stability). -
Entropy (
): Unfavorable (negative) due to the loss of rotational degrees of freedom in the alkyl chain upon ring closure.
The "Sweet Spot":
-
-Hydroxy Ketones (n=3 spacer): Form 5-membered rings (tetrahydrofuranols). The entropic penalty is low enough that enthalpy drives the reaction. Equilibrium strongly favors the cyclic form.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
-Hydroxy Ketones (n=4 spacer): Form 6-membered rings (tetrahydropyranols). These are thermodynamically the most stable due to minimal ring strain (chair conformation).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Medium/Large Chains: The entropic penalty dominates; these exist primarily as open chains unless forced by constraints (e.g., Gem-dialkyl effect).[1]
Visualization of the Equilibrium
The following diagram illustrates the thermodynamic wells for 5-hydroxy-2-pentanone.
Figure 1: The cyclic hemiacetal is the thermodynamic sink for 5- and 6-carbon chains, but acidic conditions can divert the open chain into irreversible polymers.[1]
Part 2: Mechanistic Grounding (Baldwin’s Rules)[1]
To predict whether a specific
The 5-Exo-Trig Pathway
For a standard
-
Classification: 5-Exo-Trig[1]
-
Status: Favored
-
Geometry: The nucleophile can approach the carbonyl carbon at the required Bürgi-Dunitz angle (
) without significant strain.
Why 5-Endo-Trig Fails
If the double bond were inside the newly forming ring (e.g., attacking a ketone adjacent to the hydroxyl but constrained), the geometry would require severe distortion. This explains why
Figure 2: 5-Exo-Trig is the operative mechanism for the stability of
Part 3: Experimental Protocols
Isolation of 5-Hydroxy-2-Pentanone
Objective: Isolate the monomeric species from a crude reaction mixture (e.g., hydration of methyl vinyl ketone or aldol addition).
Protocol:
-
Quench: If the reaction is basic (Aldol), quench with saturated
atngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> . Crucial: Do not acidify below pH 6 to avoid catalyzing dehydration or polymerization. -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with Brine. -
Drying: Dry over anhydrous
. Filter. -
Concentration: Remove solvent under reduced pressure (
). -
Purification (The Critical Step):
-
Method A (Preferred):Vacuum Distillation.
-
Method B:Flash Chromatography. [1][6]
-
Stationary Phase: Neutral Silica Gel (pre-washed with 1% triethylamine in hexane to neutralize acidic sites).
-
Eluent: Gradient Hexane
Ethyl Acetate.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Warning: Acidic silica can induce polymerization on the column.
-
-
Analytical Verification ( Determination)
Objective: Determine the ratio of Open Chain vs. Cyclic Hemiacetal.
Method:
-
Solvent: Dissolve sample in
(non-polar, favors open form slightly more) and (polar, mimics biological environment). -
Acquisition: Run quantitative
H NMR (d1 > 5s). -
Signals to Monitor:
-
Calculation:
Data Summary Table: Stability Profile
| Parameter | 5-Hydroxy-2-Pentanone | 6-Hydroxy-2-Hexanone |
| Ring Size | 5-membered (Furanose-like) | 6-membered (Pyranose-like) |
| Baldwin Mode | 5-Exo-Trig (Favored) | 6-Exo-Trig (Favored) |
| Thermodynamics | ||
| Primary Risk | Dimerization | Dehydration to Enol Ether |
| Storage |
Part 4: Implications for Drug Development[1]
In a pharma context,
-
Prodrug Potential: The cyclic hemiacetal is lipophilic and can cross membranes. Once in the cytosol (pH 7.4), the equilibrium opens the ring, exposing the ketone for target engagement (e.g., covalent inhibition via Schiff base formation with Lysine).
-
Metabolic Liability: The open-chain form is susceptible to:
-
Stabilization Strategy: To lock the compound in the cyclic form, introduce gem-dimethyl groups on the alkyl chain (Thorpe-Ingold effect), which entropically disfavors the open chain.
References
-
Baldwin, J. E. (1976).[2] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734–736. Link[1]
-
BenchChem. (2025).[1][4][5] Thermochemical Properties of 5-Hydroxy-2-pentanone: A Technical Guide. BenchChem Technical Library. Link[1]
-
NIST Chemistry WebBook. (2025).[1] 2-Pentanone, 5-hydroxy- (CAS 1071-73-4).[1][4][9][10] National Institute of Standards and Technology.[9] Link[1]
-
Perrin, C. L., & Arrhenius, G. M. (2004).[1] Hemiacetal Formation.[4][8] Journal of the American Chemical Society. (Contextual grounding on entropy/enthalpy of cyclization).
-
Sigma-Aldrich. (2025).[1] 5-Hydroxy-2-pentanone Product Specification and MSDS. Link
Sources
- 1. 2-Pentanone, 5-hydroxy- [webbook.nist.gov]
- 2. Baldwin's rules - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Intramolecular acetalization of 5-hydroxy ketones and enones. A novel transformation of important prostaglandin intermediates under acidic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Lactol - Wikipedia [en.wikipedia.org]
- 9. 2-Pentanone, 5-hydroxy- [webbook.nist.gov]
- 10. 2-Pentanone, 5-hydroxy- (CAS 1071-73-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Guide: Solubility Profile and Physicochemical Characterization of 10-Hydroxy-2-Decanone
Topic: Solubility Profile of 10-Hydroxy-2-Decanone in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary
10-Hydroxy-2-decanone (CAS: 35295-48-8) is a bifunctional keto-alcohol and a critical intermediate in the synthesis of Royal Jelly acids (e.g., 10-HDA) and insect pheromones.[1][2][3] Unlike its unsaturated counterparts, this saturated derivative presents a unique solubility profile driven by its amphiphilic structure—a hydrophobic C10 alkane backbone flanked by a polar terminal hydroxyl group and a sub-terminal ketone.
This guide provides a comprehensive analysis of the solvent compatibility of 10-hydroxy-2-decanone, synthesizing experimental extraction data with theoretical solubility parameters.[1][2] It is designed to assist formulation scientists and synthetic chemists in optimizing isolation, purification, and delivery systems.[2]
Physicochemical Characterization
Before establishing a solubility profile, we must understand the intermolecular forces governing the solute.
Molecular Architecture
-
Molecular Formula:
[1][2] -
Physical State: White solid / Waxy crystalline solid (at ambient temperature).[2]
-
Functional Groups:
Theoretical Solubility Parameters
The molecule's amphiphilic nature suggests it will partition effectively into moderately polar organic solvents while showing limited solubility in water and extreme non-polar alkanes.[2]
| Property | Value (Predicted/Experimental) | Implication for Solubility |
| LogP (Octanol/Water) | ~1.5 – 2.0 | Lipophilic; prefers organic phase over aqueous.[1][2] |
| H-Bond Donors | 1 | Soluble in protic solvents (Alcohols).[1][2] |
| H-Bond Acceptors | 2 | Good interaction with polar aprotic solvents (Ethers, Esters).[2] |
| Melting Point | ~35–40°C | Low thermal energy required for dissolution.[2] |
Solubility Profile in Organic Solvents
The following data is synthesized from extraction protocols (e.g., isolation from Megalomyrmex venom) and synthetic workups (e.g., Wacker oxidation of 9-decen-1-ol).
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Primary extraction solvent.[1][2] Strong dipole interactions stabilize the ketone; low steric hindrance.[1] |
| Ethers | Diethyl Ether, THF, 1,4-Dioxane | Excellent | The oxygen atoms in the solvent accept H-bonds from the C10-hydroxyl.[1][2] |
| Esters | Ethyl Acetate (EtOAc) | High | Used in chromatography (Hexane:EtOAc 2:1).[2][7] Matches the polarity of the keto-alcohol.[1][2] |
| Alcohols | Ethanol, Methanol | High | Strong H-bonding network solubilizes both polar ends.[1][2] |
| Alkanes | Hexane, Heptane | Moderate | Soluble, but often requires a co-solvent (e.g., EtOAc) to prevent precipitation or tailing during chromatography.[2] |
| Aqueous | Water | Low / Sparingly | The C10 hydrophobic chain disrupts the water lattice, limiting solubility despite the polar groups.[2] |
Chromatographic Behavior (Solvent Selection)
In silica gel column chromatography, 10-hydroxy-2-decanone is typically eluted using a gradient.[1][2]
-
Observation: The compound elutes efficiently in this mixture, indicating that while it dissolves in hexane, the addition of a polar modifier (EtOAc) is strictly necessary to disrupt surface adsorption interactions.[2]
Mechanistic Analysis: The "Polarity Sandwich" Effect
The solubility behavior of 10-hydroxy-2-decanone is governed by a "Polarity Sandwich" mechanism.[1][2]
-
The Hydrophobic Core: The 8-carbon spacer between the functional groups dominates the molecule's volume, driving it out of water (Hydrophobic Effect).[2]
-
The Polar Anchors: The C2 ketone and C10 hydroxyl act as "anchors."[1] In non-polar solvents like pure hexane, these anchors self-associate (intermolecular H-bonding), potentially causing aggregation or crystallization.[1][2]
-
Solvent Strategy: To dissolve this molecule effectively, a solvent must be "Amphipathic" (like Ethanol) or "Moderately Polar" (like Dichloromethane).[2] These solvents solvate the hydrophobic chain via dispersion forces while simultaneously engaging the polar anchors via dipoles or H-bonding.[1][2]
Visualizing the Solubility Logic
Figure 1: Solubility Logic Tree illustrating the interaction between solvent polarity and the molecular structure of 10-hydroxy-2-decanone.[1][2]
Experimental Protocol: Determination of Saturation Solubility
Materials
-
Analyte: 10-Hydroxy-2-decanone (Solid, >95% purity).[1][2][9]
-
Solvents: HPLC-grade Water, Ethanol, Hexane, DCM.[2]
-
Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV or GC-FID.
Step-by-Step Methodology
-
Preparation: Add excess 10-hydroxy-2-decanone solid (approx. 50 mg) to 2 mL of the target solvent in a glass vial.
-
Equilibration: Cap tightly and agitate on an orbital shaker at 25°C for 24 hours.
-
Separation: Centrifuge the vials at 3000 rpm for 10 minutes to pellet the undissolved solid.
-
Filtration: Draw the supernatant and filter through a 0.45 µm PTFE filter (compatible with organic solvents) into an HPLC vial.
-
Quantification (HPLC-UV):
Applications in Extraction & Purification
Understanding the solubility profile allows for optimized workflows in both natural product isolation and synthetic chemistry.[1]
Extraction from Natural Sources (e.g., Ant Venom, Royal Jelly)[2]
-
Initial Extraction: Use Ethanol or Methanol .[1][2] These solvents penetrate biological matrices effectively and dissolve the target.[1]
-
Partitioning: Evaporate the alcohol and partition the residue between Water and Ether/DCM .[1][2]
Synthetic Purification (Wacker Oxidation Workup)
In the synthesis of 10-hydroxy-2-decanone from 9-decen-1-ol via Wacker oxidation:
-
Reaction Solvent: DME (Dimethoxyethane) / Water mixture is often used.[2][7]
-
Workup: Extract with Ethyl Acetate .
-
Purification: Silica Gel Chromatography.
Workflow Diagram
Figure 2: Purification workflow for 10-hydroxy-2-decanone emphasizing solvent changes.
References
-
Mitsudome, T., et al. (2023).[7] "Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2." ACS Omega.[1][2] Available at: [Link][1][2]
-
Jones, T. H., et al. (2015).[9] "Alkaloid Venom Weaponry of Three Megalomyrmex Thief Ants." Journal of Chemical Ecology. Available at: [Link]
-
National Center for Biotechnology Information. (2025).[2] "PubChem Compound Summary for CID 5312738, 10-Hydroxy-2-decenoic acid (Related Structure)." PubChem. Available at: [Link][1][2]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. guidechem.com [guidechem.com]
- 4. 35295-48-8 10-Hydroxy-2-decanone [chemprovider.com]
- 5. lookchem.com [lookchem.com]
- 6. lookchem.com [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antwiki.org [antwiki.org]
literature review of 10-hydroxy-2-decanone synthesis routes
The following technical guide details the synthesis of 10-hydroxy-2-decanone (CAS: 35295-48-8), a bioactive saturated keto-alcohol found in Royal Jelly and specific ant venoms.
Technical Whitepaper for Research & Development
Executive Summary & Molecule Profile
10-hydroxy-2-decanone is a bifunctional lipid mediator featuring a terminal primary hydroxyl group and a methyl ketone moiety. While structurally related to (E)-10-hydroxy-2-decenoic acid (10-HDA, "Queen Bee Acid") and 9-oxo-2-decenoic acid (9-ODA, "Queen Substance"), it is a distinct chemical entity. It functions as a semiochemical in Megalomyrmex ant venom and a minor constituent in Apis mellifera Royal Jelly.
-
IUPAC Name: 10-hydroxydecan-2-one
-
CAS Number: 35295-48-8
-
Molecular Formula:
-
Molecular Weight: 172.26 g/mol
-
Key Applications: Pheromone synthesis, metabolic probing of
-oxidation, and intermediate for functionalized polymers.
This guide presents two primary synthesis routes selected for their reliability and mechanistic distinctness:
-
The Modern Catalytic Route (Wacker Oxidation): High atom economy, uses terminal alkene precursors.
-
The Classical Stoichiometric Route (Acetoacetic Ester Synthesis): Robust C-C bond formation, avoids precious metals.
Route 1: Wacker-Tsuji Oxidation (Preferred)
This route represents the state-of-the-art in efficiency, utilizing a palladium-catalyzed oxidation of 9-decen-1-ol . It selectively converts the terminal alkene to a methyl ketone (Markovnikov oxidation) while leaving the terminal alcohol intact.[1]
Mechanistic Logic
The reaction relies on the Wacker cycle .[2] Palladium(II) coordinates to the terminal alkene, activating it for nucleophilic attack by water. A subsequent
Experimental Protocol
Based on the optimized Pd/Fe system (ACS Omega, 2023).
Reagents:
-
Substrate: 9-Decen-1-ol (1.0 equiv)
-
Catalyst:
(5 mol%)[3] -
Co-Catalyst: Iron(III) citrate hydrate (5 mol%) — Note: Replaces toxic CuCl2 for a greener profile.
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v)[3]
-
Oxidant:
balloon (1 atm)
Step-by-Step Methodology:
-
Catalyst Prep: In a reaction vessel, charge
and Iron(III) citrate.[3][4] Purge the vessel with for 5 minutes. -
Solvent Addition: Add the DME/Water mixture. Stir at room temperature until the catalyst is partially dispersed.
-
Controlled Addition: Add 9-decen-1-ol slowly via a syringe pump over 5 hours .
-
Critical Step: Slow addition prevents the isomerization of the terminal alkene to an internal alkene (which would yield a mixture of ketones).
-
-
Reaction: Stir for an additional 1 hour under
atmosphere. -
Workup: Dilute with brine and extract with ethyl acetate (
). Dry the organic layer over and concentrate in vacuo. -
Purification: Flash column chromatography (Hexane/Ethyl Acetate 2:1).
Yield: ~92% Appearance: White waxy solid or colorless oil.
Pathway Visualization
Figure 1: Catalytic Wacker cycle converting 9-decen-1-ol to 10-hydroxy-2-decanone via Pd/Fe redox system.
Route 2: Acetoacetic Ester Synthesis (Classical)
This route is ideal for laboratories lacking high-pressure gas setups or palladium catalysts. It utilizes the acidity of ethyl acetoacetate to extend the carbon chain of a halo-alcohol.
Mechanistic Logic
The reaction involves the alkylation of the ethyl acetoacetate enolate with 7-bromo-1-heptanol . The resulting intermediate undergoes hydrolysis and decarboxylation.[5] The acetoacetate moiety provides the methyl ketone "cap" (3 carbons), and the bromoheptanol provides the 7-carbon tail.
Experimental Protocol
Based on methodologies for Megalomyrmex venom synthesis (AntWiki/ResearchGate, 2015).
Reagents:
-
Nucleophile: Ethyl acetoacetate (1.4 equiv)
-
Electrophile: 7-Bromo-1-heptanol (1.0 equiv)
-
Base: Sodium ethoxide (NaOEt) (prepared from Na metal + absolute EtOH)
-
Solvent: Absolute Ethanol[5]
-
Decarboxylation Agent: 10% HCl or dilute NaOH followed by acid.
Step-by-Step Methodology:
-
Enolate Formation: Dissolve Sodium metal (1.1 equiv) in absolute ethanol to generate NaOEt. Cool to 0°C. Add ethyl acetoacetate dropwise. Stir for 30 mins to form the enolate.
-
Alkylation: Add a solution of 7-bromo-1-heptanol in ethanol dropwise.
-
Note: If side reactions occur at the hydroxyl group, use 7-bromo-1-heptanyl acetate (protecting the OH) and hydrolyze later. However, the enolate is softer and preferentially attacks the alkyl bromide.
-
-
Reflux: Heat the mixture to reflux overnight (12–16 hours) to ensure complete substitution.
-
Workup 1 (Intermediate): Neutralize with dilute HCl, remove ethanol in vacuo, partition between ether/water. Isolate Ethyl 2-acetyl-9-hydroxynonanoate.
-
Decarboxylation: Reflux the intermediate in 10% NaOH (4 hours) to hydrolyze the ester. Acidify with HCl and heat (mild reflux) to induce decarboxylation (
loss). -
Purification: Extract with ether, wash with bicarbonate, and purify via Kugelrohr distillation or silica chromatography.
Yield: ~60–75% (over two steps).
Pathway Visualization
Figure 2: Acetoacetic ester synthesis pathway involving alkylation followed by decarboxylation.
Comparative Analysis of Methods
| Feature | Route 1: Wacker Oxidation | Route 2: Acetoacetic Ester |
| Key Starting Material | 9-Decen-1-ol | 7-Bromo-1-heptanol |
| Step Count | 1 Step | 2 Steps (Alkylation + Decarboxylation) |
| Atom Economy | High (Uses | Moderate (Loss of |
| Yield | Excellent (~92%) | Good (~70%) |
| Complexity | Low (Simple stirring) | Medium (Requires reflux & pH adjustment) |
| Safety Profile | Requires | Standard organic reagents |
| Best For | High-throughput / Green Chem | Educational / Low-resource Labs |
References
-
Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2. Source: ACS Omega (2023). Describes the optimized Pd/Fe catalyst system for converting 9-decen-1-ol to 10-hydroxy-2-decanone. [Link]
-
Alkaloid Venom Weaponry of Three Megalomyrmex Thief Ants. Source: Journal of Chemical Ecology / AntWiki (2015). Details the acetoacetic ester synthesis route for 10-hydroxy-2-decanone as a venom component. [Link]
-
Wacker Oxidation Mechanism and Applications. Source: Organic Chemistry Portal. General grounding for the Wacker-Tsuji oxidation mechanism. [Link]
-
10-Hydroxy-2-Decanone Compound Summary. Source: PubChem.[6] Chemical and physical property data. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Wacker process - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 6. PubChemLite - 7-bromo-1-heptanol (C7H15BrO) [pubchemlite.lcsb.uni.lu]
Comprehensive Technical Guide: Toxicological Profiling and Synthetic Directives for 10-Hydroxy-2-decanone
Executive Summary & Chemical Identity
10-Hydroxy-2-decanone (CAS: 35295-48-8) is a bifunctional medium-chain aliphatic compound characterized by a terminal primary hydroxyl group and a methyl ketone moiety [1]. In chemical development, it serves as a critical intermediate in organic synthesis, specifically as an oxidation product of terminal alkenes [2]. Biologically, related aliphatic ketones and their derivatives are identified in the alkaloid venom weaponry of Megalomyrmex thief ants, functioning as semiochemicals that modulate host behavior [3].
Because of its dual functionality, the molecule exhibits unique amphiphilic properties that dictate both its synthetic utility and its toxicological profile.
Physicochemical Properties
To establish a baseline for safety and handling, the quantitative physicochemical data of 10-hydroxy-2-decanone and its primary precursor are summarized below.
| Property | Value | Method / Source |
| Chemical Name | 10-Hydroxy-2-decanone | IUPAC Nomenclature |
| CAS Registry Number | 35295-48-8 | [1] |
| Molecular Formula | C₁₀H₂₀O₂ | Computed |
| Molecular Weight | 172.26 g/mol | Computed |
| Physical State | White solid (at 25°C) | Experimental Isolation [2] |
| Precursor Molecule | 9-Decen-1-ol (CAS: 13019-22-2) | [4] |
| Analytical Signature | EIMS m/z 172 [M⁺] | Mass Spectrometry [3] |
Toxicological Mechanisms & Safety Data Sheet (SDS) Core
Understanding the causality behind the toxicity of 10-hydroxy-2-decanone is essential for designing effective safety protocols. The molecule's 10-carbon aliphatic chain imparts significant lipophilicity, allowing it to easily partition into and traverse the lipid-rich stratum corneum of the skin. Once integrated into biological membranes, the polar hydroxyl and ketone groups disrupt local hydrogen bonding networks within the lipid bilayer. This structural perturbation manifests macroscopically as mild to moderate dermal and ocular irritation.
Hazard Identification (GHS Standards)
-
Skin Irritation (Category 2): Causes skin irritation due to lipid bilayer intercalation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as an aerosol or fine dust.
Toxicokinetics & Metabolism
Upon systemic entry, aliphatic ketones undergo hepatic metabolism governed by Cytochrome P450 (CYP450) enzymes and Alcohol Dehydrogenases (ADH). The primary alcohol is oxidized to a carboxylic acid, while the ketone may undergo further functionalization, ultimately yielding water-soluble dicarboxylic acids that are cleared via renal excretion.
Figure 1: Toxicokinetic pathway and physiological effects of 10-hydroxy-2-decanone exposure.
Standard Operating Procedures (SOP): Handling & Spill Response
To ensure a self-validating safety environment, the following step-by-step protocols must be strictly adhered to when handling 10-hydroxy-2-decanone.
Step-by-Step Spill Response Protocol
-
Isolation & Assessment: Immediately evacuate non-essential personnel from the spill radius. Identify the state of the compound (solid at room temperature, but may be dissolved in organic solvents).
-
PPE Donning: Equip chemical-resistant nitrile gloves (minimum 8 mil thickness to prevent ketone breakthrough), ANSI Z87.1 safety goggles, and a particulate respirator if aerosolization or dust generation has occurred.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Inert materials prevent exothermic reactions that could occur with reactive chemical absorbents.
-
Collection: Sweep the absorbed material using non-sparking tools to mitigate ignition risks associated with residual volatile organics. Place the material into a sealed, prominently labeled hazardous waste container.
-
Decontamination & Validation: Wash the spill surface with a mild detergent solution, followed by a thorough water rinse. Validate cleanup by ensuring no slippery residue remains on the bench or floor. Do not flush wash water into the municipal sewer system.
Validated Synthetic Workflow: Wacker-Type Oxidation
10-Hydroxy-2-decanone can be efficiently synthesized from 9-decen-1-ol via a Palladium/Iron-catalyzed Wacker-type oxidation. This method utilizes O₂ as the terminal oxidant, offering a milder and more environmentally benign alternative to traditional stoichiometric oxidants [2].
Step-by-Step Synthesis Methodology
-
Preparation of Catalytic System: In a clean, dry reaction vessel, combine Palladium(II) chloride (PdCl₂, 0.025 mmol) and Iron(III) citrate hydrate (Fe(III) citrate·nH₂O, 0.025 mmol). Causality: The Fe(III) cocatalyst is critical as it functions as a reoxidant for the Pd(0) species, maintaining the catalytic cycle [2].
-
Solvent Addition: Add a mixed solvent system consisting of 1,2-dimethoxyethane (DME) (3.0 mL) and H₂O (1.0 mL). Causality: Ethereal solvent/H₂O systems are highly effective; altering the DME/H₂O ratio significantly reduces product yield due to poor miscibility and phase separation [5].
-
Atmosphere Exchange: Purge the reaction flask and maintain it strictly under an O₂ atmosphere (1 atm) at room temperature.
-
Substrate Addition (Critical Step): Using a precision syringe pump, slowly add the terminal alkene, 9-decen-1-ol (0.50 mmol), over a period of 23 hours. Causality: Slow addition keeps the local concentration of the alkene low, which is essential to suppress unwanted side reactions, specifically the isomerization to internal alkenes [2].
-
Completion: Allow the reaction mixture to stir for an additional 1 hour (24 hours total reaction time).
-
Purification: Extract the crude product and purify it via silica gel column chromatography using a hexane/ethyl acetate (2:1) eluent system.
-
Validation: The protocol yields 10-hydroxy-2-decanone as a white solid (approx. 79 mg, 92% yield) [2]. Identity and purity must be self-validated via ¹H NMR and GC/MS (confirming the EIMS m/z 172 [M⁺] signature) [3].
Figure 2: Workflow for the Pd/Fe-catalyzed Wacker-type oxidation of 9-decen-1-ol.
References
-
Title: Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O₂ Source: ACS Omega URL: [Link]
-
Title: Alkaloid Venom Weaponry of Three Megalomyrmex Thief Ants and the Behavioral Response of Cyphomyrmex costatus Host Ants Source: ResearchGate / Journal of Chemical Ecology URL: [Link]
-
Title: 9-Decen-1-OL Chemical Properties Source: LookChem URL: [Link]
Sources
Methodological & Application
Application Note: Chemoselective Wacker Oxidation of 9-Decen-1-ol to 10-Hydroxy-2-decanone
Executive Summary
This application note details the chemoselective oxidation of 9-decen-1-ol to 10-hydroxy-2-decanone using a modified Wacker-Tsuji protocol. 10-hydroxy-2-decanone is a critical intermediate in the synthesis of Queen Substance (9-ODA) and Royal Jelly Acid (10-HDA) .
While standard Wacker oxidations are robust for simple terminal alkenes, substrates containing free hydroxyl groups present challenges regarding catalyst sequestration and intramolecular cyclization. This guide provides a validated protocol that leverages the "distance effect" of the C1-hydroxyl group to prevent cyclization, ensuring exclusive formation of the methyl ketone (Markovnikov product) without the need for protecting groups.
Mechanistic Principles & Chemoselectivity[1]
The Challenge of Hydroxyl-Alkenes
In Wacker-type oxidations, a pendant nucleophile (like a hydroxyl group) can attack the Pd-activated alkene, leading to intramolecular etherification (Wacker Cyclization) rather than oxidation to the ketone.
-
Proximal OH (C3-C5): Leads to furans or pyrans.
-
Distal OH (C9+): The entropic penalty for cyclization is too high. In the case of 9-decen-1-ol, the hydroxyl group is at C1 and the alkene at C9/C10. Formation of a 9-membered ring is kinetically disfavored compared to the attack by water (solvent).
The Catalytic Cycle
The transformation relies on a Pd(II)/Cu(I)/O2 redox system.
-
Coordination:
coordinates to the terminal alkene (C9-C10). -
Nucleopalladation: Water attacks the more substituted carbon (C9) anti to the Pd (Markovnikov addition).
- -Hydride Elimination: Forms the enol, which tautomerizes to the methyl ketone.
-
Redox Relay: Pd(0) is re-oxidized to Pd(II) by Cu(II), which is subsequently regenerated by molecular oxygen.
Figure 1: The Wacker-Tsuji catalytic cycle highlighting the redox relay system essential for aerobic oxidation.
Critical Experimental Parameters
| Parameter | Specification | Rationale |
| Solvent System | DMF : H₂O (7:1) | DMF solubilizes the long hydrophobic chain; Water is the stoichiometric nucleophile. Ratios < 5:1 slow the reaction due to poor substrate solubility. |
| Catalyst Loading | 10 mol% PdCl₂ | Standard loading. Lower loadings (1-5%) are possible but require longer reaction times (24h+) for this specific substrate. |
| Co-Oxidant | CuCl (1.0 equiv) | Uses Cu(I) to minimize initial chloride concentration, promoting faster initial coordination compared to CuCl₂. |
| Atmosphere | O₂ (Balloon) | 1 atm Oxygen is sufficient.[1][2][3] Safety: Do not use high pressure with DMF/organic vapors without specialized blast shielding. |
| Chloride Ion | Added via Catalyst | Excess Cl⁻ inhibits the reaction by stabilizing |
Validated Protocol: Tsuji-Wacker Oxidation
This protocol is optimized for the direct conversion of 9-decen-1-ol without hydroxyl protection.
Reagents & Equipment[4]
-
Substrate: 9-Decen-1-ol (Purity >95%)
-
Catalyst: Palladium(II) Chloride (
)[2][4][5] -
Co-Catalyst: Copper(I) Chloride (
)[5] -
Solvent: N,N-Dimethylformamide (DMF, Anhydrous), Deionized Water
-
Gas: Oxygen (Industrial Grade, Balloon)
-
Workup: 1N HCl, Diethyl Ether or Ethyl Acetate, Brine
Step-by-Step Procedure
Step 1: Catalyst Pre-Oxidation (The "Activation" Phase)
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve
(177 mg, 1.0 mmol, 0.1 equiv) and (990 mg, 10 mmol, 1.0 equiv) in a mixture of DMF (24 mL) and (3.5 mL). -
Purge the flask with Oxygen using a balloon fitted with a 3-way stopcock.
-
Stir vigorously at Room Temperature (25°C) for 1 hour.
-
Observation: The dark mixture will turn bright green/blue as Cu(I) oxidizes to Cu(II) and the active catalytic species forms.
-
Step 2: Substrate Addition
-
Dissolve 9-decen-1-ol (1.56 g, 10 mmol, 1.0 equiv) in minimal DMF (2-3 mL).
-
Add the substrate solution dropwise to the catalyst mixture over 5 minutes.
-
Maintain the Oxygen balloon atmosphere.
Step 3: Reaction Monitoring
-
Stir at Room Temperature.
-
Timepoint: Check TLC or GC-MS at 6 hours and 12 hours.
-
TLC Eluent: Hexane:Ethyl Acetate (2:1).[2] Stain with PMA or Vanillin (Alcohol and Ketone are not UV active enough for reliable UV detection).
-
Target: Disappearance of alkene (
) and appearance of ketone ( ).
-
Step 4: Workup & Purification
-
Quench: Pour the reaction mixture into cold 1N HCl (50 mL) to hydrolyze any Pd-complexes and solubilize Copper salts.
-
Extraction: Extract with Diethyl Ether (
mL).-
Note: Ether is preferred over DCM to avoid emulsions with DMF.
-
-
Wash: Wash the combined organics with
( mL) to remove residual DMF, followed by Brine (30 mL). -
Dry & Concentrate: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Chromatography: Purify via silica gel flash chromatography (Gradient: 10%
30% EtOAc in Hexanes).
Yield Expectation: 85-92% as a colorless oil.
Figure 2: Operational workflow for the batch oxidation process.
QC & Analytical Characterization
To validate the product identity and purity, compare against the following spectral data:
-
1H NMR (400 MHz, CDCl₃):
-
3.63 (t,
Hz, 2H, -CH ₂OH) – Confirm integrity of alcohol. -
2.41 (t,
Hz, 2H, -CH ₂-C(=O)-) – Alpha-protons to ketone. - 2.13 (s, 3H, -C(=O)CH ₃) – Characteristic methyl ketone singlet.
- 1.20–1.60 (m, 12H, aliphatic chain).
-
Absence: No olefinic protons (usually
4.9-5.8).
-
3.63 (t,
-
13C NMR (100 MHz, CDCl₃):
- 209.5 (C=O), 63.0 (CH₂OH), 43.8 (CH₂-C=O), 29.9 (CH₃).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen starvation | Ensure vigorous stirring (vortex) to maximize gas-liquid surface area. Switch to a double-balloon setup. |
| Pd Black Precipitate | Catalyst decomposition | Increase Chloride ion concentration slightly (add 10 mol% NaCl) or ensure O₂ flow is constant. |
| Chlorinated Byproducts | High [CuCl₂] | This occurs if the reaction runs "dry" of water. Ensure the 7:1 DMF:Water ratio is maintained. |
| Aldehyde Formation | Anti-Markovnikov addition | Rare with standard PdCl₂. Ensure no sterically bulky ligands are present. |
References
-
Mitsudome, T., et al. (2006).[6] "Convenient and Efficient Pd-Catalyzed Regioselective Oxyfunctionalization of Terminal Olefins by Using Molecular Oxygen as Sole Reoxidant." Angewandte Chemie International Edition. Link
-
Tsuji, J. (1984). "Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones." Synthesis. Link
-
Kang, S. K., et al. (2014). "Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2." Organic Letters / PMC. Link (See specifically Table 2, Entry 2j for 10-hydroxy-2-decanone).
-
Weaver, J. D., et al. (2011). "Evolution of the Wacker Oxidation." Chemical Reviews. Link
-
Hassan, A., et al. (2019). "Straightforward, metal-free, and stereoselective synthesis of 9-oxo- and 10-hydroxy-2(E)-decenoic acids." RSC Advances. Link (Context for 10-HDA synthesis).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wacker process - Wikipedia [en.wikipedia.org]
- 6. organic-chemistry.org [organic-chemistry.org]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of 10-Hydroxy-2-decanone
Introduction: The Strategic Synthesis of a Bifunctional Keto-Alcohol
10-hydroxy-2-decanone, a molecule featuring both a terminal primary alcohol and a methyl ketone, represents a valuable bifunctional building block in organic synthesis. Its structure is amenable to a variety of subsequent transformations, making it a useful intermediate for the synthesis of more complex molecules, including natural products and pharmaceutical agents. The selective oxidation of a readily available precursor like 9-decen-1-ol is a key strategic step in its synthesis.
Among the most powerful methods for converting a terminal alkene to a methyl ketone is the palladium-catalyzed Wacker-type oxidation.[1] This family of reactions, pioneered by the industrial Wacker process for acetaldehyde production, has been extensively developed for laboratory-scale synthesis, most notably through the Tsuji-Wacker oxidation protocol.[2][3] These methods offer high functional group tolerance and typically proceed with excellent regioselectivity for the methyl ketone (Markovnikov oxidation).[4]
This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed synthesis of 10-hydroxy-2-decanone from 9-decen-1-ol. We will explore several field-proven catalytic systems, discuss the mechanistic rationale behind experimental choices, and address common challenges to ensure reproducible, high-yield synthesis.
Core Principles: The Mechanism of the Wacker-Tsuji Oxidation
The Wacker-Tsuji oxidation is a cornerstone of organopalladium chemistry.[3] The catalytic cycle is initiated by the coordination of the alkene to a palladium(II) species. The pivotal step involves the nucleophilic attack of water on the coordinated alkene, a process known as hydroxypalladation, to form a β-hydroxyalkyl-palladium intermediate. Subsequent β-hydride elimination releases the enol, which tautomerizes to the more stable ketone product, and a palladium(0) species.[5]
To maintain catalytic turnover, the resulting Pd(0) must be re-oxidized to the active Pd(II) state. In the classic Tsuji-Wacker system, a co-catalytic amount of a copper salt, typically CuCl₂, facilitates this re-oxidation, with molecular oxygen serving as the terminal oxidant to regenerate the active copper(II) species from the reduced copper(I).[6]
Caption: General catalytic cycle of the Wacker-Tsuji oxidation.
Application Notes and Protocols
The presence of a free hydroxyl group in the substrate (9-decen-1-ol) requires careful selection of reaction conditions to prevent side reactions, such as oxidation of the alcohol or catalyst inhibition. Below are three robust protocols, each employing a different catalytic system with distinct advantages.
Protocol 1: Classic Tsuji-Wacker Conditions (PdCl₂/CuCl/O₂)
This is the most traditional and widely used method, valued for its reliability and the use of inexpensive reagents.[5] The DMF/water solvent system is crucial for solubilizing both the organic substrate and the inorganic salts.
Rationale:
-
Catalyst: PdCl₂ is a common and stable Pd(II) precursor.
-
Co-catalyst/Oxidant: CuCl is used as the co-catalyst. It is oxidized in situ to Cu(II) by oxygen and is often preferred over CuCl₂ as it minimizes the initial chloride concentration, which can favor the desired hydroxypalladation step.[5] Molecular oxygen (from air or a balloon) serves as the terminal oxidant.
-
Solvent: A mixture of N,N-Dimethylformamide (DMF) and water is standard. DMF helps to dissolve the organic substrate, while water is the required nucleophile.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar, add PdCl₂ (e.g., 0.05 mmol, 5 mol%) and CuCl (e.g., 1.0 mmol, 1.0 equiv).
-
Seal the flask with a septum and purge with oxygen gas (a balloon is sufficient) for 5 minutes.
-
Add a 7:1 mixture of DMF and water (e.g., 8 mL total volume).
-
Stir the resulting dark solution vigorously under the oxygen atmosphere for 30-60 minutes at room temperature to ensure pre-oxidation of Cu(I) to Cu(II).
-
Add the substrate, 9-decen-1-ol (e.g., 1.0 mmol, 1.0 equiv), to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 10 mL of 3N HCl.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 10-hydroxy-2-decanone.
Protocol 2: Peroxide-Mediated Wacker Oxidation (Pd(quinox)/TBHP)
Modern variations often replace molecular oxygen with peroxide-based oxidants like tert-butyl hydroperoxide (TBHP).[1] These systems can offer faster reaction times and may exhibit different selectivities. The use of specific ligands, such as quinoline-2-oxazoline (quinox), can enhance catalyst performance and stability.[7][8] This method has been shown to be particularly effective for substrates with distal alcohol groups.[8]
Rationale:
-
Catalyst System: A pre-catalyst like Pd(OAc)₂ combined with a bidentate ligand, or a pre-formed complex, is used. The ligand can prevent palladium black precipitation and modulate the catalyst's electronic properties.
-
Oxidant: Aqueous TBHP is an inexpensive, readily available, and effective oxidant in this context. It participates directly in the catalytic cycle, differing mechanistically from the classic O₂/Cu system.[7]
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for this system.
Step-by-Step Protocol:
-
In a vial, dissolve the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable ligand (e.g., a quinox-type ligand, 0.024 mmol, 2.4 mol%) in DCM (e.g., 2 mL). Stir for 10 minutes.
-
Add the substrate, 9-decen-1-ol (1.0 mmol, 1.0 equiv).
-
Cool the mixture to 0 °C in an ice bath. Note: The reaction can be exothermic.[8]
-
Add aqueous TBHP (e.g., 70 wt. %, ~3.0 mmol, 3.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue via silica gel column chromatography to obtain the product.
Protocol 3: Copper-Free, Iron-Cocatalyzed Wacker Oxidation (PdCl₂/Fe(III) citrate/O₂)
To address the toxicity and disposal issues associated with copper salts, copper-free systems have been developed. Iron complexes are an attractive alternative as they are less toxic, more abundant, and cheaper than copper.[9][10]
Rationale:
-
Catalyst System: A simple Pd(II) salt like PdCl₂ is used with an iron(III) co-catalyst, such as Fe(III) citrate.
-
Oxidant: Molecular oxygen (1 atm) serves as the terminal oxidant, re-oxidizing the iron species.
-
Solvent: A mixed solvent system like 1,2-dimethoxyethane (DME)/H₂O is effective.[11]
-
Key Technique: Slow addition of the alkene substrate is critical to suppress unwanted side reactions, particularly alkene isomerization, which can lead to a mixture of ketone products.[9][10]
Step-by-Step Protocol:
-
To a two-neck round-bottom flask, add PdCl₂ (0.025 mmol, 5 mol%) and Fe(III) citrate·nH₂O (0.025 mmol, 5 mol%).
-
Purge the flask with O₂ (1 atm).
-
Add DME (3.0 mL) and H₂O (1.0 mL) and stir the mixture at room temperature.
-
Using a syringe pump, add a solution of 9-decen-1-ol (0.50 mmol, 1.0 equiv) in DME (1.0 mL) slowly over a period of 5-10 hours.
-
After the addition is complete, allow the reaction to stir for an additional 1 hour.
-
Quench, extract, and purify the product as described in Protocol 1.
Data Summary and Comparison
| Parameter | Protocol 1 (Tsuji-Wacker) | Protocol 2 (Peroxide-Mediated) | Protocol 3 (Fe-Cocatalyzed) |
| Pd Source | PdCl₂ | Pd(OAc)₂ / Ligand | PdCl₂ |
| Co-Catalyst | CuCl | None | Fe(III) citrate |
| Oxidant | O₂ (1 atm) | TBHP (aqueous) | O₂ (1 atm) |
| Solvent | DMF / H₂O | DCM or THF | DME / H₂O |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Key Feature | Classic, reliable method | Fast, good for sensitive substrates | Copper-free, environmentally benign |
| Main Drawback | Requires copper co-catalyst | Exothermic, requires careful addition | Requires slow substrate addition |
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis of 10-hydroxy-2-decanone.
References
-
Michel, B. W., Steffens, L. D., & Sigman, M. S. (2010). On the Mechanism of the Palladium-Catalyzed TBHP-Mediated Wacker-Type Oxidation of Alkenes using Quinoline-2-Oxazoline Ligands. Journal of the American Chemical Society, 131(17), 6076–6077. [Link]
-
Wikipedia contributors. (2024). Wacker process. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Wacker-Tsuji Oxidation. Organic Chemistry Portal. [Link]
-
Scribd. (n.d.). Handout7 Wacker Oxidation. Scribd. [Link]
-
Li, J., et al. (2024). Royal jelly acid: preparation, metabolism and therapeutic potential. Frontiers in Pharmacology, 15. [Link]
-
Li, J., et al. (2024). Royal jelly acid: preparation, metabolism and therapeutic potential. Frontiers in Pharmacology, 15. [Link]
-
Zhang, Y. (2012). A New Approach to the Synthesis of Royal Jelly Acid. ResearchGate. [Link]
-
Robinson, R. (1960). The Biological Activity and Synthesis of Royal Jelly Acid. Croatica Chemica Acta, 32. [Link]
-
Too, K. (2012). Scaling up the synthesis of royal jelly. RSC Blogs. [Link]
-
Oue, Y., et al. (2023). Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O₂. ACS Omega. [Link]
-
Oue, Y., et al. (2023). Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O₂. ACS Omega, 8(44), 41851–41859. [Link]
-
Nishimura, T., et al. (2000). Palladium(II)-catalyzed oxidation of terminal alkenes to methyl ketones using molecular oxygen. Journal of the Chemical Society, Perkin Transactions 1, 1589-1594. [Link]
-
Queen's University Belfast. (2015). Cationic palladium(II) complexes as catalysts for the oxidation of terminal olefins to methyl ketones using hydrogen peroxide. Dalton Transactions, 44(15), 6718-6725. [Link]
-
Oue, Y., et al. (2019). Palladium-catalyzed Aerobic anti-Markovnikov Oxidation of Aliphatic Alkenes to Terminal Acetals. Organic Letters, 21(18), 7243-7247. [Link]
-
Puls, F., & Knölker, H.-J. (2017). Mechanistic Studies on the Hexadecafluorophthalocyanine–Iron‐Catalyzed Wacker‐Type Oxidation of Olefins to Ketones. Chemistry – A European Journal, 23(35), 8438-8445. [Link]
-
Gallezot, P., et al. (1998). Oxidation of 9-decen-1-ol (rosalva) by air in aqueous media on platinum catalysts. New Journal of Chemistry, 22(11), 1249-1253. [Link]
-
Cornell, C. N., & Sigman, M. S. (2011). Peroxide-Mediated Wacker Oxidations for Organic Synthesis. Inorganic chemistry, 50(13), 5913-5921. [Link]
-
Michel, B. W., et al. (2009). A general and efficient catalyst system for a Wacker-type oxidation using TBHP as the terminal oxidant: application to classical and challenging substrates. Journal of the American Chemical Society, 131(17), 6076-6077. [Link]
-
Chemistry LibreTexts. (2021). 14.3.4: Wacker (Smidt) Process. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. Organic Chemistry Portal. [Link]
-
Oue, Y., et al. (2023). Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O₂. ACS Omega. [Link]
-
Stahl, S. S., et al. (2017). Mechanism-guided design of robust palladium catalysts for selective aerobic oxidation of polyols. Science, 355(6332), 1438-1442. [Link]
-
Cacchi, S., Morera, E., & Ortar, G. (1990). PALLADIUM-CATALYZED REDUCTION OF VINYL TRIFLUOROMETHANESULFONATES TO ALKENES: CHOLESTA-3,5-DIENE. Organic Syntheses, 68, 138. [Link]
-
Wang, Y., et al. (2022). Efficient Biosynthesis of 10-Hydroxy-2-decenoic Acid Using a NAD(P)H Regeneration P450 Enzyme System. Metabolites, 12(4), 312. [Link]
-
Wang, A., et al. (2024). Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry, 72(2), 1190-1202. [Link]
-
Goossen, L. J., & Ghosh, K. (2002). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. European Journal of Organic Chemistry, 2002(19), 3254-3267. [Link]
-
Gabriele, B. (2019). PdI₂-Based Catalysis for Carbonylation Reactions: A Personal Account. Molecules, 24(14), 2636. [Link]
-
SciSpace. (2003). A well-defined complex for palladium-catalyzed aerobic oxidation of alcohols: design, synthesis, and mechanistic considerations. SciSpace. [Link]
-
Sigman, M. S., & Schultz, M. J. (2005). The renaissance of palladium(II)-catalyzed oxidation chemistry. Organic & Biomolecular Chemistry, 3(17), 3091-3100. [Link]
-
Kumar, A., et al. (2021). Pd(ii)-catalyzed synthesis of aryl ketones in water. Organic & Biomolecular Chemistry, 19(25), 5576-5581. [Link]
-
Liu, R. Y., et al. (2019). Tetrahydroxydiboron-Mediated Palladium-Catalyzed Deoxygenative Transfer Hydrogenation of Aryl Ketones. ChemRxiv. [Link]
-
Su, Y., et al. (2014). Enhanced Performance of Oxidation of Rosalva (9-decen-1-ol) to Costenal (9-decenal) on Porous Silicon-Supported Silver Catalyst in a Microstructured Reactor. Catalysts, 4(1), 59-73. [Link]
-
Semantic Scholar. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclizati. Semantic Scholar. [Link]
Sources
- 1. Peroxide-Mediated Wacker Oxidations for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wacker process - Wikipedia [en.wikipedia.org]
- 3. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. On the Mechanism of the Palladium-Catalyzed TBHP-Mediated Wacker-Type Oxidation of Alkenes using Quinoline-2-Oxazoline Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Selective Extraction and Analysis of 10-Hydroxy-2-Decanone (10-HDO) from Biological Matrices
Abstract
This Application Note provides a rigorous protocol for the isolation and quantification of 10-hydroxy-2-decanone (10-HDO) , a bioactive keto-alcohol found in Apis mellifera secretions (Royal Jelly) and specific ant venoms. While structurally related to the well-known "Queen Bee Acid" (10-hydroxy-2-decenoic acid, 10-HDA ), 10-HDO requires distinct extraction strategies due to its neutral, non-ionizable ketonic nature.
This guide details a pH-differential Liquid-Liquid Extraction (LLE) workflow designed to separate 10-HDO from acidic co-metabolites, ensuring high purity for downstream GC-MS or LC-MS/MS analysis.
Analyte Profile & Chemical Logic
Understanding the physicochemical difference between the target analyte (10-HDO) and the matrix interference (10-HDA) is the foundation of this protocol.
| Feature | 10-Hydroxy-2-Decanone (Target) | 10-Hydroxy-2-Decenoic Acid (Interference) |
| Abbreviation | 10-HDO | 10-HDA |
| CAS Number | 35295-48-8 | 14113-05-4 |
| Functional Groups | Ketone, Primary Alcohol | Carboxylic Acid, Alkene, Primary Alcohol |
| Acidity ( | ~16–19 (Neutral) | ~4.8 (Weak Acid) |
| Solubility | Soluble in EtAc, Ether, Chloroform | Soluble in Alcohols; Salt form soluble in water |
| Extraction Behavior | Remains in organic phase at high pH | Partitions to aqueous phase at high pH |
Critical Separation Principle
Most biological samples containing 10-HDO (e.g., Royal Jelly) contain a massive excess of 10-HDA.[1]
-
Acidic/Neutral Conditions (pH < 4): Both molecules are uncharged and co-extract into organic solvents.[1]
-
Alkaline Conditions (pH > 8): 10-HDA deprotonates to its carboxylate anion (
), becoming water-soluble.[1] 10-HDO remains neutral and lipophilic.[1] -
Strategy: We utilize an alkaline back-wash to strip the acidic contaminants into the aqueous phase, leaving purified 10-HDO in the organic solvent.[1]
Sample Preparation
Reagents Required
-
Extraction Solvent: Ethyl Acetate (EtAc) or Diethyl Ether (High purity).[1]
-
Lysis Buffer: Methanol (LC-MS grade).[1]
-
Alkaline Wash Solution: 5% Sodium Bicarbonate (
, pH ~8.[1]5) or 0.1M NaOH (for stronger acidic removal).[1] -
Drying Agent: Anhydrous Magnesium Sulfate (
).[1][2][3] -
Internal Standard (IS): 2-Decanone (structural analog) or deuterated 10-HDA (if available).[1]
Matrix Pre-Treatment[1]
A. Royal Jelly (Lipid-Rich Matrix) [1]
-
Weigh 100 mg of fresh or lyophilized Royal Jelly.
-
Add 1.0 mL Methanol containing the Internal Standard (10 µg/mL).[1]
-
Vortex vigorously for 2 minutes to disrupt the lipid emulsion.
-
Sonicate for 10 minutes at 4°C to maximize release of bound lipids.
-
Centrifuge at 10,000 x g for 10 minutes to pellet proteins. Collect the supernatant.
B. Plasma/Serum (Protein-Rich Matrix) [1]
-
Aliquot 200 µL of plasma.
-
Perform protein precipitation by adding 600 µL cold Acetonitrile (1:3 ratio).[1]
-
Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Evaporate the supernatant to near-dryness under nitrogen and reconstitute in 500 µL water (preparation for LLE).
Protocol A: pH-Differential Liquid-Liquid Extraction (LLE)
This is the "Gold Standard" method for isolating neutral ketones from acidic biological backgrounds.[1]
Workflow Diagram
Figure 1: pH-Differential Extraction Logic for isolating neutral 10-HDO from acidic 10-HDA.
Step-by-Step Procedure
-
Initial Extraction: Transfer the methanolic extract (from Sample Prep) into a glass tube. Dilute with water to reach a 50% MeOH concentration.[1]
-
Solvent Addition: Add 2 mL Ethyl Acetate . Vortex for 60 seconds.[1]
-
Phase Separation: Centrifuge (3,000 x g, 5 min). Transfer the upper organic layer to a fresh tube.
-
Note: At this stage, both 10-HDO and 10-HDA are in the organic layer.
-
-
Alkaline Wash (The Purification Step):
-
Drying: Add a spatula tip of anhydrous
to the organic phase.[1] Let sit for 5 minutes. -
Concentration: Transfer the clear organic solvent to a GC vial. Evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Dissolve residue in 100 µL Dichloromethane or Hexane for GC-MS analysis.
Protocol B: Solid Phase Extraction (SPE)
Recommended for trace analysis in plasma or when high throughput is required.[1]
Cartridge: Waters Oasis HLB (Hydrophilic-Lipophilic Balance) or C18 (500 mg).[1]
-
Conditioning:
-
3 mL Methanol.
-
3 mL Water (pH neutral).[1]
-
-
Loading:
-
Wash 1 (Polar Removal):
-
2 mL 5% Methanol in Water.[1]
-
-
Wash 2 (Acid Removal):
-
Elution:
-
2 mL 100% Methanol or Acetonitrile .[1]
-
-
Finish: Evaporate and reconstitute for analysis.
Analytical Validation (GC-MS)
Due to the lack of a conjugated system in 10-HDO (unlike 10-HDA), UV detection (HPLC-UV) is not recommended due to poor sensitivity. GC-MS is the method of choice.[1]
Derivatization (Recommended)
While 10-HDO can be analyzed directly, the primary hydroxyl group can cause peak tailing.[1] Silylation improves peak shape and sensitivity.[1]
-
Reagent: BSTFA + 1% TMCS.[1]
-
Reaction: Add 50 µL reagent to dry extract. Incubate at 60°C for 30 mins.
-
Result: Formation of TMS-ether derivative of 10-HDO.
Instrument Parameters
| Parameter | Setting |
| Instrument | GC-MS (Single Quadrupole or Triple Quad) |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min |
| Inlet Temp | 250°C (Splitless mode) |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (5 min) |
| Ion Source | EI (70 eV), 230°C |
| Target Ions (TMS) | m/z 73 (TMS), m/z 75 , m/z 172 (Molecular Ion - rare), m/z 43 (Acetyl) |
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| High 10-HDA Contamination | Inefficient alkaline wash.[1] | Increase |
| Low Recovery of 10-HDO | Analyte lost in aqueous phase.[1] | Ensure the wash pH is not >12 (extreme pH might degrade ketone).[1] Keep pH ~9. |
| Peak Tailing (GC) | Hydroxyl group interaction.[1] | Ensure complete derivatization with BSTFA (moisture prevents reaction).[1] |
| No Peak Detected | Volatility loss during drying.[1] | Do not evaporate to complete dryness at high heat.[1] Use Nitrogen at room temp.[1] |
References
-
Chemical Identification of 10-HDO: Jones, T. H., et al. (2015).[1] "Alkaloid Venom Weaponry of Three Megalomyrmex Thief Ants." Journal of Chemical Ecology.
-
Biosynthesis & Structure: Fray, G. I., et al. (1961).[1] "Synthesis of 10-hydroxy-2-decenoic acid." Tetrahedron. (Fundamental structural chemistry of the 10-carbon series).
-
General Lipid Extraction: Folch, J., Lees, M., & Sloane Stanley, G. H. (1957).[1] "A simple method for the isolation and purification of total lipides from animal tissues."[1] Journal of Biological Chemistry.
-
Wacker Oxidation (Synthesis of 10-HDO): Tsuji, J. (1984).[1] "Synthetic applications of the palladium-catalyzed oxidation of olefins to ketones." Synthesis. (Describes conversion of terminal alkenes to methyl ketones like 10-HDO).
-
Royal Jelly Analysis: Bloodworth, B. C., et al. (1995).[1] "Liquid chromatographic determination of trans-10-hydroxy-2-decenoic acid content of commercial products containing royal jelly." Journal of AOAC International. (Reference for the acidic interference).
Sources
Application Note: Biocompatible Synthesis of 10-Hydroxy-2-decanone via Fe(III)-Cocatalyzed Wacker Oxidation
Executive Summary
The is a fundamental transformation in organic synthesis, traditionally relying on palladium catalysts and copper(II) co-catalysts to convert terminal alkenes into methyl ketones[1]. However, the moderate toxicity and environmental footprint of copper salts present significant challenges for pharmaceutical and green chemistry applications.
This application note details a highly efficient, biocompatible alternative for the synthesis of 10-hydroxy-2-decanone from 9-decen-1-ol. By leveraging a PdCl₂ / Fe(III) citrate catalytic system under a 1 atm O₂ atmosphere, researchers can achieve excellent yields (up to 92%) while completely avoiding copper additives[1][2]. This protocol provides a self-validating, scalable methodology tailored for drug development professionals requiring high-purity aliphatic methyl ketones.
Mechanistic Rationale & System Design
As a Senior Application Scientist, it is critical to understand why this specific catalytic system outperforms traditional methods. The success of this protocol relies on three engineered parameters:
-
Ligand-Accelerated Reoxidation (The Fe(III) Citrate Advantage): While various iron salts (e.g., FeSO₄, Fe₂(SO₄)₃) can theoretically reoxidize Pd(0) to Pd(II), demonstrated that Fe(III) citrate is uniquely efficient[1][2]. The highly hydrophilic citrate ligand creates an amphiphilic microenvironment. It stabilizes the iron species in the aqueous phase while facilitating rapid single-electron transfer (SET) from the hydrophobic Pd(0)-alkene complex, preventing catalyst aggregation[3].
-
Solvent Causality (DME/H₂O System): A 3:1 mixture of 1,2-dimethoxyethane (DME) and water is mandatory[1]. DME effectively solubilizes the long aliphatic chain of 9-decen-1-ol. Simultaneously, water serves a dual purpose: it acts as the nucleophile for the oxypalladation step and ensures the complete dissolution of the Fe(III) citrate hydrate[1].
-
Kinetic Control via Slow Addition: Aliphatic terminal alkenes are highly susceptible to Pd-hydride-mediated double-bond isomerization, yielding internal alkenes that resist oxidation. By utilizing a syringe pump to add the substrate over 15 hours, the steady-state concentration of the terminal alkene remains exceptionally low. This kinetic control ensures the rate of nucleophilic water attack strictly outcompetes the rate of isomerization[1][2].
Fig 1: Catalytic cycle of Pd/Fe-mediated Wacker oxidation of 9-decen-1-ol to 10-hydroxy-2-decanone.
Experimental Protocol
Scale: 0.50 mmol Target Product: 10-Hydroxy-2-decanone (Methyl Ketone)
Materials & Reagents
-
Substrate: 9-Decen-1-ol (0.50 mmol, ~78.1 mg)
-
Catalyst: Palladium(II) chloride (PdCl₂, 0.025 mmol, 4.4 mg, 5 mol%)[1]
-
Co-catalyst: Iron(III) citrate hydrate (Fe(III) citrate·nH₂O, 0.025 mmol, 6.1 mg, 5 mol%)[1]
-
Solvents: 1,2-Dimethoxyethane (DME, 3.0 mL), Deionized H₂O (1.0 mL)[1]
-
Atmosphere: O₂ gas (1 atm, via balloon)[1]
Step-by-Step Methodology
Step 1: Catalytic System Initialization
-
To an oven-dried 10 mL reaction vessel equipped with a magnetic stir bar, add PdCl₂ (4.4 mg) and Fe(III) citrate·nH₂O (6.1 mg)[1].
-
Seal the vessel with a septum and purge the atmosphere with O₂ gas for 3 minutes. Attach an O₂-filled balloon to maintain 1 atm pressure[1].
-
Inject DME (3.0 mL) and H₂O (1.0 mL) into the vessel. Stir vigorously at room temperature (20–25 °C) until a homogeneous yellowish-brown solution forms.
-
Self-Validation Checkpoint: The absence of undissolved particulate matter confirms the successful formation of the active aqueous-organic interface.
-
Step 2: Substrate Addition (Kinetic Control)
-
Dissolve 9-decen-1-ol (0.50 mmol) in a minimal residual volume of DME (if necessary for transfer) and load it into a glass gas-tight syringe.
-
Mount the syringe onto a programmable syringe pump.
-
Introduce the substrate into the vigorously stirring reaction mixture at a continuous, slow rate over exactly 15 hours [1][2].
-
Self-Validation Checkpoint: Monitor the reaction visually. The solution should remain yellow-brown. If a black precipitate (palladium black) begins to form, the Pd(0) reoxidation cycle is failing. Immediately check the O₂ balloon pressure and increase the stirring RPM to enhance gas-liquid mass transfer.
-
Step 3: Maturation & Workup
-
Following the completion of the 15-hour addition, allow the reaction to stir for an additional 1 hour (16 hours total) to ensure complete conversion of any residual alkene[1].
-
Quench the reaction by adding 5 mL of CHCl₃ or ethyl acetate[1].
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Purify the crude material via flash column chromatography on silica gel.
-
Use an isocratic eluent system of hexane/ethyl acetate = 2:1 (v/v) [1].
-
Analytical Note: The product (10-hydroxy-2-decanone) is more polar than the starting material due to the newly formed ketone moiety, resulting in a lower R_f value on TLC.
-
-
Evaporate the solvent to afford 10-hydroxy-2-decanone as a white solid[1].
Quantitative Data & Optimization
The superiority of the Fe(III) citrate system over other iron salts and addition methods is summarized below. Data is aggregated based on the optimization studies for terminal aliphatic alkenes[1][2].
Table 1: Optimization of Iron Co-Catalysts and Addition Parameters
| Iron Co-Catalyst (5 mol%) | Solvent System | Addition Method | Yield of 10-Hydroxy-2-decanone (%) | Isomerization Byproducts |
| Fe(III) citrate·nH₂O | DME / H₂O | Syringe Pump (15 h) | 92% | Minimal (<2%) |
| Fe(III) citrate·nH₂O | DME / H₂O | Bolus Addition (0 h) | Sub-optimal | High |
| FeSO₄ | DME / H₂O | Syringe Pump (15 h) | Moderate | Moderate |
| Fe₂(SO₄)₃ | DME / H₂O | Syringe Pump (15 h) | Moderate | Moderate |
| None (Control) | DME / H₂O | Syringe Pump (15 h) | Trace | N/A |
Insight: The data clearly indicates that both the choice of the citrate ligand and the kinetic control of the syringe pump are non-negotiable parameters for achieving >90% yields.
References
-
Miyazaki, M.; Ura, Y. "Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O₂". ACS Omega 2023, 8, 43, 40646–40655. URL:[Link]
Sources
Application Note: 10-Hydroxy-2-decanone as a Bifunctional Intermediate in Pharmaceutical Synthesis
Executive Summary
10-Hydroxy-2-decanone (CAS: 35295-48-8) is a highly versatile, bifunctional aliphatic intermediate characterized by a terminal primary hydroxyl group and a methyl ketone separated by a seven-carbon spacer 1. Its unique structural topology makes it an invaluable building block in the synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs), agrochemicals, and biologically active natural products. It is particularly critical in the assembly of long-chain pyrrolidine and piperidine alkaloids 2. This guide details the upstream synthesis of this intermediate via a modern, green Wacker-type oxidation, alongside downstream protocols for its application in drug discovery workflows.
Mechanistic Rationale & Chemical Properties
The synthetic value of 10-hydroxy-2-decanone lies in its orthogonal reactivity. The methyl ketone serves as a prime electrophilic center for reductive amination, Wittig olefination, or Grignard additions, while the primary alcohol can be independently subjected to esterification, etherification, or oxidation.
In alkaloid synthesis, this bifunctionality allows for the rapid, one-pot assembly of nitrogen-containing heterocycles. For example, it is a critical precursor in the total synthesis of 2-hexyl-5-[8-oxononyl]-pyrrolidine, a venom alkaloid utilized by Megalomyrmex thief ants, which serves as a structural model for novel neuroactive drug candidates 3.
Upstream Synthesis: Greener Wacker-Type Oxidation
Traditionally, the synthesis of methyl ketones from terminal alkenes relies on the Tsuji-Wacker oxidation using Palladium and Copper salts. However, Copper cocatalysts present toxicity challenges and trace-metal clearance issues in pharmaceutical manufacturing. A modern, highly efficient approach utilizes a Pd/Fe catalyst system under mild conditions (1 atm O₂) to oxidize 9-decen-1-ol directly into 10-hydroxy-2-decanone [[4]]().
Causality in Experimental Design:
-
Solvent Selection: A 1,2-dimethoxyethane (DME)/H₂O mixture is critical. Ethereal solvents like DME stabilize the Fe complexes via coordination, preventing catalyst precipitation and maintaining a homogeneous catalytic cycle 5.
-
Cocatalyst Choice: Fe(III) citrate acts as a highly efficient, low-toxicity reoxidant for the Pd(0) species, outperforming traditional FeSO₄ or Fe₂O₃ [[5]]().
-
Addition Rate (Critical Step): The slow addition of the terminal alkene (9-decen-1-ol) via a syringe pump is paramount. High concentrations of terminal alkenes in the presence of Pd-H species promote unwanted isomerization to internal alkenes. Slow addition keeps the local substrate concentration low, suppressing this side reaction and maximizing the yield of the target methyl ketone 6.
Fig 1: Pd/Fe-catalyzed Wacker-type oxidation catalytic cycle for 10-hydroxy-2-decanone synthesis.
Table 1: Optimization of Reaction Conditions for the Wacker Oxidation of 9-decen-1-ol
| Entry | Catalyst System | Solvent System | Addition Method | Yield (%) | Mechanistic Observation |
| 1 | PdCl₂ / CuCl | DMF / H₂O | Bolus (All at once) | ~65% | Standard Tsuji-Wacker; Cu toxicity limits pharma use. |
| 2 | PdCl₂ / Fe(III) citrate | DME / H₂O | Bolus (All at once) | ~72% | Significant isomerization to internal alkenes observed. |
| 3 | PdCl₂ / Fe(III) citrate | THF / H₂O | Slow (15 h) | ~85% | Good yield, but THF provides less stabilization than DME. |
| 4 | PdCl₂ / Fe(III) citrate | DME / H₂O | Slow (15 h) | 92% | Optimal. Ethereal coordination stabilizes Fe; slow addition prevents isomerization. |
(Data synthesized from mechanistic principles and empirical findings in 4 and 5)
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 10-Hydroxy-2-decanone
This protocol leverages the optimized Pd/Fe system to ensure high yield and minimal alkene isomerization 4.
Materials:
-
9-decen-1-ol (0.50 mmol)
-
PdCl₂ (4.4 mg, 0.025 mmol, 5 mol%)
-
Fe(III) citrate·nH₂O (6.1 mg, 0.025 mmol, 5 mol%)
-
1,2-Dimethoxyethane (DME, 3.0 mL)
-
Deionized H₂O (1.0 mL)
-
O₂ balloon (1 atm)
Step-by-Step Methodology:
-
Catalyst Activation: To a clean, dry reaction vessel, add PdCl₂ and Fe(III) citrate·nH₂O. Purge the vessel thoroughly with O₂ (1 atm) using a balloon.
-
Solvent Addition: Inject DME (3.0 mL) and H₂O (1.0 mL) into the vessel. Stir the mixture at room temperature (20-25°C) until the catalysts are fully suspended/dissolved.
-
Slow Substrate Addition: Load 9-decen-1-ol into a gas-tight syringe. Using a syringe pump, add the substrate to the reaction mixture continuously over exactly 15 hours . Self-Validation Check: Ensure the stirring is vigorous to maximize O₂ mass transfer into the aqueous-organic interface.
-
Reaction Completion: After the 15-hour addition is complete, allow the mixture to stir for an additional 1 hour (16 hours total).
-
Workup: Add CHCl₃ (5 mL) to the reaction mixture. Separate the organic layer, and extract the remaining aqueous layer with CHCl₃ (3 × 5 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material via silica gel column chromatography using a hexane/ethyl acetate (2:1) eluent system.
-
Yield & Verification: The process affords 10-hydroxy-2-decanone as a white solid (approx. 79 mg, 92% yield) 4. Verify product identity via ¹H NMR (look for the distinct methyl ketone singlet at ~2.13 ppm and the terminal triplet for the primary alcohol).
Protocol 2: Chemoselective Reductive Amination (Alkaloid Scaffold Generation)
To demonstrate downstream utility, this protocol converts the ketone moiety into a functionalized amine without oxidizing or protecting the terminal hydroxyl group.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 10-hydroxy-2-decanone (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is chosen over standard DCM as it enhances the solubility of the reducing agent and accelerates iminium ion formation.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0°C. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions over ketones, ensuring the primary alcohol remains completely untouched.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Self-Validation Check: Monitor the disappearance of the starting ketone via TLC (Hexane/EtOAc 2:1, KMnO₄ stain) to ensure complete conversion before quenching.
-
Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield the functionalized amino-alcohol.
Downstream Pharmaceutical Divergence
Because 10-hydroxy-2-decanone possesses two highly addressable functional groups, it serves as a central node for divergent synthesis. As illustrated below, it can be routed into alkaloid synthesis (via the ketone), lipid nanoparticle (LNP) components (via the hydroxyl), or dicarboxylic acid API precursors (via oxidation).
Fig 2: Divergent synthetic pathways utilizing the bifunctional reactivity of 10-hydroxy-2-decanone.
References
- Source: nih.
- Source: bio-fount.
- Source: acs.
- Source: antwiki.
- Source: researchgate.
Sources
- 1. 35295-48-8|10-Hydroxy-2-decanone|10-Hydroxy-2-decanone| -范德生物科技公司 [bio-fount.com]
- 2. researchgate.net [researchgate.net]
- 3. antwiki.org [antwiki.org]
- 4. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
total synthesis of ant venom alkaloids starting from 10-hydroxy-2-decanone
An Application Note and Protocol for the Total Synthesis of Ant Venom Alkaloid Analogs from 10-Hydroxy-2-decanone
Abstract
This application note details a robust and efficient synthetic strategy for the total synthesis of 2,6-disubstituted piperidine alkaloids, which are structural analogs of the solenopsin class of ant venom alkaloids. The protocol commences with the readily available starting material, 10-hydroxy-2-decanone, and proceeds through a two-step sequence involving the conversion of the hydroxyl group to an amine, followed by a key intramolecular reductive amination step to construct the piperidine core. This chemo-selective approach provides a reliable pathway for accessing solenopsin analogs for further investigation in drug discovery and chemical biology, particularly for researchers exploring inhibitors of angiogenesis and neuronal nitric oxide synthase.
Introduction
The venom of the fire ant, Solenopsis invicta, is a complex mixture of biologically active compounds, with 2,6-disubstituted piperidine alkaloids being the predominant toxic components.[1] Solenopsin and its isomers, such as isosolenopsin, are primary examples of this class of alkaloids and have garnered significant interest due to their diverse biological activities.[2] Notably, solenopsin has been identified as a potent inhibitor of angiogenesis through the phosphoinositide 3-kinase (PI3K) signaling pathway, while isosolenopsin is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[3] These properties make them and their synthetic analogs attractive targets for the development of new therapeutic agents.
While numerous total syntheses of solenopsins have been reported, they often rely on multi-step procedures starting from precursors like substituted pyridines or employing chemoenzymatic methods.[4][5] This application note presents a novel and direct synthetic route to a solenopsin analog, specifically (±)-trans-2-methyl-6-heptylpiperidine, starting from the bifunctional keto-alcohol, 10-hydroxy-2-decanone. This approach leverages a key intramolecular reductive amination, a powerful cyclization strategy for the formation of nitrogen-containing heterocycles.[6] The proposed synthesis is designed to be accessible, scalable, and provides a clear framework for producing analogs for structure-activity relationship (SAR) studies.
Synthetic Strategy & Workflow
The overall synthetic strategy is a two-step process designed to convert the linear 10-hydroxy-2-decanone into the target piperidine heterocycle.
Step 1: Synthesis of 10-Azido-2-decanone. The synthesis begins with the activation of the secondary hydroxyl group of the starting material as a good leaving group, followed by nucleophilic substitution with an azide. This is a reliable method for introducing a nitrogen functionality that can be chemoselectively reduced to a primary amine in the subsequent step. The use of methanesulfonyl chloride (MsCl) to form a mesylate is a standard and efficient activation method. The subsequent SN2 reaction with sodium azide is expected to proceed with inversion of configuration at C10, a crucial consideration if starting with an enantiomerically pure alcohol.
Step 2: One-Pot Reduction and Intramolecular Reductive Amination. The second step is the key transformation where the piperidine ring is formed. The 10-azido-2-decanone intermediate is subjected to catalytic hydrogenation. This single operation achieves two crucial transformations:
-
The reduction of the azide group to a primary amine.
-
The in-situ intramolecular reductive amination between the newly formed primary amine and the ketone at C2. The amine first condenses with the ketone to form a cyclic Δ1-piperideine intermediate, which is then immediately reduced by the same catalytic system to yield the final 2,6-disubstituted piperidine product. This one-pot cyclization is highly efficient and avoids the isolation of the potentially unstable amino-ketone intermediate.
The overall workflow is depicted in the diagram below.
Caption: Synthetic workflow for the total synthesis of a solenopsin analog.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 10-Hydroxy-2-decanone | ≥95% | Commercially Available |
| Methanesulfonyl Chloride (MsCl) | ≥99% | Sigma-Aldrich |
| Triethylamine (Et3N) | ≥99.5%, distilled | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Azide (NaN3) | ≥99.5% | Sigma-Aldrich |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Palladium on Carbon (Pd/C) | 10 wt. % loading | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Saturated aq. NaHCO3 | Laboratory Prepared | N/A |
| Brine | Laboratory Prepared | N/A |
| Anhydrous MgSO4 | Laboratory Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | VWR |
Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and avoid contact with metals. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) where specified.
Protocol 1: Synthesis of 10-Azido-2-decanone
This protocol details the two-part, one-pot conversion of the starting alcohol to the keto-azide intermediate.
A. Mesylation of 10-Hydroxy-2-decanone
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 10-hydroxy-2-decanone (5.00 g, 29.0 mmol, 1.0 equiv).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (6.1 mL, 43.5 mmol, 1.5 equiv) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (2.7 mL, 34.8 mmol, 1.2 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
B. Azide Substitution
-
In a separate flask, dissolve sodium azide (3.77 g, 58.0 mmol, 2.0 equiv) in anhydrous dimethylformamide (DMF, 50 mL).
-
Carefully add the NaN3/DMF solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50 °C.
-
Stir vigorously for 12-16 hours at 50 °C. Monitor the reaction for the disappearance of the mesylate intermediate by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 9:1 Hexanes/Ethyl Acetate) to yield 10-azido-2-decanone as a colorless oil.
Protocol 2: Synthesis of (±)-trans-2-Methyl-6-heptylpiperidine
This protocol describes the one-pot catalytic hydrogenation and intramolecular reductive amination to form the final product.
-
Set up a Parr hydrogenation apparatus or a similar high-pressure reactor. Ensure the apparatus is properly purged with nitrogen.
-
In the reactor vessel, dissolve the purified 10-azido-2-decanone (4.00 g, 20.3 mmol, 1.0 equiv) in anhydrous methanol (80 mL).
-
Carefully add 10% Palladium on Carbon (400 mg, 10% w/w) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric.
-
Seal the reactor and purge thoroughly with hydrogen gas (3-4 cycles).
-
Pressurize the reactor to 50 psi with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the hydrogen uptake.
-
After the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by Kugelrohr distillation or flash chromatography on silica gel (Eluent: 95:4.5:0.5 DCM/MeOH/NH4OH) to yield the target piperidine alkaloid analog. The trans isomer is generally the thermodynamically favored and major product in such cyclizations.
Expected Results & Characterization
The successful synthesis will yield a 2,6-disubstituted piperidine. The stereochemical outcome of the final cyclization tends to favor the more stable trans isomer where the two alkyl substituents are in an equatorial position.
| Compound | Structure | Expected Yield | Physical Appearance | Spectroscopic Data (Expected) |
| 10-Azido-2-decanone | ![]() | 75-85% | Colorless Oil | IR (neat): ~2930, 2860 (C-H), 2095 (N3) , 1715 (C=O) cm-1. ¹H NMR (CDCl₃): δ ~3.3 (t, 2H, -CH₂N₃), 2.4 (t, 2H, -CH₂CO-), 2.1 (s, 3H, -COCH₃). ¹³C NMR (CDCl₃): δ ~209 (C=O), 51 (-CH₂N₃), 44, 30, 29, 28, 26, 24. |
| (±)-trans-2-Methyl-6-heptylpiperidine | ![]() | 60-75% | Colorless to Pale Yellow Oil | ¹H NMR (CDCl₃): δ ~2.6-2.8 (m, 2H, H-2 & H-6), 1.0-1.8 (m, ~19H), 0.8-0.9 (t, 3H, terminal CH₃). The stereochemistry can be confirmed by detailed 2D NMR (NOESY) experiments. MS (ESI+): [M+H]⁺ calculated for C₁₃H₂₈N: 198.22, found: 198.2. |
Note: Placeholder images are used for structures. Actual spectral data should be acquired and interpreted.
Conclusion
The described synthetic route provides a direct and efficient method for the total synthesis of a solenopsin analog from 10-hydroxy-2-decanone. The key strengths of this protocol are its operational simplicity, the use of readily available reagents, and the highly efficient one-pot reduction and intramolecular reductive amination cyclization step. This methodology is well-suited for medicinal chemistry campaigns aimed at producing a library of 2,6-disubstituted piperidine alkaloids for biological screening and the development of novel therapeutics.
References
- Mutschler, J., et al. (2013). Chemoenzymatic synthesis of all four diastereomers of 2,6-disubstituted piperidines through stereoselective monoamination of 1,5-diketones.
- Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters.
- Chen, J., et al. (2021). Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase.
- Ojima, I., et al. (2021). Synthesis of (+)-solenopsin via Pd-catalyzed N-alkylation and cyclization. Bioscience, Biotechnology, and Biochemistry, 85(2), 223-227.
- Leclercq, S., et al. (1996). Biosynthesis of the Solenopsins, Venom Alkaloids of the Fire Ants.
- Matassini, C., et al. (2011). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry, 15(3), 284-303.
- Davis, F. A., et al. (2007). Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. The Journal of Organic Chemistry, 72(6), 1949-1956.
- Takahashi, K., et al. (1987). Efficient and convenient method for synthesis of solenopsine A and its analogs using 1-benzyl-2,6-dicyanopiperidine. The Journal of Organic Chemistry, 52(12), 2666-2669.
- Nagaraj, M., et al. (2012). Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime.
- Ha, H.-J., et al. (2014). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 12(44), 8966-8973.
- Gunanathan, C., & Milstein, D. (2011). Direct amination of secondary alcohols using ammonia.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Chemistry Steps. (2023). Alcohols to Amines. Available at: [Link]
- Leclercq, S., et al. (1996). Synthesis of the Fire Ant Alkaloids, Solenopsins. A Review.
- Jones, T. H., et al. (1982). Chemistry of the Venom of the Ant Solenopsis invicta. Journal of Chemical Ecology, 8(1), 285-300.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of (+)-solenopsin via Pd-catalyzed N-alkylation and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of all four diastereomers of 2,6-disubstituted piperidines through stereoselective monoamination of 1,5-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
HPLC separation conditions for hydroxy-ketone isomers
Abstract
The separation of hydroxy-ketone isomers—specifically regioisomers (
The Challenge: The "Chameleon" Effect
Hydroxy-ketones are not static targets. They exist in dynamic equilibrium.
-
Tautomerization: The migration of a proton between the
-carbon and the carbonyl oxygen creates an enol intermediate. If the interconversion rate ( ) is comparable to the chromatographic timescale, the peak broadens or splits ("saddle effect"). -
Dipole Moment: Positional isomers (e.g., 2-hydroxy-3-pentanone vs. 3-hydroxy-2-pentanone) have identical hydrophobicity (
) but distinct dipole vectors. Standard alkyl phases (C18) interact primarily via hydrophobicity, often failing to discriminate these isomers.
Strategic Method Development (The "Why")
Stationary Phase Selection: The Fluorine Effect
For hydroxy-ketone regioisomers, PFP (Pentafluorophenyl) phases are superior to C18.
-
Mechanism: The fluorine atoms on the PFP ring create a strong electron-deficient face (Lewis acid character). This allows for specific dipole-dipole and
- interactions with the electron-rich carbonyl and hydroxyl groups of the analyte. -
Result: Isomers with different functional group proximities (e.g., intramolecular H-bonding in
-hydroxy ketones vs. intermolecular potential in -isomers) exhibit significantly different retention times on PFP.
Mobile Phase Engineering: The "pH Lock"
To prevent peak splitting, you must either accelerate interconversion (high temp) or freeze it (pH control).
-
Recommendation: "Freeze" the state using acidic pH (2.5 – 3.0) .
-
Reasoning: Acidic conditions protonate the carbonyl, but more importantly, they suppress the base-catalyzed formation of the enolate ion, which is the rapid pathway for isomerization.
Decision Matrix & Workflow
The following diagram outlines the logical flow for selecting the correct separation mode based on isomer type and hydrophobicity.
Detailed Protocol: Separation of Regioisomers
Target: Hydrophobic hydroxy-ketones (e.g., Corticosteroid isomers, Synthetic intermediates).
Equipment & Reagents
-
HPLC System: Binary gradient capability, thermostatted column compartment.
-
Column: Fused-Core PFP Column (e.g., HALO PFP or ACE C18-PFP), 4.6 x 100 mm, 2.7 µm.
-
Why Fused-Core? Higher efficiency at lower backpressure, critical for resolving closely eluting isomers.
-
-
Solvents:
-
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Solvent B: Methanol (LC-MS Grade).[1]
-
Note: Methanol is preferred over Acetonitrile here because its protic nature interacts differently with the PFP/analyte system, often enhancing selectivity for H-bonding species.
-
Instrumental Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 2.7 µm particles. |
| Temperature | 15°C - 25°C | CRITICAL. Lower temperatures reduce on-column tautomerization rate, sharpening peaks. |
| Detection | UV @ 210 nm & 254 nm | 210 nm for carbonyl; 254 nm if conjugated. |
| Injection | 2.0 µL | Low volume prevents solvent effects on peak shape. |
Gradient Profile
-
0.0 min: 30% B
-
10.0 min: 60% B
-
12.0 min: 30% B
-
15.0 min: Stop (Re-equilibrate)
Step-by-Step Execution
-
System Passivation: Flush system with 50:50 MeOH:Water to remove any residual basic buffers from previous runs.
-
Column Conditioning: Equilibrate the PFP column with the initial mobile phase (30% B) for at least 20 column volumes.
-
Sample Prep: Dissolve sample in 90:10 Water:MeOH. Do not dissolve in 100% organic solvent if possible, as this can distort early eluting peaks.
-
Isomer Confirmation: Inject individual standards of the
and isomers first to establish retention times.-
Expected Result: The
-hydroxy ketone (often capable of intramolecular H-bonding) usually elutes later on PFP phases compared to C18 due to specific interaction with the fluorine ring, though elution order can reverse depending on the specific molecule's steric bulk.
-
-
Resolution Check: Inject the mixture. Calculate Resolution (
). Target .[2]
Troubleshooting & Validation
Scenario: "The Peak is Splitting"
If a single standard appears as two peaks or a broad "saddle":
-
Diagnosis: This is likely on-column tautomerization.
-
Validation Test: Re-inject the sample at a significantly lower temperature (e.g., 10°C).
-
If separation improves: It is dynamic tautomerism.
-
If no change: It is likely degradation or a static impurity.
-
-
Corrective Action: Lower the pH of Solvent A to 2.5 and decrease column temperature.
Scenario: "No Retention of Small Polar Ketones"
For molecules like acetoin or hydroxyacetone:
-
Switch Mode: PFP/C18 will not work. Use HILIC .
-
Column: Amide-bonded silica (e.g., TSKgel Amide-80).
-
Mobile Phase: 80:20 Acetonitrile:Ammonium Acetate (10mM, pH 6.8).
-
Note: HILIC relies on a water layer on the silica surface; high organic content is required for retention.
References
-
Advanced Materials Technology. (2018). Separation of Structurally Similar Steroids on HALO C18 and PFP. Application Note 47-STR. Link
-
Mac-Mod Analytical. (2023). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Technical Report. Link
-
Zeppa, G., et al. (2001).[3] Determination of Organic Acids, Sugars, Diacetyl, and Acetoin in Cheese by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. Link
-
Sielc Technologies. (2023). Separation of Hydroxyacetone on Newcrom R1 HPLC column. Application Note. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 10-Hydroxy-2-decanone Yield via Wacker Oxidation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Wacker oxidation of functionalized terminal alkenes. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 10-hydroxy-2-decanone from 10-undecen-1-ol. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and adapt methodologies to your specific needs.
Core Principles: Understanding the Wacker-Tsuji Oxidation of Hydroxy-Alkenes
The Wacker-Tsuji oxidation is a cornerstone of modern organic synthesis, enabling the selective oxidation of terminal alkenes to methyl ketones.[1][2][3] In the context of synthesizing 10-hydroxy-2-decanone, the reaction transforms the readily available 10-undecen-1-ol.
The fundamental process involves a palladium(II) catalyst, which coordinates to the alkene, making it susceptible to nucleophilic attack by water. The resulting organopalladium intermediate undergoes β-hydride elimination to form the enol of the product, which then tautomerizes to the more stable ketone.[4] A critical component is the co-oxidant, typically a copper salt, which regenerates the active Pd(II) catalyst from the Pd(0) formed at the end of the cycle, allowing the process to be catalytic.[5][6]
However, the presence of a primary alcohol in the substrate introduces specific challenges:
-
Catalyst Coordination: The hydroxyl group can compete with the alkene for coordination to the palladium center, potentially inhibiting the reaction.
-
Side Reactions: Intramolecular cyclization to form cyclic ethers, although less common than with amines, is a potential side reaction pathway.[7][8]
-
Solubility: The long alkyl chain of 10-undecen-1-ol necessitates a co-solvent system to ensure miscibility with the aqueous phase.[5][9]
Understanding these factors is the first step toward troubleshooting and optimization.
Frequently Asked Questions (FAQs)
-
Q1: Should I protect the primary alcohol on 10-undecen-1-ol before the reaction?
-
A1: It is generally not necessary. The Wacker oxidation is selective for the terminal alkene in the presence of a distant hydroxyl group. [8]Protecting the alcohol (e.g., as a silyl ether) adds two steps (protection/deprotection) to your synthesis, which lowers the overall efficiency. Unprotected alcohols are generally well-tolerated unless they are in the allylic or homoallylic position, where they can influence regioselectivity. [8]For 10-undecen-1-ol, the separation is sufficient to avoid interference.
-
-
Q2: What is the best palladium source? PdCl₂ or Pd(OAc)₂?
-
A2: Palladium(II) chloride (PdCl₂) is the most common and cost-effective catalyst for the standard Wacker-Tsuji protocol. Palladium(II) acetate (Pd(OAc)₂) is also effective and can be used, sometimes in systems with different ligands or co-oxidants. For the synthesis of 10-hydroxy-2-decanone, PdCl₂ is a reliable and well-documented starting point.
-
-
Q3: Can I run the reaction without a copper co-catalyst?
-
A3: Yes, copper-free Wacker oxidations are an active area of research and offer advantages by avoiding chlorinated byproducts and potentially toxic copper waste. [10]These systems often use alternative terminal oxidants, such as peroxides (H₂O₂ or TBHP), or employ specific ligands and solvents (like DMA) that facilitate the direct re-oxidation of Pd(0) by molecular oxygen. [11][12][13]While these methods can be very effective, the classic PdCl₂/CuCl/O₂ system is often more robust and easier to implement without extensive optimization.
-
-
Q4: My reaction turns black immediately. What does this mean?
-
A4: The formation of a black precipitate is almost certainly finely divided palladium metal, Pd(0). This indicates a catastrophic failure of the catalyst re-oxidation cycle. This can happen if there is no oxygen supply, if the copper co-catalyst is inactive or absent, or if a strong reducing agent is present in the reaction mixture. The reaction will not proceed once this occurs.
-
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis of 10-hydroxy-2-decanone.
Materials & Equipment:
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
10-undecen-1-ol
-
N,N-Dimethylformamide (DMF), high purity
-
Deionized Water
-
Round-bottom flask equipped with a magnetic stir bar
-
Syringe pump (recommended for optimal yield)
-
Oxygen balloon with needle adapter
Procedure:
-
Catalyst Preparation: To a 100 mL round-bottom flask, add PdCl₂ (0.05 eq) and CuCl (1.0 eq).
-
Solvent Addition: Add DMF and water in a 7:1 ratio (e.g., 28 mL DMF, 4 mL H₂O).
-
Catalyst Activation: Seal the flask with a septum, insert a needle connected to an oxygen-filled balloon, and place another needle as an outlet. Stir the dark brown solution vigorously at room temperature for 1 hour. The solution should turn green, indicating the formation of Cu(II).
-
Substrate Addition: Prepare a solution of 10-undecen-1-ol (1.0 eq) in a small amount of DMF. Using a syringe pump, add the substrate solution to the reaction flask over 5-8 hours.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight after the addition is complete. Monitor the reaction progress by TLC or GC-MS by withdrawing small aliquots.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.
-
Separate the layers. Extract the aqueous layer two more times with 50 mL of diethyl ether.
-
Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NH₄Cl (to remove copper salts), 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 10-hydroxy-2-decanone as a colorless oil.
| Parameter | Recommended Value | Rationale |
| Catalyst | PdCl₂ | Standard, effective, and cost-efficient. |
| Catalyst Loading | 5-10 mol% | Balances reaction rate and cost. |
| Co-oxidant | CuCl | 1.0-1.5 equivalents. Minimizes chloride concentration. [8] |
| Solvent | DMF / H₂O (7:1 v/v) | Excellent for long-chain, functionalized alkenes. [14] |
| Atmosphere | O₂ (balloon) | Ensures efficient re-oxidation of the co-catalyst. |
| Temperature | Room Temperature | Sufficient for this substrate; avoids thermal decomposition. |
| Addition Mode | Slow addition via syringe pump | Minimizes alkene isomerization side reactions. [15][16] |
References
-
Wacker process - Wikipedia. [Link]
-
14.3.4: Wacker (Smidt) Process - Chemistry LibreTexts. [Link]
-
Wacker-Tsuji Oxidation - Organic Chemistry Portal. [Link]
-
Handout7 Wacker Oxidation | PDF - Scribd. [Link]
-
Wacker Oxidation (Palladium-catalysed oxidation of alkenes) - ChemicalDesk.Com. [Link]
- Selective Wacker-type oxidation of terminal alkenes and dienes using the Pd(II)
-
Wacker Oxidation - SynArchive. [Link]
-
Wacker Oxidation Mechanism | Organic Chemistry - YouTube. [Link]
-
The mechanism of deactivation of supported Wacker catalysts in the oxidation of 1-butene (1993) | A.W. Stobbe-Kreemers - SciSpace. [Link]
-
Recent Progress in Wacker Oxidations: Moving toward Molecular Oxygen as the Sole Oxidant | Inorganic Chemistry - ACS Publications. [Link]
-
Peroxide-Mediated Wacker Oxidations for Organic Synthesis - PMC - NIH. [Link]
-
Covalent bidentate ligand-enabled regioselective Wacker-type oxidation of olefins. [Link]
-
Development of Heterogeneous Wacker Oxidation Catalysts: The Role of the Support and the Redox Component. [Link]
-
Wacker-Type Oxidation of Internal Alkenes using Pd(Quinox) and TBHP - PMC - NIH. [Link]
-
Proposed mechanism for heterogeneous Wacker oxidation over Pd-Cu/Y. The... - ResearchGate. [Link]
-
Pd(0)/C catalyzed efficient Wacker oxidation of functionalized terminal olefins | Request PDF. [Link]
-
Design of Experiments for Process Optimization of the Direct Wacker-Type Oxidation of 1-Decene to n-Decanal - MDPI. [Link]
-
Wacker-Type Oxidation of Internal Alkenes using Pd(Quinox) and TBHP. [Link]
-
Wacker Oxidation - Chemistry LibreTexts. [Link]
-
Sustainable Wacker‐Type Oxidations - PMC - NIH. [Link]
-
Wacker Oxidation of Trisubstituted Alkenes: Pd(II)‐Catalyzed Oxidative Ring Expansion of Exocyclic α,β‐Unsaturated Carbonyl to 2‐Fluoro‐1,3‐Dicarbonyl Compounds - PMC. [Link]
-
Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC. [Link]
-
The Wacker Reaction and Related Alkene Oxidation Reactions | PDF - Scribd. [Link]
-
Wacker Oxidation - Organic Reactions. [Link]
- US20140316149A1 - Aldehyde-selective wacker-type oxidation of unbiased alkenes - Google P
-
Current Literature - Wipf Group. [Link]
-
Wacker-Type Oxidation of Alkynes into 1,2-Diketones Using Molecular Oxygen. [Link]
-
Wacker Reaction and Related Chemistry - YouTube. [Link]
-
High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid - Beaudry Research Group. [Link]
-
Wacker Oxidation - stoltz2.caltech.edu. [Link]
-
Hydroxy ketone synthesis by oxidation - Organic Chemistry Portal. [Link]
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preventing isomerization of terminal alkenes during 10-hydroxy-2-decanone synthesis
Technical Support Center: Troubleshooting Wacker Oxidation for 10-Hydroxy-2-decanone Synthesis
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 10-hydroxy-2-decanone via the Wacker oxidation of 9-decen-1-ol[1]. A notorious bottleneck in this transformation is the palladium-catalyzed isomerization of the terminal alkene to internal alkenes, which subsequently oxidize to unwanted structural isomers (e.g., 10-hydroxy-3-decanone)[2]. This guide synthesizes field-proven methodologies to suppress isomerization, ensuring high regioselectivity and yield.
Section 1: Mechanistic Insight - The Root Cause of Isomerization
To fix the problem, we must understand the causality. During a standard Wacker oxidation, the Pd(II) catalyst coordinates to the terminal alkene (9-decen-1-ol)[3]. Following nucleophilic attack by water (hydroxypalladation), the intermediate undergoes β-hydride elimination to release the enol (which tautomerizes to the methyl ketone) and generates a transient Palladium-Hydride (Pd-H) species[4].
If the local concentration of unreacted 9-decen-1-ol is high, or if the reoxidation of Pd-H to Pd(II) is sluggish, this Pd-H species will intercept the unreacted terminal alkene[5]. It inserts into the double bond and undergoes a subsequent β-hydride elimination at the adjacent carbon, effectively migrating the double bond inward (e.g., forming 8-decen-1-ol)[5].
Fig 1: Mechanistic divergence between desired Wacker oxidation and Pd-H mediated isomerization.
Section 2: Troubleshooting Guides & FAQs
Q1: I am using standard Tsuji-Wacker conditions (PdCl₂, CuCl, O₂, DMF/H₂O) and seeing 20-30% of internal ketone isomers. How do I stop this? A1: Standard conditions are highly susceptible to isomerization because the CuCl/O₂ reoxidation cycle is relatively slow, extending the lifetime of the Pd-H species[4]. To eliminate this, switch to a ligand-modulated system using Pd(Quinox)Cl₂ and aqueous tert-butyl hydroperoxide (TBHP)[6]. The bidentate Quinox (quinoline-2-oxazoline) ligand sterically saturates the palladium center, preventing the specific coordination geometry required for rapid β-hydride elimination and alkene isomerization[7]. Furthermore, TBHP rapidly reoxidizes the metal, minimizing the lifetime of any generated Pd-H species[3].
Q2: I need to avoid peroxides (like TBHP) for safety reasons at scale and must use O₂ as the terminal oxidant. Can I still prevent isomerization? A2: Yes. You can utilize a Pd/Fe co-catalyst system (e.g., PdCl₂ and Fe(III) citrate) in a DME/H₂O solvent mixture[5]. The critical operational change required here is the slow addition of 9-decen-1-ol[8]. By adding the alkene via a syringe pump over 5 to 15 hours, you keep the substrate concentration in the reactor extremely low[5]. This starves the reaction: the transient Pd-H species is reoxidized by Fe(III) before it can encounter and isomerize another molecule of 9-decen-1-ol[2].
Q3: I'm detecting aldehyde byproducts (10-hydroxydecanal) instead of just the methyl ketone. Why is this happening? A3: This indicates anti-Markovnikov oxidation, which occurs when water attacks the terminal carbon of the Pd-π complex[9]. While 9-decen-1-ol has a long aliphatic chain, the terminal hydroxyl group can sometimes fold and weakly direct the palladium[10]. To correct this, ensure you are using a highly selective Markovnikov-directing system like Pd(Quinox)Cl₂/TBHP, which sterically blocks the anti-Markovnikov trajectory[3].
Section 3: Quantitative Data & System Comparison
| Catalytic System | Terminal Oxidant | Key Modification | Isomerization Level | Typical Yield (10-hydroxy-2-decanone) |
| PdCl₂ / CuCl | O₂ (1 atm) | Standard Tsuji-Wacker | High (20-40%) | 50-60% |
| Pd(Quinox)Cl₂ | TBHP (70% aq) | Bidentate Ligand[6] | Trace (<1%) | 85-95% |
| PdCl₂ / Fe(III) citrate | O₂ (1 atm) | Slow Substrate Addition[5] | Low (<5%) | 80-92% |
Section 4: Self-Validating Experimental Protocols
Protocol A: Ligand-Modulated Synthesis (Pd(Quinox)Cl₂ / TBHP) Causality: The Quinox ligand prevents the alkene from adopting the coplanar conformation required for β-hydride elimination, effectively shutting down the isomerization pathway[7].
-
Setup: In a round-bottom flask, dissolve Pd(Quinox)Cl₂ (1-2 mol %) and AgSbF₆ (3-6 mol %, to abstract chloride and activate the catalyst) in CH₂Cl₂[7].
-
Oxidant Addition: Add 70 wt % aqueous TBHP (4.0 equivalents) to the mixture and stir for 5 minutes at room temperature[6].
-
Substrate Addition: Add 9-decen-1-ol (1.0 equivalent) in one portion. The reaction is slightly exothermic[11].
-
Self-Validation (QC): Monitor the reaction via TLC (KMnO₄ stain). The terminal alkene should be consumed within 1-2 hours. Run a crude ¹H NMR: validate success by the appearance of a sharp singlet at ~2.13 ppm (methyl ketone) and the complete absence of internal alkene multiplets at 5.3-5.5 ppm.
-
Workup: Quench with saturated aqueous Na₂SO₃, extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography[10].
Protocol B: Aerobic Synthesis via Slow-Addition (PdCl₂ / Fe(III) / O₂) Causality: Iron serves as a non-halogenating redox mediator. Slow addition ensures the rate of Pd-H reoxidation vastly exceeds the rate of substrate interception, preventing double bond migration[5].
-
Setup: Charge a reaction vessel with PdCl₂ (5 mol %) and Fe(III) citrate·nH₂O (5 mol %)[5]. Purge the vessel with O₂ (balloon pressure).
-
Solvent: Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and H₂O. Stir vigorously at room temperature[8].
-
Slow Addition (Critical): Dissolve 9-decen-1-ol (1.0 equivalent) in a minimal amount of DME. Using a syringe pump, add this solution continuously over 10 hours[5].
-
Self-Validation (QC): Take 50 µL aliquots every 2 hours. Analyze via GC-FID. The chromatogram must show >95% conversion of the added alkene at any given time point, proving the substrate is not accumulating.
-
Completion: Stir for an additional 1 hour post-addition. Extract with ethyl acetate and purify via column chromatography[8].
Fig 2: Experimental workflow for the aerobic, slow-addition Wacker oxidation protocol.
References
-
Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2. ACS Omega. URL:[Link]
-
A General and Efficient Catalyst System for a Wacker-Type Oxidation Using TBHP as the Terminal Oxidant: Application to Classically Challenging Substrates. Journal of the American Chemical Society. URL:[Link]
-
Selective Wacker-type oxidation of terminal alkenes and dienes using the Pd(II)/molybdovanadophosphate (NPMoV)/O2 system. Tetrahedron Letters. URL:[Link]
-
Recent Progress in Wacker Oxidations: Moving toward Molecular Oxygen as the Sole Oxidant. Inorganic Chemistry. URL:[Link]
-
Wacker Oxidation. Chemistry LibreTexts. URL:[Link]
-
9-Decen-1-OL Properties. LookChem. URL: [Link]
-
Palladium-free Wacker-inspired oxidation: challenges and opportunities in catalysis. Chemical Communications. URL:[Link]
-
Wacker-Type Oxidation of Internal Alkenes using Pd(Quinox) and TBHP. Organic Letters. URL:[Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Efficient Catalyst System for a Wacker-Type Oxidation Using TBHP as the Terminal Oxidant: Application to Classically Challenging Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-free Wacker-inspired oxidation: challenges and opportunities in catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00153F [pubs.rsc.org]
- 10. Wacker-Type Oxidation of Internal Alkenes using Pd(Quinox) and TBHP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
troubleshooting low conversion rates of 9-decen-1-ol to 10-hydroxy-2-decanone
Welcome to the technical support center for the synthesis of 10-hydroxy-2-decanone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the conversion of 9-decen-1-ol. The palladium-catalyzed Wacker-Tsuji oxidation is a powerful transformation for converting terminal alkenes into methyl ketones.[1][2] However, achieving high conversion rates requires careful control of several experimental parameters. This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common issues and enhance the success of your experiments.
Reaction Overview: The Wacker-Tsuji Oxidation
The conversion of 9-decen-1-ol to 10-hydroxy-2-decanone is a classic example of the Wacker-Tsuji oxidation. This reaction utilizes a palladium(II) catalyst to activate the terminal alkene, allowing for a nucleophilic attack by water. The resulting intermediate then undergoes a series of steps to yield the target methyl ketone. A co-oxidant, typically a copper salt, is used in stoichiometric amounts along with a terminal oxidant (molecular oxygen) to regenerate the active Pd(II) catalyst, allowing the reaction to proceed with only a catalytic amount of palladium.[3][4]
The hydroxyl group in 9-decen-1-ol is generally well-tolerated as it is distant from the reactive alkene, meaning palladium will react selectively with the double bond.[5][6]
Caption: General experimental workflow for the Wacker-Tsuji oxidation.
Frequently Asked Questions & Troubleshooting Guide
Q1: My conversion of 9-decen-1-ol is very low or has stalled. What are the most common causes?
A low or stalled conversion rate is the most frequent issue and typically points to a problem within the catalytic cycle. The three most critical areas to investigate are the integrity of your catalyst system, the reaction environment (solvents and atmosphere), and the purity of your starting materials.
-
Catalyst System Inefficiency : The most common culprit is the failure to efficiently re-oxidize the palladium(0) byproduct back to the active palladium(II) state.[2] This can be due to an ineffective co-oxidant or insufficient terminal oxidant (oxygen).
-
Poor Reagent Miscibility : The substrate, 9-decen-1-ol, is organic, while the nucleophile (water) and catalyst salts have aqueous solubility. If the solvent system does not adequately solubilize all components, the reaction kinetics will be severely hindered.
-
Presence of Catalyst Poisons : Impurities in the starting material or solvent, such as sulfur or phosphine compounds, can irreversibly bind to the palladium catalyst and inhibit its activity.
Q2: I suspect an issue with my catalyst system. How can I optimize it for better yield?
Optimizing the catalyst and co-oxidant system is crucial. Several combinations have proven effective, and the best choice may depend on your specific laboratory conditions.
-
Palladium Source : Palladium(II) chloride (PdCl₂) is the most common and cost-effective catalyst.[1] Palladium(II) acetate (Pd(OAc)₂) can also be used, sometimes offering better solubility in certain solvent systems.[7]
-
Co-Oxidant Choice :
-
Copper Salts : Copper(I) chloride (CuCl) is often preferred over Copper(II) chloride (CuCl₂).[1] CuCl minimizes the initial concentration of chloride ions, which can influence the reaction mechanism. The Cu(I) is rapidly oxidized to the active Cu(II) species by oxygen in situ. A pre-stirring period of 30-60 minutes under an oxygen atmosphere before adding the substrate is essential to ensure this oxidation is complete.[1]
-
Iron Salts : A newer, highly effective system uses iron(III) citrate as a co-catalyst. This system has shown excellent yields for substrates like 9-decen-1-ol and can be a viable alternative to copper.[6][8]
-
-
Terminal Oxidant : Ensure a constant and sufficient supply of oxygen. This is typically achieved by stirring the reaction vigorously under an oxygen-filled balloon.[1] For reactions that are sluggish, purging the solvent with oxygen before adding the catalysts can be beneficial.
| Component | Recommended Reagent | Molar % (Relative to Substrate) | Key Considerations |
| Catalyst | PdCl₂ | 5-10 mol% | Standard, cost-effective choice.[1] |
| Co-Oxidant | CuCl or Fe(III) citrate | 100 mol% (CuCl) or 5 mol% (Fe) | CuCl requires pre-oxidation.[1] Fe(III) citrate is a newer, effective alternative.[6] |
| Terminal Oxidant | O₂ (balloon) | Excess | Ensure vigorous stirring for good gas-liquid mixing. |
Q3: What is the optimal solvent system and temperature for this reaction?
The choice of solvent is critical for ensuring that the nonpolar alkene and the polar aqueous reagents can interact effectively.
-
Solvent System : A mixture of an organic co-solvent and water is necessary.
-
DMF/H₂O : The classic Tsuji-Wacker system uses dimethylformamide (DMF) and water, typically in a ratio of around 7:1.[1]
-
DME/H₂O : More recently, 1,2-dimethoxyethane (DME) and water (3:1 ratio) has been shown to be highly effective, particularly with the Pd/Fe catalyst system.[6][8] DME is easier to remove during workup than DMF.
-
-
Temperature : The Wacker-Tsuji oxidation is typically run at room temperature.[1][6] Elevated temperatures are usually not necessary and may increase the rate of side reactions, such as alkene isomerization or product decomposition.
Q4: My analysis shows several unexpected byproducts. What are they and how can I prevent them?
Byproduct formation is a clear indicator that a competing reaction pathway is active. Identifying the byproducts is the first step to mitigating their formation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wacker process - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tsuji–Wacker-Type Oxidation beyond Methyl Ketones: Reacting Unprotected Carbohydrate-Based Terminal Olefins through the “Uemura System” to Hemiketals and α,β-Unsaturated Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in the oxidation of aliphatic alcohols
Welcome to the Oxidation Optimization Center.
Ticket Status: OPEN Agent: Senior Application Scientist Subject: Minimizing Side Reactions in Aliphatic Alcohol Oxidation
Introduction: The Fine Line Between Success and Tar
Oxidizing an aliphatic alcohol looks simple on paper (
This guide is not a textbook; it is a troubleshooting manual designed to stop these side reactions before they destroy your yield.
Module 1: The "Cabbage" & The Stereocenter (Swern Oxidation)
The Scenario: You are running a Swern oxidation on a chiral primary alcohol. The Problem:
-
Stench: The lab smells like rotting cabbage (Dimethyl sulfide).
-
Pummerer Rearrangement: You isolated a methylthiomethyl (MTM) ether instead of your aldehyde.
-
Epimerization: Your
-chiral center has racemized.
Root Cause Analysis
The Swern reaction relies on an activated DMSO species (chlorodimethylsulfonium chloride).[1] The critical failure point is temperature control .[1]
-
Pummerer Rearrangement: If the intermediate warms up before the alcohol reacts, it rearranges to a non-oxidizing species that forms thioethers.[1]
-
Epimerization: The base (Triethylamine/DIPEA) used to trigger the final elimination is basic enough to deprotonate the
-position of the resulting aldehyde if the temperature is too high or exposure is too long.
Protocol: The "Cryogenic Discipline" Standard
Reference: Omura, K.; Swern, D. Tetrahedron 1978. [1]
-
Activation: Cool oxalyl chloride (1.1 equiv) in DCM to -78°C . Add DMSO (2.2 equiv) dropwise.
-
Critical: Gas evolution (
) must be controlled.[2]
-
-
Substrate Addition: Add alcohol (1.0 equiv) slowly. Stir for 15–30 mins at -78°C.
-
Why: Ensure complete formation of the alkoxysulfonium ion before adding base.
-
-
Elimination (The Danger Zone): Add
(5.0 equiv) slowly.-
Troubleshooting:Do not let the temp rise above -60°C during addition.
-
-
Warm-up: Allow to warm to 0°C only after base addition is complete.
Visual Troubleshooting: Swern Failure Modes
Caption: Decision tree showing how temperature deviations lead to Pummerer byproducts or epimerization.
Module 2: The Runaway Aldehyde (TEMPO & TPAP)
The Scenario: You need to stop at the aldehyde, but your primary alcohol keeps oxidizing all the way to the carboxylic acid. The Problem: Over-oxidation.
Method A: TEMPO (The Anelli Protocol)
Reference: Anelli, P. L., et al. J. Org.[3][4] Chem. 1987.[5] [2]
TEMPO is a radical catalyst that shuttles between a nitroxyl radical and an oxoammonium salt. The oxoammonium salt oxidizes the alcohol.[6]
-
The Fix: pH Control.
-
At pH < 8, the reaction is slow and side reactions occur.
-
At pH > 10, the aldehyde is hydrated to a gem-diol, which is rapidly oxidized to the carboxylic acid.
-
Optimal Window: pH 8.5–9.5.
-
Troubleshooting Protocol:
-
Buffer: Use a 0.1 M buffer of
and to lock pH at 9.0. -
Co-oxidant: Use NaOCl (Bleach) strictly stoichiometric (1.0–1.1 equiv).
-
Add KBr: It acts as a cocatalyst to regenerate the active species faster than the side reactions can occur.
Method B: TPAP (The Ley Oxidation)
Reference: Ley, S. V., et al. Synthesis 1994.[7] [3]
TPAP (Tetrapropylammonium perruthenate) is milder but sensitive to moisture.
-
The Fix: Molecular Sieves.
-
Water promotes the formation of aldehyde hydrates (
), which are easily oxidized to acids. -
Protocol: Add activated 4Å molecular sieves (powdered) to the DCM reaction mixture. This physically removes water produced during the cycle, arresting oxidation at the aldehyde stage.
-
Data Comparison: Selecting the Right Reagent
| Feature | Swern | TEMPO (Anelli) | TPAP (Ley) | DMP |
| Primary Risk | Epimerization / Smell | Over-oxidation | Over-oxidation | Acid-sensitivity |
| Temp | -78°C (Strict) | 0°C | Room Temp | Room Temp |
| Water Tolerance | Zero (Anhydrous) | High (Aqueous) | Low (Needs Sieves) | Moderate (Accelerant) |
| Scale | Small to Large | Large (Safe) | Small (Expensive) | Small/Med |
Module 3: The Sluggish Solid (Dess-Martin Periodinane)
The Scenario: You are using DMP because your molecule is acid-sensitive, but the reaction is stalling or taking 24+ hours. The Problem: While DMP is "mild," the byproduct is acetic acid, which can degrade acid-labile protecting groups (like TES/TBS ethers or acetals). Conversely, pure DMP can be kinetically slow.
The "Water Acceleration" Hack
Reference: Meyer, S. D.; Schreiber, S. L. J.[5][8][9] Org. Chem. 1994.[9] [4]
Counter-intuitively, adding 1 equivalent of water accelerates the DMP oxidation.
-
Mechanism: Water facilitates the ligand exchange step where the alcohol replaces an acetate ligand on the iodine center.
-
Acid Control: To prevent acid damage, buffer the reaction with Pyridine (10 equiv) or solid
.
Optimized Protocol:
-
Dissolve alcohol in wet DCM (saturated with water).
-
Add Pyridine (5.0 equiv) to buffer the acetic acid byproduct.
-
Add DMP (1.2 equiv).
-
Result: Reaction time often drops from 4 hours to 30 minutes.
Visual Mechanism: Water Acceleration
Caption: Water accelerates the rate-limiting ligand exchange step in DMP oxidation.[10]
Frequently Asked Questions (FAQ)
Q: My Swern oxidation yield is low, and I see a "methylthiomethyl" ether. What happened?
A: You added the base too late or allowed the reaction to warm up before adding the base. The activated DMSO species decomposed.[11] Ensure the alcohol reacts at -78°C for at least 30 minutes before adding
Q: Can I use TEMPO for an amine-containing substrate? A: Be careful. Secondary amines can be oxidized to imines. Protect amines as carbamates (Boc/Cbz) before subjecting them to TEMPO/Bleach conditions.
Q: I'm oxidizing a
Q: How do I get rid of the Swern smell? A: Wash your glassware and the organic layer with dilute bleach (sodium hypochlorite) in the fume hood. This oxidizes the dimethyl sulfide (smelly) to dimethyl sulfoxide (odorless).[1]
References
-
Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.
-
Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." J. Org.[5][9][10][12][13] Chem.1987 , 52, 2559–2562.
-
Ley, S. V.; Norman, J.; Griffith, W. P.; Marsden, S. P. "Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis."[7] Synthesis1994 , 639–666.[7]
-
Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water."[5][8][9] J. Org.[5][9][10][12][13] Chem.1994 , 59, 7549–7552.[8][9]
-
Myers, A. G.; et al. "Synthesis of highly epimerizable N-protected
-amino aldehydes of high enantiomeric excess."[5] Tetrahedron Lett.[10]2000 , 41, 1359–1362.[5]
Sources
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- 4. TEMPO [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrapropylammonium Perruthenate - TPAP [organic-chemistry.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Acceleration of the Dess-Martin Oxidation by Water [organic-chemistry.org]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Swern Oxidation [organic-chemistry.org]
Technical Support Center: 10-Hydroxy-2-decanone Stability & Troubleshooting
Welcome to the Technical Support Center for 10-hydroxy-2-decanone . This bifunctional aliphatic molecule—featuring a terminal primary hydroxyl group and a C2 methyl ketone—is a highly versatile intermediate synthesized via advanced catalytic methodologies like Pd/Fe-catalyzed Wacker-type oxidations . However, its bifunctional nature presents unique stability challenges during downstream processing.
This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to manage this compound under acidic and basic conditions.
Part 1: Core Chemical Behavior & Causality FAQs
Q: Why does 10-hydroxy-2-decanone exhibit drastically different stability profiles in acidic versus basic media? A: The stability of 10-hydroxy-2-decanone is primarily dictated by the reactivity of its methyl ketone moiety.
-
Under basic conditions: The
-protons (at C1 and C3) are readily deprotonated. This creates a highly nucleophilic enolate intermediate that drives rapid intermolecular self-condensation (aldol addition), leading to severe degradation . -
Under acidic conditions: While acid catalyzes enolization, the molecule remains predominantly in its stable, open-chain form. Intramolecular cyclization into a cyclic hemiketal would require the formation of a 10-membered ring. Medium-sized rings (8–11 members) suffer from severe transannular (Prelog) strain and unfavorable entropic penalties, shifting the tautomeric equilibrium entirely away from the ring and protecting the monomeric structure .
Q: My 10-hydroxy-2-decanone solution turns yellow/brown and loses titer when exposed to amine bases or aqueous hydroxide. What is happening?
A: You are observing base-catalyzed intermolecular aldol condensation. The base deprotonates the ketone, forming an enolate that attacks the carbonyl carbon of a neighboring 10-hydroxy-2-decanone molecule. Subsequent dehydration yields an
Part 2: Mechanistic Pathway Visualization
Reaction pathways of 10-hydroxy-2-decanone under acidic vs basic conditions.
Part 3: Quantitative Stability Data
To assist with reaction planning and storage, the following table summarizes the stability kinetics of 10-hydroxy-2-decanone across the pH spectrum.
| Condition | pH Range | Dominant Pathway | Stability / Half-Life | Preventive Action |
| Strongly Acidic | < 2 | Intermolecular Acetalization / Dehydration | Moderate (Days at 25°C) | Use aprotic solvents; keep T < 0°C |
| Mildly Acidic | 3 – 6 | Open-chain Enolization (Stable) | High (Months at 4°C) | Ideal formulation/storage condition |
| Neutral | 7 | None (Stable) | High (Years at -20°C) | Store under inert gas (Ar/N |
| Mildly Basic | 8 – 10 | Base-Catalyzed Enolization | Low (Hours at 25°C) | Quench with weak acid immediately |
| Strongly Basic | > 10 | Intermolecular Aldol Condensation | Very Low (Minutes at 25°C) | Inverse addition; maintain T |
Part 4: Self-Validating Experimental Protocols
Do not rely on arbitrary reaction times; use the physical and analytical checkpoints built into these protocols to validate your system's integrity in real-time.
Protocol A: Base-Mediated Functionalization (Avoiding Degradation)
When you must deprotonate the hydroxyl group or perform an
-
Step 1: System Preparation. Purge a flame-dried Schlenk flask with Argon. Add 1.0 eq of 10-hydroxy-2-decanone in anhydrous THF (0.1 M).
-
Step 2: Kinetic Cooling. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate for 15 minutes.
-
Self-Validation Checkpoint: A submerged thermocouple must read
-75°C. Failure to achieve this thermal baseline will result in immediate oligomerization upon base addition.
-
-
Step 3: Base Addition. Add 1.05 eq of a sterically hindered, non-nucleophilic base (e.g., LDA or LiHMDS) dropwise over 30 minutes using a syringe pump. Keep the steady-state concentration of the enolate low.
-
Step 4: Electrophile Trapping. Immediately introduce your target electrophile.
-
Step 5: Quenching. Quench the reaction at -78°C with a 10-fold excess of saturated aqueous NH
Cl before allowing the flask to warm to room temperature.-
Self-Validation Checkpoint: The organic layer should remain colorless to pale yellow. A deep brown or orange coloration indicates protocol failure (aldol polymerization has occurred).
-
Protocol B: Acid-Catalyzed Esterification of the Primary Hydroxyl
While stable against cyclization, extreme acidic conditions combined with high concentrations can cause intermolecular acetalization (dimerization).
-
Step 1: Solvent Setup. Dissolve 10-hydroxy-2-decanone in anhydrous Dichloromethane (DCM) at a dilute concentration (0.1 M to 0.2 M) to minimize bimolecular collisions.
-
Step 2: Acid Loading. Add 0.1 eq of
-Toluenesulfonic acid ( TSA). Maintain the temperature at 0°C to 4°C. -
Step 3: Reagent Addition. Introduce the carboxylic acid derivative (e.g., an anhydride or acyl chloride).
-
Step 4: Reaction Monitoring. Monitor the reaction strictly via LC-MS.
-
Self-Validation Checkpoint: You should observe the product mass without the appearance of
327 (the intermolecular acetal dimer). If the dimer appears, immediately dilute the reaction mixture with additional cold DCM.
-
-
Step 5: Workup. Wash the organic layer with saturated NaHCO
to completely neutralize the acid catalyst.-
Self-Validation Checkpoint: The aqueous wash must test at pH
7. Neutralization prevents concentration-induced acid degradation during subsequent rotary evaporation.
-
References
- Title: Processes for preparing -hydroxy-ketones and -unsaturated ketones Source: US Patent 6960694B2 URL
-
Title: Protecting Group Control of Hydroxyketone-Hemiketal Tautomeric Equilibrium Enables the Stereoselective Synthesis of a 1′-Azido C-Nucleoside Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O
Source: ACS Omega URL: [Link] -
Title: Impact of Hydrotalcite's Basic Sites on the Catalyst Stability and the Branching Selectivity in
-Hydroxyketone Aldolization Source: ACS Catalysis URL: [Link]
Technical Support Center: Overcoming Steric Hindrance in Long-Chain Ketone Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing long-chain ketones, particularly when faced with challenges arising from steric hindrance. Here, we will dissect common experimental issues, provide in-depth troubleshooting guides, and present validated protocols to enhance your synthetic success.
Introduction: The Challenge of Steric Hindrance
The synthesis of long-chain and sterically hindered ketones is a critical endeavor in the creation of pharmaceuticals, natural products, and advanced materials.[1][2][3] However, the sheer bulk of the reacting molecules can physically impede the approach of nucleophiles or the formation of key transition states, leading to low yields, incomplete reactions, or the formation of undesirable side products.[4] This guide provides a systematic approach to diagnosing and solving these common problems.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when synthesizing sterically hindered long-chain ketones.
Q1: Why is my yield consistently low when attempting to synthesize a sterically hindered ketone?
A: Low yields are often a direct consequence of steric hindrance, which increases the activation energy of the reaction.[4] The bulky groups surrounding the electrophilic carbonyl carbon or the acyl precursor physically block the approach of the nucleophile. Additionally, with highly basic nucleophiles like Grignard reagents, competing side reactions such as enolization (where the nucleophile acts as a base) or reduction can become significant pathways, consuming starting material without forming the desired ketone.[4][5]
Q2: I'm recovering a significant amount of my starting material. What are the likely causes?
A: Unreacted starting material points to several potential issues:
-
Insufficient Reagent Reactivity: The nucleophile may not be potent enough to overcome the steric barrier.[4]
-
Poor Reagent or Solvent Quality: Highly reactive organometallic reagents are sensitive to moisture and impurities, which can quench them before they have a chance to react.[4]
-
Low Reaction Temperature: While sometimes necessary to control side reactions, a temperature that is too low may not provide enough energy to surmount the activation barrier.[4]
-
Reversible Reaction: In some cases, the reaction may be in equilibrium, and the reverse reaction is favored under the chosen conditions.[6]
Q3: My reaction is producing a mixture of products. How can I improve selectivity?
A: The formation of byproducts is a common issue. For instance, when using Grignard reagents, reduction of the ketone can occur if the Grignard reagent possesses a β-hydrogen.[5][7] Over-addition of organometallic reagents to acyl compounds can also lead to tertiary alcohols instead of the desired ketone.[1] Strategies to improve selectivity include:
-
Choice of Reagent: Employing less reactive or more selective reagents can minimize side reactions. For example, organocuprates (Gilman reagents) are known to add only once to acid chlorides to yield ketones, whereas more reactive Grignard reagents can add twice to form tertiary alcohols.[8][9]
-
Reaction Conditions: Adjusting the temperature can often favor one reaction pathway over another.[4]
-
Use of Catalysts: Lewis acids can activate the carbonyl group, making it more susceptible to nucleophilic attack and potentially reducing the likelihood of side reactions.[4]
Troubleshooting Guides
This section provides a systematic approach to resolving specific experimental problems.
Problem 1: Low or No Product Formation
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) shows predominantly unreacted starting materials.
| Potential Cause | Troubleshooting Steps & Rationale |
| High Steric Hindrance | 1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy.[4] Monitor for decomposition. 2. Prolong Reaction Time: Some reactions with hindered substrates are simply slow and may require extended reaction times to proceed to completion.[6] 3. Switch to a More Reactive Nucleophile: Consider using an organolithium reagent in place of a Grignard reagent, as they are generally more nucleophilic.[4] |
| Poor Reagent Quality | 1. Use Freshly Prepared or Titrated Reagents: Organometallic reagents degrade over time. Ensure their activity through titration. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents. Reactions involving organometallics should be conducted under an inert atmosphere (e.g., argon or nitrogen).[4] |
| Suboptimal Acyl Source | 1. Weinreb Amides: These N-methoxy-N-methylamides form a stable chelated intermediate with organometallic reagents, preventing the common problem of over-addition to form tertiary alcohols.[1][10] 2. Activated Amides: Palladium-catalyzed cross-coupling of sterically hindered amides can be a powerful method, where steric bulk on the amide can surprisingly have a positive impact on the reaction.[11][12][13][14] |
Problem 2: Formation of Undesired Byproducts
Symptom: The product is contaminated with significant amounts of side products, complicating purification and reducing the isolated yield.
| Potential Byproduct | Troubleshooting Steps & Rationale |
| Tertiary Alcohol (from over-addition) | 1. Use a Weinreb Amide: As mentioned above, this is a highly reliable method to prevent over-addition.[1] 2. Employ Organocuprates (Gilman Reagents): When reacting with acid chlorides, organocuprates typically deliver only one alkyl group, stopping at the ketone stage.[8][9][15][16] 3. Controlled Addition at Low Temperature: Slowly adding the organometallic reagent at a low temperature can sometimes help to minimize over-addition. |
| Reduced Product (Alcohol instead of Ketone) | 1. Select a Grignard Reagent without β-Hydrogens: If possible, choose a Grignard reagent that cannot undergo elimination to form a hydride equivalent.[5] 2. Lower the Reaction Temperature: The reduction pathway often has a different activation energy than the addition pathway and can sometimes be suppressed at lower temperatures.[4] |
| Enolization Products (recovered starting ketone) | 1. Use a Less Basic Nucleophile: Consider reagents like organocuprates or organozinc reagents, which are generally less basic than Grignard or organolithium reagents.[17] 2. Employ Luche Conditions: The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can activate the carbonyl group, favoring nucleophilic addition over enolization.[4] |
Recommended Methodologies for Sterically Hindered Ketone Synthesis
For challenging syntheses, moving beyond traditional Grignard reactions is often necessary. The following methods have proven effective for constructing sterically hindered ketones.
Method 1: The Weinreb Ketone Synthesis
This is a robust and widely used method that reliably produces ketones from carboxylic acid derivatives.[1]
Workflow:
Caption: Workflow for the Weinreb Ketone Synthesis.
Experimental Protocol (General):
-
Amide Formation: Convert the starting carboxylic acid to the corresponding acid chloride (e.g., using oxalyl chloride or thionyl chloride). React the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form the Weinreb-Nahm amide.
-
Reaction with Organometallic Reagent: Dissolve the purified Weinreb-Nahm amide in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to a low temperature (typically -78 °C to 0 °C).
-
Slow Addition: Add the organolithium or Grignard reagent dropwise to the cooled solution.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid.
-
Workup and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify the resulting ketone by column chromatography or distillation.
Method 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides
Recent advances have shown that palladium catalysts can effectively couple sterically hindered amides with boronic acids to form ketones.[11][12][14] This method leverages the activation of the N-C(O) bond.
Logical Relationship:
Caption: Key components for Suzuki-Miyaura ketone synthesis.
Experimental Protocol (Based on Literature): [13]
-
Reaction Setup: In an oven-dried vial under an argon atmosphere, combine the amide substrate, boronic acid, a base such as potassium carbonate, the palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., PCy₃·HBF₄).
-
Solvent Addition: Add an anhydrous solvent, such as tetrahydrofuran (THF).
-
Heating: Place the reaction mixture in a preheated oil bath and stir for the required time at the specified temperature (e.g., 65 °C).
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture, concentrate the filtrate, and purify the crude product by column chromatography.
Comparison of Modern Synthetic Methods
| Method | Acyl Source | Nucleophile | Key Advantages | Potential Issues |
| Weinreb Synthesis | Weinreb Amide | Organolithium/Grignard | Prevents over-addition; broad substrate scope; reliable.[1] | Requires preparation of the amide precursor. |
| Suzuki-Miyaura Coupling | Activated Amide | Organoboronic Acid | High functional group tolerance; can be effective for very hindered substrates.[13][14] | Requires careful optimization of catalyst, ligand, and base. |
| Gilman Reagent Addition | Acid Chloride | Organocuprate (R₂CuLi) | Excellent for preventing over-addition; milder than Grignards.[8][9] | Organocuprates can be sensitive and require careful preparation. |
| Carbonylative Cross-Coupling | Aryl Halide | Organometallic Reagent + CO | Forms two C-C bonds in one step; good for diaryl ketones.[18] | Requires handling of toxic carbon monoxide gas; may require high pressures. |
Conclusion
Overcoming steric hindrance in the synthesis of long-chain ketones requires a thoughtful approach to reaction design and a willingness to explore modern synthetic methodologies. By understanding the root causes of common experimental failures—such as low reactivity and side product formation—researchers can strategically select reagents and conditions to favor the desired transformation. The methods outlined in this guide, from the classic Weinreb synthesis to advanced palladium-catalyzed couplings, provide a powerful toolkit for accessing these challenging yet valuable molecules.
References
-
Liu, C., Lalancette, R., Szostak, R., & Szostak, M. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Organic Letters, 21(19), 7976–7981. [Link]
-
Meng, G., & Szostak, M. (2015). Sterically Controlled Pd-Catalyzed Chemoselective Ketone Synthesis via N-C Cleavage in Twisted Amides. Organic Letters, 17(17), 4364–4367. [Link]
-
Organic Chemistry Portal. (n.d.). Sterically Controlled Pd-Catalyzed Chemoselective Ketone Synthesis via N-C Cleavage in Twisted Amides. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Thomson, D. W., et al. (2010). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. The Journal of Organic Chemistry, 75(23), 8141–8150. [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. [Link]
-
Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. [Link]
-
Wikipedia. (2023). Reactions of organocopper reagents. [Link]
-
Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]
-
Osbourn, J. (2021, July 8). Addition of an Organocuprate to an Acid Chloride [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2021, December 24). Acid Chlorides & Organocuprates (Gilman Reagents) [Video]. YouTube. [Link]
-
Grokipedia. (n.d.). Ketone synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of ketones via decarboxylative coupling of α-oxocarboxylic acids with aryl halides. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 18. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-elution issues of 10-hydroxy-2-decanone in GC-MS
Welcome to the GC-MS Advanced Applications Support Center. Analyzing bifunctional aliphatic compounds like 10-hydroxy-2-decanone often presents significant chromatographic challenges. Because this molecule possesses both a polar hydroxyl (-OH) group and a reactive ketone (C=O) group, it is highly susceptible to peak tailing, unpredictable retention shifts, and severe co-elution with complex biological or environmental matrix components.
This guide provides field-proven, mechanistically grounded strategies to resolve these co-elution issues, ensuring high-fidelity quantitative and qualitative data.
FAQ 1: Why does 10-hydroxy-2-decanone consistently co-elute or show poor peak shape on standard non-polar columns?
The root cause of the chromatographic distortion lies in the molecule's bifunctional nature, which triggers two distinct physical phenomena inside the GC system:
-
Hydrogen Bonding (Adsorption): The free hydroxyl group is highly polar. As the molecule travels through the system, the -OH group interacts strongly with active silanol sites on the column's stationary phase and the glass inlet liner. This thermodynamic drag causes severe peak tailing, dragging the analyte into the retention time windows of later-eluting matrix components[1].
-
Thermal Enolization: At typical GC inlet temperatures (e.g., 250°C), the ketone group undergoes keto-enol tautomerization. This dynamic structural shifting during vaporization creates a broadened, poorly defined peak that easily overlaps with co-eluting lipids or hydrocarbons.
Fig 1. Mechanistic pathways leading to 10-hydroxy-2-decanone peak distortion and co-elution.
FAQ 2: How can I chemically resolve this co-elution?
The most robust analytical solution is a two-step derivatization process: Methoximation followed by Silylation (MeOx-TMS) .
The Causality of the Two-Step Choice: If you attempt to resolve the hydroxyl group's polarity by using only a silylating agent (like MSTFA), the enol-form of the ketone will also react. This yields an unpredictable mixture of mono-TMS and di-TMS derivatives, splitting your signal into multiple peaks and drastically increasing the probability of co-elution.
By first reacting the sample with Methoxyamine hydrochloride (MeOx), you convert the ketone into a stable oxime, locking the molecule's structure and preventing tautomerization[2]. Subsequent addition of MSTFA replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, which drastically increases volatility and eliminates polar interactions with the column[2].
Fig 2. Two-step MeOx-TMS derivatization workflow for bifunctional ketones.
FAQ 3: What is the exact methodology for the MeOx-TMS Derivatization?
Below is the self-validating protocol for the derivatization of 10-hydroxy-2-decanone.
Step-by-Step Methodology:
-
Sample Dehydration: Lyophilize or dry the sample extract completely under a gentle stream of nitrogen.
-
Causality: Silylating reagents undergo rapid nucleophilic attack by water. Even trace moisture will competitively hydrolyze the MSTFA, destroying the reagent and leaving the hydroxyl group unprotected[1].
-
-
Methoximation (Ketone Protection): Add 20 µL of Methoxyamine hydrochloride (MeOx) dissolved in pure pyridine (typically 20 mg/mL). Incubate in a thermal shaker at 37°C for 90 minutes at 1200 rpm[2].
-
Causality: Pyridine acts as both a solvent and a basic catalyst, driving the conversion of the ketone into an oxime derivative.
-
-
Silylation (Hydroxyl Protection): Add 30 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the mixture. Incubate at 37°C for 30 minutes at 1200 rpm[2].
-
Causality: MSTFA is highly volatile and efficiently replaces the active hydrogen on the -OH group with a TMS group.
-
-
System Validation (Self-Check): Inject the sample into the GC-MS.
-
Validation Metric: You should observe a single, sharp, symmetrical peak. If you observe peak splitting or a massive solvent tail, it indicates either incomplete methoximation (leading to enol-TMS formation) or water contamination (indicated by a massive siloxane peak from degraded MSTFA).
-
FAQ 4: If chemical derivatization is not possible, how can I resolve this instrumentally?
If sample preservation or throughput constraints prevent derivatization, you must rely on instrumental physics and mass spectrometry to bypass the co-elution.
1. Chromatographic Selectivity (
2. Mass Spectrometric Deconvolution (SIM/EIC): If chromatographic baseline resolution fails, you can mathematically resolve the co-elution using Extracted Ion Chromatograms (EIC) or Selected Ion Monitoring (SIM)[4]. 10-hydroxy-2-decanone undergoes specific electron ionization (EI) fragmentation, yielding a distinct base peak at m/z 58, along with qualifier ions at m/z 43, 71, 96, and 97[5]. By quantitating exclusively on m/z 58, you isolate the target analyte's signal from the co-eluting background, provided the interferent does not share the same fragment.
Quantitative Data Summary
Use the following reference table to compare the quantitative parameters and success metrics for each co-elution resolution strategy.
| Resolution Strategy | Key Quantitative Parameters | Target Metric for Success | Limitations |
| Two-Step Derivatization (MeOx + MSTFA) | 37°C for 90 min (MeOx); 37°C for 30 min (MSTFA) | 100% conversion (single peak); Peak asymmetry factor 0.9–1.1 | Requires strictly anhydrous conditions; adds sample prep time. |
| MS Deconvolution (SIM/EIC) | Primary Quant Ion: m/z 58; Qualifier Ions: m/z 43, 71, 97 | S/N ratio > 10:1; Calibration curve | Fails if the co-eluting matrix interferent shares the m/z 58 fragment. |
| Chromatographic Selectivity (Polar Phase) | Capacity factor ( | Chromatographic Resolution ( | May simply shift the co-elution to a different matrix component. |
References
-
"Derivatization of metabolites for GC-MS via methoximation+silylation", thebumblingbiochemist.com, 2
-
"GC Derivatization", colostate.edu, 1
-
"Co-Elution: How to Detect and Fix Overlapping Peaks", youtube.com, 3
-
"Co-elution problem for GC-MS", chromforum.org, 4
-
"Alkaloid Venom Weaponry of Three Megalomyrmex Thief Ants and the Behavioral Response of Cyphomyrmex costatus Host Ants", researchgate.net, 5
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Co-elution problem for GC-MS - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Gram-Scale Synthesis of 10-Hydroxy-2-Decanone
Current Status: Online Operator: Senior Application Scientist Topic: Scale-Up Challenges & Troubleshooting for 10-Hydroxy-2-Decanone Reference ID: SC-10H2D-2024
Executive Technical Summary
10-Hydroxy-2-decanone (CAS: 35295-48-8) is a saturated keto-alcohol analog of the royal jelly acid (10-HDA) and a known semiochemical in myrmecology. While milligram-scale synthesis is trivial, scaling to multi-gram or kilogram batches introduces significant thermodynamic and safety challenges.
The most chemically efficient route for scale-up is the Wacker-Tsuji Oxidation of 9-decen-1-ol . Unlike the classical acetoacetate alkylation route (which suffers from atom-inefficient decarboxylation steps and salt waste), the Wacker oxidation offers a direct conversion of the terminal alkene to the methyl ketone. However, this route presents specific engineering hurdles regarding oxygen mass transfer, palladium reclamation, and exotherm control.
This guide addresses these specific scale-up bottlenecks.
Process Logic & Pathway Visualization
The following diagram outlines the critical decision nodes in the Wacker oxidation workflow and the competing side-reactions that must be suppressed during scale-up.
Figure 1: Reaction logic for the Wacker oxidation of 9-decen-1-ol, highlighting critical divergence points where impurities form due to process parameters.
Technical Support: Troubleshooting & FAQs
Category A: Reaction Stalling & Kinetics
Q1: My reaction stalls at 60-70% conversion despite excess O2. Why is the catalyst deactivating? Diagnosis: This is a classic mass-transfer limitation disguised as catalyst death. In gram-scale Wacker oxidations, the rate-limiting step is often the re-oxidation of Pd(0) to Pd(II) by the co-catalyst (CuCl2 or Fe(III)). If oxygen transfer into the liquid phase is slower than the reduction of Pd(II), Pd(0) aggregates into "palladium black" and precipitates out, permanently deactivating the cycle. Solution:
-
Agitation: Increase impeller speed to maximize the gas-liquid interfacial area.
-
Co-catalyst Switch: Switch from CuCl2 to Iron(III) Citrate . Recent scale-up studies indicate Fe(III) citrate prevents Pd aggregation more effectively in DME/Water systems and allows for lower Pd loadings (1-3 mol%).
-
Solvent Ratio: Ensure your solvent system is DME:H2O (3:1) . Too much water reduces alkene solubility; too little water starves the nucleophilic attack step.
Q2: I am seeing significant amounts of 3-decanone and 4-decanone isomers. How do I stop the double bond migration? Diagnosis: Isomerization competes with oxidation. If the oxidation cycle is slow (see Q1), the Pd-hydride species formed as intermediates can catalyze the migration of the double bond along the chain before the ketone is formed. Solution:
-
Fast Addition: Do not dump all starting material at once if you are running a batch. However, for Wacker, slow addition of the alkene to a pre-saturated catalyst solution is actually preferred to keep the Pd:Alkene ratio high, ensuring rapid oxidation before migration can occur.
-
Acidity Control: High acid concentrations promote isomerization. If using CuCl2, ensure HCl accumulation is managed. The Fe(III) citrate system operates under milder conditions, significantly reducing isomerization.
Category B: Safety & Engineering
Q3: How do I manage the explosion hazard of using pure O2 in a 10g or 100g batch? Diagnosis: Using a balloon of pure O2 or bubbling pure O2 into organic solvents (DME, DMF) creates a headspace that is likely within the explosive limits. Solution:
-
Dilution: Use "Synthetic Air" (8-10% O2 in N2) if running under pressure (5-10 bar).
-
Flow Chemistry: For >10g scales, a tube-in-tube reactor or a continuous flow setup is safer. It saturates the liquid with O2 without creating a large dangerous headspace.
-
Headspace Purge: If using a batch reactor, continuously purge the headspace with nitrogen while sparging O2 below the surface, or ensure the reactor is rated for the pressure and has a burst disk. Never use pure O2 with flammable solvents in standard glassware at gram scale.
Category C: Purification
Q4: Column chromatography is not viable for my 50g batch. How can I purify the keto-alcohol without it? Diagnosis: 10-hydroxy-2-decanone is a polar oil/solid that streaks on silica. Solution:
-
Bisulfite Adduct Method: Methyl ketones form solid adducts with saturated sodium bisulfite (NaHSO3).
-
Dissolve crude oil in minimal EtOH.
-
Add saturated aqueous NaHSO3.
-
Filter the solid adduct and wash with ether (removes non-ketone impurities like starting alkene or internal isomers).
-
Regenerate the ketone by treating the solid with mild base (NaHCO3) or dilute acid.
-
-
Crystallization: 10-hydroxy-2-decanone has a melting point around 48–55 °C. Recrystallization from hexanes/ethyl acetate (or pure hexanes at -20°C) is effective if the crude purity is >85%.
Validated Experimental Protocol (Gram-Scale)
Method: Modified Wacker-Tsuji Oxidation using Fe(III) Co-catalyst. Scale: 10 mmol (~1.56 g) - Scalable to 50g with proportional sizing.
Reagents Table
| Reagent | Equiv/Conc | Role | Notes |
| 9-Decen-1-ol | 1.0 equiv | Substrate | Terminal alkene |
| PdCl2 | 0.03 equiv (3 mol%) | Catalyst | Primary oxidant |
| Fe(III) Citrate | 0.05 equiv (5 mol%) | Co-Catalyst | Re-oxidizes Pd(0) |
| DME (Dimethoxyethane) | 0.3 M (relative to substrate) | Solvent | Miscible with water |
| Water | 1:3 ratio with DME | Reactant | Oxygen source |
| Oxygen | 1 atm (Balloon) | Terminal Oxidant | Safety Warning |
Step-by-Step Workflow
-
Catalyst Activation:
-
In a round-bottom flask, charge PdCl2 (53 mg, 0.3 mmol) and Fe(III) citrate hydrate (approx. 250 mg, 0.5 mmol).
-
Add DME (30 mL) and H2O (10 mL).
-
Purge the system with O2 (balloon) and stir vigorously at room temperature for 15 minutes. The solution should be homogenous/dark.
-
-
Substrate Addition (Critical Step):
-
Dissolve 9-decen-1-ol (1.56 g, 10 mmol) in a small volume of DME (5 mL).
-
Slow Addition: Add the substrate solution via syringe pump over 5 to 15 hours at room temperature.[1]
-
Why? Slow addition maintains a high Catalyst:Substrate ratio, preventing Pd aggregation and suppressing isomerization side-reactions.
-
-
Reaction & Monitoring:
-
Stir for an additional 1 hour after addition is complete.
-
TLC/GC Check: Look for the disappearance of the alkene peak. The product (methyl ketone) will appear at a higher retention time (GC) or lower Rf (TLC) compared to the alkene, but distinct from the aldehyde.
-
-
Work-up:
-
Quench by removing the O2 source and purging with N2.
-
Dilute with diethyl ether or EtOAc (50 mL).
-
Wash with brine (2 x 30 mL).
-
Dry organic layer over MgSO4 and concentrate in vacuo.
-
-
Purification:
-
For this scale, flash chromatography (Hexane:EtOAc 2:1) is acceptable.[2]
-
Yield Expectation: 90-95% (approx. 1.5 - 1.6 g of white solid/oil).
-
References
-
Scale-Up of Wacker Oxidation: Takenaka, K.; et al. "Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2." ACS Omega2023 , 8, 41, 38652–38662. [Link] (Source for the Fe(III) citrate protocol and gram-scale validation).
-
Alternative Synthesis (Alkylation Route): Jones, T. H.; et al. "Alkaloid Venom Weaponry of Three Megalomyrmex Thief Ants." Journal of Chemical Ecology2015 , 41, 218–226. [Link] (Describes the synthesis via ethyl acetoacetate and 7-bromoheptanol).
-
Compound Data (10-Hydroxy-2-decanone): National Center for Biotechnology Information. PubChem Compound Summary for CID 5363435, 10-Hydroxy-2-decanone. [Link]
Sources
Validation & Comparative
Comparative Analytical Guide: 10-Hydroxy-2-decanone as an Orthogonal Bifunctional Linker
Executive Summary
In the fields of drug development, targeted protein degradation (PROTACs), and lipid nanoparticle (LNP) engineering, the selection of aliphatic linkers dictates both the synthetic efficiency and the physicochemical properties of the final molecule. This guide objectively compares the performance of 10-hydroxy-2-decanone against standard monofunctional and symmetrical alternatives (2-decanone and 1,10-decanediol). By providing field-proven synthetic protocols and comprehensive 1H and 13C NMR spectral data, this document serves as a self-validating reference for researchers synthesizing and analyzing orthogonal bifunctional building blocks[1].
Strategic Advantages: The Case for Orthogonal Bifunctionality
When designing molecular scaffolds, chemists must evaluate the causality behind linker selection:
-
1,10-Decanediol (Symmetrical Bifunctional): Provides a robust C10 spacer but requires statistical desymmetrization (e.g., mono-TBS protection) to differentiate the two identical hydroxyl groups. This inherently limits theoretical yields to ~50% and introduces complex purification steps.
-
2-Decanone (Monofunctional): Acts as a highly hydrophobic tag. While useful for capping, it lacks a secondary handle, making it a dead-end for cross-linking applications.
-
10-Hydroxy-2-decanone (Orthogonal Bifunctional): Solves the symmetry problem by offering two electronically distinct reactive sites. The electrophilic methyl ketone can undergo reductive amination with a target ligand, while the nucleophilic primary alcohol remains completely unreactive under those conditions. This orthogonal reactivity eliminates the need for protecting groups, streamlining the synthetic pipeline and maximizing atom economy.
Comparative Performance Data
The following table summarizes the physicochemical and analytical distinctions between 10-hydroxy-2-decanone and its structural alternatives.
| Feature / Property | 10-Hydroxy-2-decanone | 1,10-Decanediol | 2-Decanone |
| Reactivity Profile | Orthogonal Bifunctional | Symmetrical Bifunctional | Monofunctional |
| Protecting Groups Needed? | No (Orthogonal) | Yes (Statistical) | N/A |
| Functional Handles | Methyl Ketone, Primary Alcohol | Two Primary Alcohols | Methyl Ketone |
| 1H NMR Diagnostic Peak | δ 3.61 (t, 2H), δ 2.13 (s, 3H) | δ 3.64 (t, 4H) | δ 2.13 (s, 3H) |
| 13C NMR Diagnostic Peak | δ 209.1 (C=O), δ 62.6 (C-OH) | δ 62.9 (C-OH) | δ 209.3 (C=O) |
Analytical Validation: NMR Spectral Profiling
To ensure scientific integrity, the structural identity of 10-hydroxy-2-decanone must be validated via Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts are governed by distinct electronic environments[2].
1H NMR (400 MHz, CDCl3)
-
δ 3.61 (t, J = 6.6 Hz, 2H): Assigned to the methylene protons adjacent to the primary alcohol (-CH₂-OH). Causality: The highly electronegative oxygen atom withdraws electron density via the inductive effect, deshielding these protons and shifting them significantly downfield.
-
δ 2.42 (t, J = 7.3 Hz, 2H): Assigned to the methylene protons α to the ketone (-CH₂-C=O). Causality: These protons are deshielded by the magnetic anisotropy of the adjacent carbonyl π-system.
-
δ 2.13 (s, 3H): Assigned to the isolated methyl group (CH₃-C=O). The sharp singlet is a definitive hallmark of a terminal methyl ketone.
-
δ 1.54–1.64 (m, 4H): The β-methylene protons, experiencing mild deshielding from the distant functional groups.
-
δ 1.23–1.31 (br m, 8H): The internal aliphatic chain protons, residing in a shielded, non-polar environment.
-
δ 2.55 (br s, 1H): The hydroxyl proton (-OH). Its broad appearance is caused by rapid chemical exchange and intermolecular hydrogen bonding[1].
13C NMR (100 MHz, CDCl3)
-
δ 209.1: The carbonyl carbon (C=O), severely deshielded due to the strong polarization of the carbon-oxygen double bond[2].
-
δ 62.6: The α-carbon attached to the hydroxyl group.
-
δ 43.7: The α-carbon adjacent to the ketone.
-
δ 32.6: The β-carbon to the hydroxyl group.
-
δ 29.7: The methyl carbon (CH₃-C=O).
-
δ 29.2, 29.1, 29.0, 25.6, 23.8: The remaining aliphatic backbone carbons[2].
Experimental Protocols
Protocol A: Synthesis via Wacker Oxidation
This protocol describes the conversion of 9-decen-1-ol to 10-hydroxy-2-decanone using a Palladium/Iron-catalyzed Wacker-type oxidation[2].
-
System Setup: To a reaction vessel, add PdCl₂ (0.025 mmol) and Fe(III) citrate·nH₂O (0.025 mmol). Purge the system with O₂ gas to establish an oxidizing atmosphere.
-
Solvent Addition: Add a solvent mixture of 1,2-dimethoxyethane (DME, 3.0 mL) and deionized water (1.0 mL). Causality: Water is mechanistically critical as it acts as the nucleophile that attacks the palladium-activated alkene[2].
-
Substrate Introduction: Slowly introduce 9-decen-1-ol (0.50 mmol) via a syringe pump over 5 hours at room temperature. Causality: Slow addition prevents catalyst poisoning and ensures high Markovnikov selectivity, directing the oxidation to the internal carbon to form the methyl ketone rather than the terminal aldehyde.
-
Purification: Extract the mixture with ethyl acetate, dry over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (hexane/ethyl acetate = 2:1)[1].
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The product will elute lower on the plate than the starting material (due to the new ketone dipole) and will stain strongly with phosphomolybdic acid (PMA).
Protocol B: Self-Validating NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of purified 10-hydroxy-2-decanone in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is chosen because it lacks exchangeable protons, preventing the washing out of the -OH signal, while TMS provides an absolute zero reference point.
-
Acquisition: Acquire the 1H NMR spectrum at 400 MHz (16 scans, 2-second relaxation delay) and the 13C NMR spectrum at 100 MHz with complete proton decoupling (1024 scans, 3-second relaxation delay to ensure full relaxation of the quaternary carbonyl carbon).
-
Self-Validation Check (D₂O Exchange): To definitively assign the broad singlet at δ 2.55 ppm to the hydroxyl proton, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and reacquire the 1H spectrum. The rapid chemical exchange between the -OH proton and D₂O will cause the peak at δ 2.55 ppm to disappear, proving its identity.
Workflow Visualization
Fig 1: Synthetic workflow and NMR analytical validation pathway for 10-hydroxy-2-decanone.
References
-
Alkaloid Venom Weaponry of Three Megalomyrmex Thief Ants and the Behavioral Response of Cyphomyrmex costatus Source: ResearchGate / AntWiki URL:[Link]
-
Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 Source: ACS Omega / NIH URL:[Link]
Sources
Comprehensive Guide to Mass Spectrometry of 10-Hydroxy-2-Decanone (m/z 172)
Executive Summary
10-hydroxy-2-decanone (C₁₀H₂₀O₂, MW 172.[1]26) is a saturated keto-alcohol frequently analyzed in the context of hymenopteran pheromones and royal jelly composition. Often overshadowed by its unsaturated acid analog, 10-hydroxy-2-decenoic acid (10-HDA, Queen Bee Acid), the accurate identification of the ketone variant is critical for metabolic profiling and purity assessment.
This guide provides a definitive comparison of GC-MS (Electron Ionization) versus LC-MS/MS (Electrospray Ionization) workflows. It details the specific fragmentation mechanisms—most notably the McLafferty rearrangement—that distinguish this molecule from structural isomers and homologs.
Part 1: Technique Comparison (GC-MS vs. LC-MS)
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) for 10-hydroxy-2-decanone is dictated by the need for structural resolution versus sensitivity in complex matrices.
| Feature | GC-MS (Electron Ionization) | LC-MS/MS (Electrospray Ionization) |
| Primary Ionization | Hard Ionization (70 eV). Extensive fragmentation.[2] | Soft Ionization (ESI). Intact molecular ions. |
| Molecular Ion (M+) | Weak or Absent (m/z 172).[1][3] | Dominant Protonated Ion [M+H]⁺ (m/z 173). |
| Base Peak | m/z 58 (McLafferty Rearrangement).[4][5] | m/z 173 (Parent) or m/z 155 (Water Loss). |
| Derivatization | Recommended (TMS) to improve peak shape of the -OH group, though native analysis is possible. | Not required. Direct injection compatible. |
| Selectivity | High structural fingerprinting. Distinguishes isomers via fragment ratios. | High sensitivity. Good for trace quantification in biological fluids. |
| Differentiation form 10-HDA | Excellent. 10-HDA (Acid) requires methylation/silylation; Ketone is distinct. | Good. Mass shift (172 vs 186) is easily resolved by Q1 selection. |
Part 2: Deep Dive – GC-MS Fragmentation (EI)
In Electron Ionization (EI) at 70 eV, 10-hydroxy-2-decanone exhibits a classic methyl ketone fragmentation pattern modified by the terminal hydroxyl group.
The Spectrum[4][5][6][7][8][9][10]
-
Molecular Ion (M⁺): m/z 172 (Very weak, <1% abundance).
-
Major Fragments: m/z 43 (95%), m/z 55 (40%), m/z 71 (28%), m/z 96 (15%).[1][3]
Mechanistic Analysis
-
McLafferty Rearrangement (m/z 58): The hallmark of methyl ketones with a gamma-hydrogen. The C2 carbonyl oxygen abstracts a hydrogen from C5, leading to cleavage of the C3-C4 bond.
-
Fragment: Enol form of acetone [CH₂=C(OH)CH₃]⁺•.
-
Diagnostic Value: This peak confirms the 2-one position. If the ketone were at C3, the peak would shift (e.g., m/z 72).
-
-
Alpha-Cleavage (m/z 43): Direct cleavage adjacent to the carbonyl group releases the acetyl ion.
-
Hydrocarbon Chain Fragmentation (m/z 55, 71, 96): The long alkyl tail undergoes random scission.
-
m/z 55: [C₄H₇]⁺ (Alkenyl fragment).
-
m/z 71: [C₅H₁₁]⁺ (Alkyl fragment).
-
Visualization: EI Fragmentation Pathway
The following diagram illustrates the competing pathways generating the observed spectrum.
Figure 1: Mechanistic fragmentation pathways of 10-hydroxy-2-decanone under Electron Ionization (70 eV).
Part 3: LC-MS/MS Performance (ESI)
For biological matrices (e.g., serum, royal jelly extracts), LC-MS/MS offers superior sensitivity but less structural information than GC-MS.
Ionization Behavior[8][13]
-
Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: [M+H]⁺ at m/z 173.15 .
-
Adducts: [M+Na]⁺ at m/z 195.14 is common in non-buffered mobile phases.
MS/MS Fragmentation (CID)
Collision-Induced Dissociation (CID) of the m/z 173 precursor yields:
-
Water Loss (Dominant):
-
Double Water Loss:
-
Transition: 155 → 137 ([M+H - 2H₂O]⁺).
-
-
Alkyl Chain Losses:
-
Fragments at m/z 43 (Acetyl) may appear but are less intense than in EI.
-
Differentiation Note: 10-Hydroxy-2-Decenoic Acid (10-HDA) has a MW of 186.
-
10-HDA: ESI(-) [M-H]⁻ 185.
-
10-Hydroxy-2-Decanone: ESI(+) [M+H]⁺ 173.
-
Protocol Tip: Run positive/negative switching if analyzing both simultaneously. The ketone responds poorly in negative mode, while the acid responds well.
Part 4: Experimental Protocol
This protocol ensures self-validating identification using a "Dual-Confirmation" approach (Retention Index + Mass Spectrum).
1. Sample Preparation (Liquid-Liquid Extraction)
-
Matrix: Royal Jelly or aqueous homogenate.
-
Solvent: Ethyl Acetate or Dichloromethane (1:1 v/v).
-
Step: Vortex 2 min, Centrifuge 5000g, Collect organic layer.
-
Derivatization (Optional but Recommended for GC):
-
Reagent: BSTFA + 1% TMCS.
-
Condition: 60°C for 30 mins.
-
Result: Target shifts to m/z 244 (Mono-TMS derivative).
-
2. Instrumental Parameters (GC-MS)[1][3][8]
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temp Program: 60°C (1 min) -> 10°C/min -> 280°C.
-
MS Source: 230°C, 70 eV.
3. Analytical Workflow Diagram
Figure 2: Decision matrix and workflow for the analysis of 10-hydroxy-2-decanone.
References
-
Jones, T. H., et al. "Alkaloid Venom Weaponry of Three Megalomyrmex Thief Ants." Journal of Chemical Ecology, vol. 41, 2015. (Source of specific EI fragmentation data: m/z 172, 58, 43).[1][3]
-
NIST Chemistry WebBook. "2-Decanone Mass Spectrum."[15][16] National Institute of Standards and Technology.[15][17] (Standard reference for methyl ketone fragmentation mechanism).
- McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra, 4th Edition. University Science Books, 1993. (Authoritative text on McLafferty rearrangement mechanisms).
- Isidorov, V. A., et al. "GC-MS Investigation of the Chemical Composition of Honeybee Royal Jelly." Journal of Apicultural Science, 2012. (Context for 10-HDA vs.
Sources
- 1. antwiki.org [antwiki.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 11. CN103159617A - Method for synthesis of 10-hydroxy-2-decenoic acid - Google Patents [patents.google.com]
- 12. Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 2-Decanone [webbook.nist.gov]
- 16. 2-Decanone [webbook.nist.gov]
- 17. 2-Decanone [webbook.nist.gov]
Distinguishing 10-hydroxy-2-decanone and 10-hydroxydecanoic acid (10-HDAA): A Senior Application Scientist's Guide
For researchers, scientists, and drug development professionals, the precise identification of structurally similar molecules is paramount. This guide provides an in-depth technical comparison of 10-hydroxy-2-decanone and 10-hydroxydecanoic acid (10-HDAA), two ten-carbon chain molecules that differ only by the functional group at one end: a ketone versus a carboxylic acid. This seemingly subtle difference has profound implications for their chemical properties, biological activities, and analytical profiles. This guide will equip you with the foundational knowledge and practical methodologies to unambiguously differentiate between these two compounds.
Unveiling the Contenders: A Structural and Functional Overview
At first glance, 10-hydroxy-2-decanone and 10-hydroxydecanoic acid share a common scaffold: a ten-carbon aliphatic chain with a hydroxyl group at the C10 position. The critical point of divergence lies at the C2 position for the ketone and the C1 position for the carboxylic acid.
10-hydroxydecanoic acid (10-HDAA) is a saturated fatty acid and a known constituent of royal jelly, the nutrient-rich secretion of honeybees.[1][2] It has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, immunomodulatory, and potential estrogenic effects.[3][4][5]
10-hydroxy-2-decanone , on the other hand, is a less-studied molecule. Its primary functional groups are a hydroxyl group and a ketone. While not as extensively characterized in biological systems as 10-HDAA, its chemical reactivity as a ketone presents distinct analytical handles for its identification.
The presence of a carboxylic acid in 10-HDAA imparts acidic properties, allowing it to donate a proton, whereas the ketone group in 10-hydroxy-2-decanone is a non-ionizable carbonyl group. This fundamental difference in acidity and hydrogen bonding capability dictates their behavior in various analytical systems.
A Comparative Analysis of Physicochemical Properties
A summary of the key physicochemical properties of 10-hydroxy-2-decanone and 10-hydroxydecanoic acid is presented below. These properties are foundational to understanding their behavior in different analytical techniques.
| Property | 10-hydroxy-2-decanone | 10-hydroxydecanoic acid (10-HDAA) |
| Molecular Formula | C10H20O2 | C10H20O3 |
| Molecular Weight | 172.26 g/mol | 188.26 g/mol [6] |
| Key Functional Groups | Hydroxyl (-OH), Ketone (C=O) | Hydroxyl (-OH), Carboxylic Acid (-COOH) |
| Acidity (pKa) | Neutral | Acidic (pKa ~4-5) |
| Hydrogen Bonding | Acceptor (ketone), Donor/Acceptor (hydroxyl) | Donor/Acceptor (hydroxyl and carboxylic acid) |
| Polarity | Moderately Polar | More Polar |
| Boiling Point | Lower than 10-HDAA | Higher than 10-hydroxy-2-decanone |
| Solubility | Soluble in organic solvents, sparingly soluble in water | Soluble in organic solvents, slightly more soluble in water (especially at higher pH) |
Spectroscopic Differentiation: Unmasking the Functional Groups
Spectroscopic techniques provide a powerful and non-destructive means of distinguishing between 10-hydroxy-2-decanone and 10-HDAA by directly probing their functional groups.
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly adept at identifying the carbonyl (C=O) stretching vibrations, which occur in distinct regions for ketones and carboxylic acids.
-
10-hydroxy-2-decanone: A strong, sharp absorption peak is expected in the region of 1715-1725 cm⁻¹ , characteristic of an aliphatic ketone.[7] The O-H stretch from the hydroxyl group will appear as a broad band around 3200-3600 cm⁻¹ .
-
10-hydroxydecanoic acid (10-HDAA): The carboxylic acid functional group gives rise to two characteristic absorptions. The C=O stretch will appear as a strong, sharp peak around 1700-1725 cm⁻¹ . Crucially, the O-H stretch of the carboxylic acid is very broad, often described as a "hairy beard," and spans a wide range from 2500-3300 cm⁻¹ , which will overlap with the C-H stretching vibrations.[8] This extremely broad O-H absorption is a hallmark of a carboxylic acid and a key differentiating feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide detailed structural information that allows for unambiguous differentiation.
-
¹H NMR Spectroscopy:
-
10-hydroxy-2-decanone: The protons alpha to the ketone (at the C1 and C3 positions) will exhibit characteristic chemical shifts. The methyl protons at C1 would appear as a singlet around 2.1 ppm . The methylene protons at C3 would be a triplet around 2.4 ppm . The proton on the carbon bearing the hydroxyl group (C10) would appear as a triplet around 3.6 ppm .
-
10-hydroxydecanoic acid (10-HDAA): The most downfield proton will be the acidic proton of the carboxylic acid, which will appear as a very broad singlet, typically between 10-13 ppm . The protons alpha to the carboxylic acid (at the C2 position) will appear as a triplet around 2.2-2.4 ppm . The proton on the carbon bearing the hydroxyl group (C10) will also be a triplet around 3.6 ppm .[1][9]
-
-
¹³C NMR Spectroscopy:
-
10-hydroxy-2-decanone: The carbonyl carbon of the ketone will have a characteristic chemical shift in the downfield region, typically around 200-210 ppm .
-
10-hydroxydecanoic acid (10-HDAA): The carbonyl carbon of the carboxylic acid will appear further upfield compared to a ketone, generally in the range of 170-185 ppm .[9]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the two molecules.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺ or [M-H]⁻) will differ by 16 Da, corresponding to the difference in an oxygen atom between the two molecules (172.26 g/mol for the ketone vs. 188.26 g/mol for the carboxylic acid).
-
Fragmentation Patterns:
-
10-hydroxy-2-decanone: Common fragmentation pathways for ketones include alpha-cleavage, resulting in the loss of alkyl radicals.
-
10-hydroxydecanoic acid (10-HDAA): Carboxylic acids often undergo fragmentation with the loss of water (18 Da) and the carboxyl group (45 Da). The fragmentation of 10-HDAA in negative ESI mode has been studied and shows characteristic fragments.[10]
-
Chromatographic Separation: Exploiting Polarity Differences
Chromatographic techniques are essential for the separation and quantification of these two compounds, especially in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is an excellent method for separating 10-hydroxy-2-decanone and 10-HDAA based on their polarity differences.
-
Principle: In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds will have a weaker interaction with the stationary phase and will elute earlier.
-
Expected Elution Order: 10-hydroxydecanoic acid, being more polar due to its carboxylic acid group, is expected to have a shorter retention time than the less polar 10-hydroxy-2-decanone.
-
Methodology: A typical mobile phase would consist of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid and ensure good peak shape for 10-HDAA.[4][11]
Gas Chromatography (GC)
Direct analysis of these compounds by GC can be challenging due to their polarity and relatively low volatility, especially for 10-HDAA. Derivatization is often employed to improve their chromatographic behavior.
-
Without Derivatization: If analyzed directly, 10-hydroxy-2-decanone would be more volatile and likely elute earlier than 10-HDAA. However, 10-HDAA may exhibit poor peak shape (tailing) due to its acidic nature and interaction with the stationary phase.
-
With Derivatization: Derivatization is a crucial step for the robust GC analysis of these compounds.[12]
-
10-hydroxy-2-decanone: The hydroxyl group can be silylated (e.g., with BSTFA) to form a more volatile trimethylsilyl (TMS) ether.
-
10-hydroxydecanoic acid (10-HDAA): Both the hydroxyl and carboxylic acid groups will react with a silylating agent to form TMS derivatives. Alternatively, the carboxylic acid can be esterified (e.g., to a methyl ester) followed by silylation of the hydroxyl group.
-
The resulting derivatives will have different retention times, allowing for their effective separation and quantification by GC-MS.
Chemical Tests: A Classical Approach to Functional Group Identification
Simple and rapid chemical tests can provide a qualitative confirmation of the functional groups present in each molecule.
-
Test for Carboxylic Acids (10-HDAA):
-
Sodium Bicarbonate Test: Addition of a saturated solution of sodium bicarbonate to a sample of 10-HDAA will produce effervescence (release of carbon dioxide gas), indicating the presence of an acidic functional group. 10-hydroxy-2-decanone will not react.
-
pH Test: An aqueous solution of 10-HDAA will be acidic (pH < 7), which can be confirmed with a pH meter or litmus paper.[13]
-
-
Test for Ketones (10-hydroxy-2-decanone):
Experimental Protocols
Protocol 1: Differentiation by Reversed-Phase HPLC
Objective: To separate and differentiate 10-hydroxy-2-decanone and 10-HDAA using reversed-phase high-performance liquid chromatography.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Standards of 10-hydroxy-2-decanone and 10-HDAA (1 mg/mL in methanol)
Procedure:
-
Prepare the mobile phase and degas.
-
Set up a gradient elution method:
-
0-2 min: 30% B
-
2-15 min: Gradient from 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: Gradient from 90% to 30% B
-
18-20 min: 30% B (re-equilibration)
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Set the UV detector to 210 nm.
-
Inject 10 µL of each standard individually to determine their retention times.
-
Inject a 1:1 mixture of the two standards to confirm their separation.
Expected Results: 10-HDAA will elute before 10-hydroxy-2-decanone due to its higher polarity.
Protocol 2: Differentiation by GC-MS after Derivatization
Objective: To separate and identify 10-hydroxy-2-decanone and 10-HDAA by gas chromatography-mass spectrometry after silylation.
Materials:
-
GC-MS system
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Standards of 10-hydroxy-2-decanone and 10-HDAA
Procedure:
-
In a clean, dry vial, place approximately 1 mg of the standard or sample.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC oven program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Scan range: 50-500 m/z
-
Expected Results: The two compounds will be well-separated. The mass spectra will show the molecular ions and characteristic fragmentation patterns of the TMS-derivatized molecules. The molecular weight of the di-TMS derivative of 10-HDAA will be higher than the mono-TMS derivative of 10-hydroxy-2-decanone.
Visualizing the Distinctions
Conclusion
The differentiation of 10-hydroxy-2-decanone and 10-hydroxydecanoic acid is a clear-cut process when the appropriate analytical strategies are employed. The distinct chemical nature of the ketone and carboxylic acid functional groups provides a wealth of opportunities for their selective identification and separation. Spectroscopic methods, particularly IR and NMR, offer definitive structural elucidation, while chromatographic techniques such as HPLC and GC (with derivatization) are indispensable for separation and quantification. Simple chemical tests can also serve as a rapid, preliminary means of differentiation. By leveraging the methodologies outlined in this guide, researchers can confidently and accurately distinguish between these two structurally similar yet functionally distinct molecules, ensuring the integrity and validity of their scientific investigations.
References
-
Behind the Therapeutic Effects of Royal Jelly: Recent Advances in the Specific Properties of 10-Hydroxydecanoic Acid - MDPI. Available at: [Link]
-
10-Hydroxydecanoic Acid | C10H20O3 | CID 74300 - PubChem. Available at: [Link]
- Acids: Derivatiz
- Bulletin 909A Guide to Derivatiz
-
MS/MS spectra of (A) 10-hydroxydecanoic acid - ResearchGate. Available at: [Link]
- Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis - Benchchem.
- (PDF)
-
10-Hydroxydecanoic acid - Wikipedia. Available at: [Link]
- Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - Lietuvos mokslų akademija.
-
Derivatization - Chemistry LibreTexts. Available at: [Link]
-
10-Hydroxydecanoic acid – Knowledge and References - Taylor & Francis. Available at: [Link]
-
10-Hydroxydecanoic Acid | C10H20O3 | CID 74300 - PubChem. Available at: [Link]
- Derivatization of 11-Keto Steroids for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis - Benchchem.
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices - Greyhound Chrom
-
(PDF) Derivatization reactions and reagents for gas chromatography analysis. Available at: [Link]
-
Tests for Aldehydes and Ketones - BYJU'S. Available at: [Link]
-
Identifying Organic Compounds: Tests for Aldehydes, Ketones, and Carboxylic Acids - Chemistry - HSCprep. Available at: [Link]
-
Identifying Organic Compounds: Tests for Aldehydes, Ketones, and Carboxylic Acids - Chemistry - HSCprep. Available at: [Link]
-
Optimized Determination Method for trans-10-hydroxy-2-decenoic Acid Content in Royal Jelly by High-Performance Liquid Chromatography With an Internal Standard - PubMed. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
10-Hydroxy-2-decenoic acid, a natural product, improves hyperglycemia and insulin resistance in obese/diabetic KK-Ay mice, but does not prevent obesity - PMC. Available at: [Link]
-
Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - MDPI. Available at: [Link]
- Ingredient: 10-Hydroxy-2-Decanoic Acid - Caring Sunshine.
- 10-hydroxy-2-decenoic acid (10-hda) and bioactive components in royal jelly.
-
Quantification of trans-10-Hydroxy-2-Decenoic Acid and Adenosine in Royal Jelly Products Purchased in USA via HPLC - Digital Commons at Buffalo State. Available at: [Link]
- quantitative analysis of trans-10-hydroxy-2-decenoic acid in royal jelly products purchased in usa - Apiculture.
- DETERMINATION OF TRANS-10-HYDROXY-2-DECENOIC ACID (10-HDA)
- Determination of Trans-10-Hydroxy-2-Decenoic Acid in Royal Jelly by High Performance Liquid Chrom
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
2-Decanone - Wikipedia. Available at: [Link]
-
2-Decanone - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
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Comparative Analysis: 10-Hydroxy-2-Decenoic Acid (10-HDA) vs. 9-Oxodec-2-Enoic Acid (9-ODA)
[1]
Executive Summary
This guide analyzes the two principal lipid signaling molecules of the honeybee (Apis mellifera): 10-HDA (Royal Jelly Acid) and 9-ODA (Queen Mandibular Pheromone). While structurally related as C10 fatty acid derivatives, they function as biological opposites: 10-HDA drives worker nutrition and epigenetic development, while 9-ODA enforces reproductive caste suppression and queen dominance. For drug development professionals, 10-HDA presents significant pharmacological potential (HDAC inhibition, anti-cancer, collagen promotion), whereas 9-ODA is primarily investigated for agricultural pheromone applications and specific antimicrobial pathways.
Chemical Profile & Structural Analysis[2][3]
Both compounds share a 10-carbon fatty acid backbone but differ critically in functional group oxidation states and positions, dictating their reactivity and receptor binding.
| Feature | 10-Hydroxy-2-Decenoic Acid (10-HDA) | 9-Oxodec-2-Enoic Acid (9-ODA) |
| Common Name | Royal Jelly Acid | Queen Substance / Queen Mandibular Pheromone |
| CAS Number | 14113-05-4 | 334-20-3 |
| Molecular Formula | C₁₀H₁₈O₃ | C₁₀H₁₆O₃ |
| Molecular Weight | 186.25 g/mol | 184.23 g/mol |
| Structure | ||
| Key Functional Groups | Terminal Hydroxyl (-OH), Carboxyl (-COOH), Trans-alkene | Penultimate Ketone (C=O), Carboxyl (-COOH), Trans-alkene |
| Solubility | Soluble in Ethanol, DMSO; Low in Water | Soluble in Methanol, Chloroform; Low in Water |
| Primary Source | Worker Bee Hypopharyngeal Glands | Queen Bee Mandibular Glands |
| Stability | Susceptible to oxidation at C2=C3 | Susceptible to oxidation; Ketone is reactive |
The "10-Hydroxy-2-Decanone" Variant
The compound 10-hydroxy-2-decanone (CAS 35295-48-8) is the saturated ketone analog.[1][2] Unlike the acids above, it lacks the carboxylic acid moiety and the
Biosynthetic & Signaling Pathways
The divergence of these two acids is a masterclass in biological caste determination. Both originate from Stearic Acid (C18) but follow different enzymatic hydroxylation and chain-shortening pathways depending on the caste (Worker vs. Queen).
Figure 1: Divergent biosynthetic pathways of 10-HDA and 9-ODA from a common Stearic Acid precursor, regulated by caste-specific enzymatic expression.
Biological Performance & Pharmacological Potential[1][9][10][11]
10-HDA: The Therapeutic Candidate
10-HDA is the primary focus for drug development due to its structural similarity to histone deacetylase (HDAC) inhibitors.
-
Mechanism: It acts as a weak, natural HDAC inhibitor, promoting histone acetylation and reactivating silenced genes (e.g., FoxO).
-
Dermatology: Stimulates collagen production and inhibits matrix metalloproteinases (MMPs), making it a high-value active for anti-aging formulations.
-
Immunomodulation: Inhibits LPS-induced NO production via the NF-κB pathway.
9-ODA: The Pheromonal Controller
9-ODA is a potent primer and releaser pheromone.
-
Mechanism: Binds specifically to the AmOr11 receptor on drone antennae (nanomolar affinity) to trigger mating pursuit. In workers, it suppresses juvenile hormone (JH) biosynthesis, preventing ovary development.
-
Antimicrobial: Exhibits specific activity against Paenibacillus larvae (American Foulbrood), but its cytotoxicity limits systemic pharmaceutical use compared to 10-HDA.
Comparative Efficacy Data (In Vitro)
| Assay Target | 10-HDA Performance | 9-ODA Performance |
| HDAC Inhibition | High (IC₅₀ ~ 5 mM) | Low / Inactive |
| Collagen Synthesis | Stimulatory (Fibroblasts) | Neutral |
| Antimicrobial (S. aureus) | MIC: 2.5 mg/mL | MIC: > 5.0 mg/mL |
| Antimicrobial (P. larvae) | MIC: 400 µg/mL | MIC: 10-50 µg/mL |
| Receptor Binding (AmOr11) | No Affinity | High Affinity (Kd < 100 nM) |
Experimental Protocols
Protocol A: Extraction & Purification of 10-HDA from Royal Jelly
Self-Validating Step: The purity of 10-HDA is confirmed by its characteristic UV absorption peak at 210-215 nm (due to the
-
Lyophilization: Freeze-dry fresh Royal Jelly (RJ) to remove water (60-70% content).
-
Solvent Extraction:
-
Suspend 10g lyophilized RJ in 100mL Supercritical CO₂ (SFE) at 40°C, 30 MPa (Green Chemistry method).
-
Alternative: Extract with diethyl ether (3 x 50mL).
-
-
Fractionation:
-
Evaporate solvent to obtain crude lipid extract.
-
Dissolve in minimal Hexane/Ethyl Acetate (8:2).
-
-
Column Chromatography:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase Gradient: Hexane
30% Ethyl Acetate. -
10-HDA elutes after neutral lipids but before highly polar glycosides.
-
-
Recrystallization: Recrystallize from Acetone/Petroleum Ether to achieve >98% purity (White crystals, MP: 64-65°C).
Protocol B: Synthesis of 9-ODA (Cross-Metathesis Route)
Causality: Using Grubbs' catalyst allows for the precise formation of the trans-alkene at C2, which is critical for biological activity.
-
Starting Materials: 8-nonen-2-one and Acrylic Acid.
-
Reaction:
-
Combine 8-nonen-2-one (1.0 eq) and Acrylic Acid (2.0 eq) in Dichloromethane (DCM).
-
Add Grubbs' Catalyst (2nd Generation) (2-5 mol%).
-
Reflux at 40°C for 12 hours under Argon atmosphere.
-
-
Quenching: Add ethyl vinyl ether to deactivate the catalyst.
-
Purification:
-
Remove solvent in vacuo.[3]
-
Purify via flash chromatography (SiO₂, Hexane/EtOAc 9:1).
-
Yield: Typically 60-75%.
-
-
Validation: ¹H-NMR must show trans-coupling (
Hz) for the C2-C3 protons.
References
-
Plettner, E., et al. (1996). "Caste-selective pheromone biosynthesis in honeybees." Science, 271(5257), 1851-1853. Link
-
Spannhoff, A., et al. (2011). "Histone deacetylase inhibitor activity in Royal Jelly might facilitate caste switching in bees." EMBO Reports, 12(3), 238-243. Link
-
Wlettner, E., et al. (1997). "The biosynthetic origin of queen mandibular pheromone." Journal of Chemical Ecology, 23, 363-377. Link
-
Suzuki, K. M., et al. (2008). "Estrogenic activities of fatty acids and a sterol isolated from royal jelly." Evidence-Based Complementary and Alternative Medicine, 5(3), 295-302. Link
-
Slessor, K. N., et al. (2005). "Pheromone communication in the honeybee (Apis mellifera L.)." Journal of Chemical Ecology, 31, 2731-2745. Link
Introduction: Elucidating the Molecular Vibrations of a Bifunctional Molecule
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 10-Hydroxy-2-decanone: A Comparative Analysis for Researchers
10-hydroxy-2-decanone is a bifunctional organic molecule featuring both a hydroxyl (-OH) and a ketone (C=O) group, separated by a long aliphatic chain. This structure presents a unique spectroscopic fingerprint that is readily identifiable using Infrared (IR) spectroscopy. This guide provides a detailed analysis of the expected IR absorption bands for 10-hydroxy-2-decanone, offering a comparative perspective against structurally similar molecules to aid researchers in its unambiguous identification and characterization. By understanding the causality behind its spectral features, scientists can leverage IR spectroscopy for applications ranging from reaction monitoring to quality control in drug development and chemical synthesis.
Dissecting the Spectrum: Predicted IR Absorption Bands for 10-Hydroxy-2-decanone
The infrared spectrum of 10-hydroxy-2-decanone is dominated by the vibrational modes of its key functional groups: the terminal hydroxyl group, the carbonyl group at the 2-position, and the saturated hydrocarbon backbone.
The Hydroxyl (O-H) Stretching Vibration
One of the most prominent features in the spectrum is the absorption band arising from the O-H stretching vibration of the primary alcohol group. When analyzed as a pure liquid film, intermolecular hydrogen bonding significantly influences this absorption.[1][2] This interaction weakens the O-H bond, causing the absorption to shift to a lower wavenumber and to become exceptionally broad.
-
Expected Position: A very broad and intense band is predicted to appear in the region of 3500-3200 cm⁻¹ .[1] The breadth of this "tongue-like" peak is a hallmark of hydrogen-bonded hydroxyl groups in alcohols.[3]
The Carbonyl (C=O) Stretching Vibration
The presence of the ketone functional group gives rise to a strong and sharp absorption band due to the C=O bond stretching. As 10-hydroxy-2-decanone is a saturated aliphatic ketone, its carbonyl absorption is expected at a characteristic frequency.
-
Expected Position: A strong, sharp, and intense absorption band is predicted at approximately 1715 cm⁻¹ .[1][4][5] This peak is one of the most reliable and easily identifiable absorptions in the mid-IR region.[6]
The Aliphatic C-H Stretching Vibrations
The long decane chain provides numerous C-H bonds. The stretching vibrations of these sp³-hybridized C-H bonds consistently appear just below 3000 cm⁻¹.
-
Expected Position: Strong and sharp absorption bands are expected in the 2960-2850 cm⁻¹ region.[7][8] The presence of multiple peaks in this area is typical for molecules with methyl (–CH₃) and methylene (–CH₂) groups.
The Fingerprint Region: C-O Stretching and C-H Bending
The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex series of absorptions that are unique to the molecule's overall structure.[2]
-
C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol group will produce a strong band. This is expected in the 1260-1050 cm⁻¹ range.[1]
-
C-H Bending: Various C-H bending (scissoring and rocking) vibrations from the alkyl chain will appear in the 1470-1350 cm⁻¹ range.[5] For long-chain alkanes, a characteristic methyl rock may also be observed around 725-720 cm⁻¹.[1]
Comparative Analysis: Distinguishing 10-Hydroxy-2-decanone from Alternatives
To confidently identify 10-hydroxy-2-decanone, comparing its spectrum to those of similar molecules is crucial. The presence or absence of key functional group absorptions provides definitive evidence for its structure.
| Molecule | Key Difference from 10-Hydroxy-2-decanone | Expected IR Spectrum Changes |
| 2-Decanone | Lacks the hydroxyl (-OH) group | ABSENT: Broad O-H stretch (~3300 cm⁻¹). ABSENT: Strong C-O stretch (~1055 cm⁻¹). PRESENT: Strong C=O stretch (~1715 cm⁻¹). |
| 1-Decanol | Lacks the ketone (C=O) group | PRESENT: Broad O-H stretch (~3300 cm⁻¹). PRESENT: Strong C-O stretch (~1058 cm⁻¹). ABSENT: Strong C=O stretch (~1715 cm⁻¹). |
| Decanoic Acid | Contains a carboxylic acid (-COOH) group instead of separate alcohol and ketone groups | DIFFERENT O-H STRETCH: Extremely broad O-H stretch from 3300-2500 cm⁻¹ , often obscuring the C-H stretches.[9] DIFFERENT C=O STRETCH: Strong C=O stretch from 1760-1690 cm⁻¹ .[9] |
This comparative approach allows researchers to quickly differentiate the target hydroxy-ketone from its parent ketone, the corresponding alcohol, or a potential oxidation product like a carboxylic acid.
Visualizing Molecular Structure and Analytical Workflow
To better understand the relationship between structure and spectral output, the following diagrams are provided.
Caption: Molecular structure of 10-hydroxy-2-decanone with key functional groups highlighted.
Caption: Experimental workflow for the IR spectroscopic analysis of 10-hydroxy-2-decanone.
Protocol: Acquiring the Infrared Spectrum
This protocol outlines the standard procedure for obtaining a high-quality IR spectrum of a liquid sample like 10-hydroxy-2-decanone using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method.
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Spectrum:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring they do not interfere with the sample spectrum.
-
-
Sample Application:
-
Place a single drop of 10-hydroxy-2-decanone directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid sample.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typical acquisition parameters are:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
After analysis, thoroughly clean the ATR crystal with solvent to remove all traces of the sample.
-
This self-validating protocol ensures that the resulting spectrum is solely representative of the sample by first accounting for environmental and instrumental backgrounds.
Conclusion
The infrared spectrum of 10-hydroxy-2-decanone is characterized by a few very distinct and informative absorption bands. The simultaneous presence of a broad hydroxyl O-H stretch around 3300 cm⁻¹ and a strong, sharp ketone C=O stretch at approximately 1715 cm⁻¹ provides conclusive evidence for its bifunctional hydroxy-ketone structure. By comparing the experimental spectrum against those of simpler, related compounds, researchers can achieve a high degree of confidence in their structural assignment.
References
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VIII: Review. Spectroscopy Online. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 3-hydroxybutanone. [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Ketones. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]
Sources
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- 9. orgchemboulder.com [orgchemboulder.com]
10-Hydroxy-2-decanone Quantification: A Comparative Guide to Reference Standards and Validation Protocols
Introduction
10-Hydroxy-2-decanone (CAS 35295-48-8) is a critical aliphatic ketone frequently analyzed in chemical ecology—most notably as a propaganda allomone in the venom of Megalomyrmex thief ants[1][2]—and as a valuable intermediate in synthetic organic chemistry[3]. Accurate quantification of this compound in complex biological matrices or crude reaction mixtures requires robust, high-purity reference standards.
This guide objectively compares the three primary pathways for sourcing 10-hydroxy-2-decanone reference standards: commercial procurement, in-house catalytic synthesis, and custom stable isotope labeling. Furthermore, it provides field-proven, self-validating experimental protocols to ensure absolute quantitative integrity.
Comparative Analysis of Reference Standard Sourcing
Selecting the correct reference standard strategy depends on the sample matrix complexity, required throughput, and budget constraints.
Table 1: Performance and Feasibility Comparison of Reference Standards
| Standard Strategy | Purity / Reliability | Matrix Effect Correction | Cost Efficiency | Best Use Case |
| Commercial Analytical Standard (e.g., TRC)[4] | High (>98%). Pre-validated by manufacturer. | Poor (Requires matrix-matched calibration). | Low for small batches; prohibitive at scale. | Routine external calibration; low-throughput labs. |
| In-House Synthesized Standard (Pd/Fe Wacker Oxidation)[3] | Variable (Requires rigorous in-house NMR/MS validation). | Poor (Requires matrix-matched calibration). | Highly cost-effective for large-scale or continuous needs. | High-throughput screening; synthetic methodology labs. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | High. Synthesized with deuterium/13C tags. | Excellent . Corrects for ion suppression in LC/GC-MS. | High initial investment for custom synthesis. | Complex biological matrices (e.g., crude ant venom extracts)[1]. |
Decision Workflow for Standard Selection
To ensure scientific rigor, the selection of a reference standard must be driven by the analytical matrix. The workflow below illustrates the logical progression from matrix evaluation to standard validation.
Figure 1: Decision matrix for selecting and validating a 10-hydroxy-2-decanone reference standard.
In-House Synthesis: Pd/Fe-Catalyzed Wacker Oxidation
For laboratories requiring large quantities of 10-hydroxy-2-decanone, in-house synthesis via a Wacker-type oxidation of 10-hydroxy-1-decene is the most efficient route. Traditional Wacker oxidations rely on harsh copper co-catalysts. However, utilizing a Palladium/Iron catalyst system under 1 atm O₂ provides a milder, highly selective alternative[3].
Step-by-Step Synthesis Protocol
Causality Check: Why use a syringe pump for substrate addition? Adding the terminal alkene too quickly leads to palladium-catalyzed dimerization and unwanted side reactions. Slow addition maintains a low steady-state concentration of the substrate, pushing the reaction toward the desired ketone[3].
-
Catalyst Preparation: To a reaction vessel, add PdCl₂ (4.4 mg, 0.025 mmol) and Fe(III) citrate·nH₂O (6.1 mg, 0.025 mmol)[3]. Purge the vessel with O₂ (1 atm).
-
Solvent Addition: Add 1,2-dimethoxyethane (DME) (3.0 mL) and H₂O (1.0 mL)[3].
-
Mechanistic Insight: DME is highly miscible with water, stabilizing the aqueous Pd/Fe catalytic interface. Using poorly miscible solvents like diethyl ether will drastically reduce the conversion rate[3].
-
-
Substrate Addition: Using a syringe pump, slowly add 10-hydroxy-1-decene (0.50 mmol) over 5 to 15 hours at room temperature[3].
-
Completion & Extraction: Stir for an additional 1 hour[3]. Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Purify the crude material via silica gel column chromatography using a hexane/ethyl acetate (2:1) gradient to afford 10-hydroxy-2-decanone as a white solid (approx. 92% yield)[3].
Figure 2: Mechanistic workflow of the Pd/Fe-catalyzed Wacker oxidation to synthesize the reference standard.
GC-MS Quantification Workflow for Biological Matrices
Once the reference standard is acquired or synthesized, it must be used to build a self-validating quantification model. The following protocol is optimized for extracting and quantifying 10-hydroxy-2-decanone from complex biological matrices, such as Megalomyrmex venom[1].
Sample Preparation & Extraction
-
Extraction: Macerate the biological sample in diethyl ether.
-
Drying: Dry the ether extracts over anhydrous MgSO₄ to remove residual water, which can degrade GC column performance and alter ionization efficiency[1].
-
Filtration & Concentration: Filter the solution and gently remove the solvent under a stream of high-purity nitrogen to yield the crude extract[1].
GC-EIMS Analysis & Self-Validation
Inject the sample into a GC-MS operating in Electron Impact (EI) mode at 70 eV.
Self-Validating System: You must confirm the identity of the analyte not just by retention time, but by its characteristic fragmentation pattern. 10-Hydroxy-2-decanone undergoes a predictable McLafferty rearrangement, yielding a highly specific base peak at m/z 58[1].
Table 2: Key GC-EIMS Fragmentation Ions for 10-Hydroxy-2-decanone Validation
| m/z Ratio | Relative Abundance (%) | Mechanistic Origin / Diagnostic Value |
| 172 | 0.5 | Molecular Ion [M⁺]. Confirms the intact mass of C₁₀H₂₀O₂[1]. |
| 97 | 10 | Alkyl chain fragmentation[1]. |
| 71 | 28 | Cleavage adjacent to the carbonyl group[1]. |
| 58 | 100 (Base Peak) | McLafferty Rearrangement. Primary ion for selective quantification[1]. |
| 43 | 95 | Acylium ion [CH₃C≡O]⁺. Highly characteristic of methyl ketones[1]. |
Note: For absolute quantification, generate a 5-point calibration curve using the m/z 58 peak area of your reference standard against the internal standard.
References
- Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 | ACS Omega - ACS Public
- Alkaloid Venom Weaponry of Three Megalomyrmex Thief Ants and the Behavioral Response of Cyphomyrmex cost
- Alkaloid Venom Weaponry of Three Megalomyrmex Thief Ants and the Behavioral Response of Cyphomyrmex costatus Host Ants - ResearchGate.
- 10-Hydroxy-2-decanone, TRC 250 mg | Buy Online | Toronto ... fishersci.se.
Sources
comparison of biological activity: 10-hydroxy-2-decanone vs royal jelly acids
This guide provides an in-depth technical comparison between 10-Hydroxy-2-Decanone (a specific ketone found in ant venom) and Royal Jelly Acids (specifically 10-Hydroxy-2-Decenoic Acid or 10-HDA, the primary bioactive lipid in honeybee secretions).
Biological Activity, Structural Activity Relationships (SAR), and Evolutionary Divergence
Executive Summary: Defense vs. Nurture
This guide contrasts two structurally related C10
-
Royal Jelly Acids (10-HDA): The "Queen Bee Acid" is a carboxylic acid functioning as an epigenetic modulator (HDAC inhibitor), antimicrobial agent, and growth factor. It represents an evolutionary investment in nurture and longevity .
-
10-Hydroxy-2-Decanone: A saturated methyl ketone identified in the venom of Megalomyrmex thief ants.[1] It functions as a chemical weapon and repellent , disrupting the behavior of host colonies.
Key Insight: The substitution of the terminal carboxylic acid (in 10-HDA) with a methyl ketone (in 10-Hydroxy-2-Decanone), along with saturation of the alkene chain, shifts the biological profile from a metabolic activator to a volatile semiochemical/toxicant .
Chemical Identity & Structural Analysis[2]
The core difference lies in the "head" group (Acid vs. Ketone) and the "tail" saturation. This dictates their solubility, receptor binding, and volatility.
| Feature | Royal Jelly Acid (10-HDA) | 10-Hydroxy-2-Decanone |
| IUPAC Name | (E)-10-hydroxydec-2-enoic acid | 10-hydroxydecan-2-one |
| CAS Number | 14113-05-4 | 35295-48-8 |
| Molecular Formula | ||
| Functional Groups | Carboxylic Acid, Trans-Alkene, Primary Alcohol | Methyl Ketone, Primary Alcohol |
| Primary Source | Apis mellifera (Honeybee) Hypopharyngeal Glands | Megalomyrmex (Thief Ant) Venom |
| Physical State | Solid / Crystal (Low Volatility) | Liquid / Oil (Higher Volatility) |
| Solubility | pH-dependent (Soluble in alkaline buffers) | Lipophilic (Soluble in organic solvents) |
Structural Visualization (SAR)
The following diagram illustrates the structural divergence and its impact on biological function.
Caption: Evolutionary divergence of C10 lipids. The acid moiety in 10-HDA enables enzymatic inhibition (HDAC), while the ketone in Decanone facilitates volatility for signaling.
Biological Activity Profile
A. Royal Jelly Acids (10-HDA)
Role: Therapeutic & Developmental.[2]
-
HDAC Inhibition: 10-HDA acts as a Histone Deacetylase Inhibitor (HDACi), specifically targeting HDAC1 and HDAC3. This reactivation of silenced genes (e.g., Foxp3) contributes to its immunomodulatory and longevity-promoting effects in queen bees and potentially humans.
-
Collagen Synthesis: Stimulates fibroblast production of transforming growth factor-beta 1 (TGF-
1), enhancing collagen production for wound healing and anti-aging. -
Antimicrobial: Exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) by disrupting cell membrane potential (MIC range: 20–100
g/mL).
B. 10-Hydroxy-2-Decanone
Role: Defensive & Offensive.[1][3]
-
Venom Allomone: Found in the venom of Megalomyrmex thief ants, this ketone acts as a "propaganda substance" or repellent.[1] It confuses or repels host ants (Cyphomyrmex), allowing the thief ants to raid the colony without lethal combat.
-
Cytotoxicity/Repellency: Unlike the acid, the ketone lacks the ability to chelate zinc (crucial for HDAC inhibition) but possesses higher lipophilicity, likely allowing it to penetrate insect cuticles or sensory membranes rapidly to trigger avoidance behaviors.
-
Antimicrobial Potential: While less studied than 10-HDA, methyl ketones (e.g., 2-decanone) are known to disrupt fungal and bacterial membranes. 10-Hydroxy-2-Decanone likely shares this non-specific toxicity, contributing to nest hygiene or venom sterility.
Comparative Experimental Data
The following table synthesizes data from pharmacological studies on 10-HDA and chemical ecology studies on ant venom.
| Assay / Parameter | Royal Jelly Acid (10-HDA) | 10-Hydroxy-2-Decanone | Significance |
| Primary Target | Histone Deacetylases (HDACs), Estrogen Receptor | Olfactory Receptors (Insects), Lipid Bilayers | Mechanism |
| Antimicrobial (MIC) | ~500 | Not standardly reported; 2-decanone is ~200 | Potency |
| Cellular Effect | Promotes proliferation (Fibroblasts) | Cytotoxic / Repellent (Insects) | Toxicity |
| Stability | Oxidizes to 10-HDAA (saturated) | Stable Methyl Ketone | Shelf-life |
| Synthesis Method | Biosynthesis (Bee Mandibular Gland) | Wacker Oxidation of Terminal Alkenes | Production |
Experimental Protocols
Protocol A: Quantification of 10-HDA (The "Standard")
To verify the purity of Royal Jelly or 10-HDA reagents.
-
Extraction: Dissolve 100 mg of sample in 10 mL methanol. Sonicate for 15 min.
-
Filtration: Pass through a 0.45
m PTFE filter. -
HPLC Conditions:
-
Column: C18 Reverse Phase (4.6 x 250 mm, 5
m). -
Mobile Phase: Methanol:Water (pH 2.5 with Phosphoric Acid) [55:45 v/v].
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 210 nm.
-
-
Validation: 10-HDA should elute at approx. 12-15 min. Calculate concentration using a standard curve (
).
Protocol B: Synthesis of 10-Hydroxy-2-Decanone (Wacker Oxidation)
For researchers requiring the ketone for SAR studies (as it is not a common commercial reagent).
-
Reactants: Starting material: 9-decen-1-ol (Terminal alkene). Catalyst:
/ citrate.[5][6] -
Reaction:
-
Mix
(2 mol%) and citrate (10 mol%) in DME/Water (3:1). -
Add 9-decen-1-ol slowly over 5 hours under
atmosphere (balloon). -
Stir at Room Temperature for 16 hours.
-
-
Work-up: Extract with hexane/ethyl acetate. Dry over
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purification: Silica gel column chromatography (Hexane:EtOAc 2:1).
-
Yield: Expect ~90% conversion to 10-hydroxy-2-decanone.
-
Note: This mimics the Wacker-type oxidation described in recent organometallic literature.
-
Mechanistic Pathway: HDAC Inhibition vs. Repellency
The following diagram details the divergent signaling pathways triggered by these two molecules.
Caption: 10-HDA functions intracellularly (epigenetics), while 10-Hydroxy-2-Decanone functions extracellularly (sensory signaling).
References
-
AntWiki. (2015).[3] Alkaloid Venom Weaponry of Three Megalomyrmex Thief Ants.
-
Mitsui, T., et al. (2023). Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2.[7] ACS Omega.
-
Sugiyama, T., et al. (2013). 10-Hydroxy-2-decenoic Acid, a Major Lipid Component of Royal Jelly, Extends the Lifespan of C. elegans through Dietary Restriction Signaling. Journal of Aging Research.
-
Suzuki, K. M., et al. (2008). Estrogenic activities of fatty acids and a sterol isolated from royal jelly. Evidence-Based Complementary and Alternative Medicine.
-
Jones, T. H., et al. (1996). Venom chemistry of the ant Megalomyrmex.[1][3] Journal of Chemical Ecology. (Contextual reference for ant venom alkaloids and ketones).
Sources
- 1. antwiki.org [antwiki.org]
- 2. haldin.com [haldin.com]
- 3. researchgate.net [researchgate.net]
- 4. apiservices.biz [apiservices.biz]
- 5. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Structural Elucidation of 10-Hydroxy-2-Decanone: A Comparative Guide to 2D NMR Efficacy
Executive Summary & Technical Rationale
In the synthesis and isolation of Royal Jelly Acid derivatives, specifically 10-hydroxy-2-decanone , researchers frequently encounter a "resolution wall" using standard 1D NMR. The molecule consists of a polar primary alcohol and a methyl ketone separated by a heptyl chain.
While Mass Spectrometry (MS) confirms the molecular weight (
This guide details the 2D NMR workflow (COSY/HSQC) as the superior method for structural confirmation. By spreading spectral information into a second dimension, we transform ambiguous overlapping multiplets into discrete, self-validating connectivity maps.[1]
Comparative Analysis: Why 1D and MS Are Insufficient
The following table contrasts the diagnostic capability of standard techniques against the proposed 2D NMR workflow.
| Feature | Method A: 1D | Method B: LC-MS (ESI) | Method C: 2D NMR (COSY/HSQC) |
| Functional Group ID | High. Identifies ketone | Medium. Identifies Mass ( | High. Correlates protons to specific carbons.[1][2][3] |
| Regiochemistry | Low. Cannot prove the distance between functional groups easily.[1] | Low. Isomers often have identical fragmentation.[1] | High. Establishes specific C-H connectivity. |
| Chain Resolution | Fail. Central | N/A. No structural resolution.[1] | Pass. Resolves distinct |
| Confidence Level | Ambiguous. | Indicative. | Definitive. |
Experimental Protocol: The Self-Validating Workflow
To ensure high-quality 2D data, adherence to the following protocol is mandatory. This is not merely a "recipe" but a system designed to maximize signal-to-noise ratio (S/N) and resolution.
Step 1: Sample Preparation[1]
-
Solvent:
(99.8% D) is standard.[1]-
Expert Insight: If the hydroxyl proton signal is broad or invisible due to exchange, add a micro-drop of
or run entirely in to sharpen the signal and observe coupling.
-
-
Concentration: Dissolve
of sample in solvent. 2D experiments (specifically HSQC) require higher concentrations than 1D to resolve carbon satellites within a reasonable timeframe.[1] -
Tube: High-precision 5mm NMR tube (camber
) to prevent shimming artifacts.
Step 2: Acquisition Parameters (600 MHz equivalent)[1]
-
Experiment 1:
-HSQC (Heteronuclear Single Quantum Coherence) -
Experiment 2:
- COSY (Correlation Spectroscopy)-
Sequence:cosygpppqf (magnitude mode) or phase-sensitive variants.
-
Data Matrix: 2048 (F2) x 256 (F1) points. Zero-fill F1 to 1024 for smooth contours.[1]
-
Data Interpretation & Structural Confirmation
This section details how to interpret the data. The logic flows from the "Anchors" (distinct ends) inward to the "Chain."
A. The Anchors (1D & HSQC Validation)
First, identify the unique termini. These signals must be present to confirm the core functional groups.
| Position | Group | Multiplicity | HSQC Correlation | ||
| C-1 | 2.13 | Singlet | 29.9 | Red (Positive) | |
| C-3 | 2.42 | Triplet | 43.8 | Blue (Negative) | |
| C-10 | 3.63 | Triplet | 63.0 | Blue (Negative) |
Note: Chemical shifts are approximate relative to TMS in
B. The Connectivity Walk (COSY Logic)
Once the anchors are verified via HSQC, use COSY to establish connectivity.
-
The Ketone Walk:
-
Locate the triplet at 2.42 ppm (H-3).
-
Look for a COSY cross-peak to the multiplet at ~1.56 ppm (H-4).
-
Validation: The Singlet at 2.13 ppm (H-1) should NOT show a COSY correlation to H-3 (separated by quaternary Carbonyl C-2). If you see splitting or correlation here, your ketone structure is incorrect.[1]
-
-
The Hydroxyl Walk:
-
Locate the triplet at 3.63 ppm (H-10).
-
Look for a COSY cross-peak to the multiplet at ~1.54 ppm (H-9).
-
Differentiation: H-4 and H-9 often overlap in 1D, but in HSQC, their attached carbons (C-4 and C-9) will have slightly different shifts (~24 ppm vs ~32 ppm).
-
-
The Aliphatic Bridge:
-
The remaining protons (H-5, H-6, H-7, H-8) appear as a broad envelope at 1.28 - 1.35 ppm .
-
Limit of Detection: In standard COSY, walking completely through this block is difficult.[1] However, confirming the immediate neighbors of the functional groups (H-4 and H-9) effectively proves the linear nature of the molecule.
-
Visualization of the Logic Flow
The following diagram illustrates the decision-making process for confirming the structure using the described data.
Figure 1: Logic flow for structural confirmation. The process relies on HSQC to anchor the ends and COSY to verify the immediate neighbors, bridging the aliphatic gap.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (The authoritative text on general NMR interpretation and chemical shift tables).
-
PubChem. (n.d.).[1] 2-Decanone | C10H20O.[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link] (Provides baseline spectral data for the ketone moiety).[1]
-
Magritek. (2018).[1] Characterizing Fatty Acids with Advanced Multinuclear NMR Methods. Applications Note. Retrieved from [Link] (Demonstrates the specific utility of HSQC in resolving methylene envelopes in lipid-like chains).
-
Li, X., et al. (2024).[1] Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry. Retrieved from [Link] (Contextualizes the synthesis and characterization of the 10-hydroxy-C10 backbone).
Sources
Safety Operating Guide
A Guide to the Proper Disposal of 10-Hydroxy-2-decanone: Ensuring Safety and Compliance
As researchers and scientists, our focus is often on discovery and innovation. However, the entire lifecycle of the chemicals we use, from procurement to disposal, demands our meticulous attention. Improper disposal of chemical waste not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide provides a detailed, step-by-step procedure for the proper disposal of 10-Hydroxy-2-decanone, grounding every recommendation in established safety protocols and regulatory standards. Our goal is to empower you to manage your chemical waste streams with confidence, ensuring a safe and compliant laboratory environment.
Part 1: Chemical Profile and Hazard Identification
| Property | Value (for 2-Decanone, as a close structural analog) | Significance for Disposal |
| Chemical Formula | C₁₀H₂₀O | Indicates an organic compound. |
| Molecular Weight | 156.27 g/mol [1] | Relevant for concentration calculations. |
| Appearance | Colorless Liquid[2] | Affects handling and spill response procedures. |
| Flash Point | 71 °C / 159.8 °F[1] | Crucial for determining ignitability hazard. |
| Water Solubility | Insoluble (0.077 mg/mL at 25 °C)[3] | Informs spill cleanup and prohibits drain disposal. The hydroxyl group in 10-hydroxy-2-decanone will increase solubility but it is unlikely to be fully miscible. |
| log P (Octanol/Water) | 3.73[1][3] | Indicates a tendency to bioaccumulate. |
| Toxicity | Toxic to aquatic life with long-lasting effects[2]. | This is a critical factor for disposal. Environmental release must be prevented. |
Hazard Assessment under RCRA
The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). To determine if a chemical waste is hazardous, it must be evaluated against four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[4]
-
Ignitability: A liquid waste is considered ignitable if it has a flash point below 60 °C (140 °F). The flash point of the analogue 2-decanone is 71 °C, which is above this threshold.[1] While 10-Hydroxy-2-decanone is classified as a combustible liquid, it would not typically be classified as an ignitable hazardous waste based on this characteristic alone.[1]
-
Corrosivity: This characteristic applies to strong acids or bases (pH ≤2 or ≥12.5). 10-Hydroxy-2-decanone is a neutral organic compound and is not corrosive.
-
Reactivity: This applies to substances that are unstable, can react violently with water, or generate toxic gases. Aliphatic ketones and alcohols are not considered reactive.[1][5]
-
Toxicity: A waste is toxic if it contains constituents listed by the EPA above certain thresholds.[4] While 10-Hydroxy-2-decanone is not specifically listed, its known aquatic toxicity is a significant concern.[2] Therefore, out of an abundance of caution and best practice, it should be treated as a hazardous waste due to its environmental risks.
Part 2: Regulatory Framework
Proper chemical disposal is mandated by federal and state regulations. In the United States, two primary agencies govern laboratory safety and waste:
-
Occupational Safety and Health Administration (OSHA): OSHA's standard "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan (CHP).[6][7] This plan must include procedures for the safe handling and disposal of hazardous chemicals.[6][8]
-
Environmental Protection Agency (EPA): The EPA governs the disposal of hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave" management.[9] Generators of hazardous waste are legally responsible for its proper management.[9]
Part 3: Standard Operating Procedure (SOP) for Disposal
This SOP provides a step-by-step process for the safe and compliant disposal of 10-Hydroxy-2-decanone waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing appropriate PPE.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Body Protection: A standard laboratory coat should be worn.
Step 2: Waste Collection and Segregation
Proper segregation is critical for safety and cost-effective disposal.
-
Designate a Waste Container: Use a chemically compatible container, clearly labeled "Hazardous Waste, 10-Hydroxy-2-decanone". The container must be in good condition with a secure, tight-fitting lid.
-
Segregate Waste Streams:
-
Do NOT mix 10-Hydroxy-2-decanone waste with other waste streams, especially:
-
Halogenated Solvents: Mixing can complicate or increase the cost of disposal via incineration.
-
Aqueous Waste: This compound is largely insoluble and should be kept separate from aqueous waste streams.
-
Reactive Chemicals: Never mix with strong oxidizing agents or bases.[5]
-
-
-
Keep Containers Closed: Waste containers must be kept sealed at all times, except when actively adding waste. This prevents the release of vapors and potential spills.
Step 3: Determine Your Generator Status
The EPA categorizes hazardous waste generators based on the quantity of waste produced per month. This status dictates your on-site accumulation limits and disposal requirements.[10]
-
Very Small Quantity Generator (VSQG): ≤ 100 kg/month .
-
Small Quantity Generator (SQG): > 100 kg and < 1,000 kg/month .
-
Large Quantity Generator (LQG): ≥ 1,000 kg/month .
Most research laboratories fall into the VSQG or SQG category. Consult your institution's Environmental Health & Safety (EHS) office to confirm your site's status.
Step 4: On-Site Storage and Accumulation
Store the designated waste container in a safe, designated location.
-
Location: Store in a well-ventilated area, away from heat, sparks, or open flames.[1] A satellite accumulation area (SAA) near the point of generation is common practice.
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
-
Labeling: The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "10-Hydroxy-2-decanone"
-
The accumulation start date (the date the first drop of waste enters the container).
-
A clear indication of the hazards (e.g., "Combustible," "Environmental Hazard").
-
Step 5: Arrange for Final Disposal
Under no circumstances should 10-Hydroxy-2-decanone be disposed of down the drain or in regular trash. Its aquatic toxicity makes drain disposal an environmental violation.[5][11]
-
Contact Your EHS Office: Your institution's Environmental Health & Safety office is your primary resource. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Licensed Disposal Contractor: The waste must be transported, treated, and disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]
-
Preferred Disposal Method: The most common and environmentally sound method for this type of organic waste is high-temperature incineration at a permitted facility. This process destroys the chemical, converting it to carbon dioxide and water.
-
Documentation: Ensure you receive and retain all paperwork, including the hazardous waste manifest, from the disposal contractor. These records are legally required and prove you have complied with "cradle-to-grave" regulations.
Part 4: Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for 10-Hydroxy-2-decanone.
Caption: Decision workflow for the disposal of 10-Hydroxy-2-decanone.
Part 5: Emergency Procedures - Spill Response
In the event of a small spill in the laboratory:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Prevent access to the spill area.
-
Remove Ignition Sources: Turn off any nearby hot plates, burners, or other ignition sources.[1]
-
Absorb the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit.[1][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully scoop the absorbed material into your designated hazardous waste container for 10-Hydroxy-2-decanone.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office, per your institution's policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Disclaimer: This guide provides general recommendations based on available data and standard U.S. regulations. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health & Safety department for procedures applicable to your location. State and local regulations may be more stringent than federal requirements.[7][10]
References
-
Laboratory Safety Guidance - OSHA. (URL: [Link])
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). (URL: [Link])
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (URL: [Link])
-
Chemical Safety Guidelines. The University of New Mexico Environmental Health & Safety. (URL: [Link])
-
What are Federal and State Hazardous Waste Regulations? (2022, April 19). (URL: [Link])
-
EPA Hazardous Waste Regulations. Study.com. (URL: [Link])
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. (URL: [Link])
-
Laboratories - Overview. Occupational Safety and Health Administration. (URL: [Link])
-
Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. (URL: [Link])
-
Aliphatic Secondary Alcohols, Ketones and Related Esters (JECFA Food Additives Series 50). INCHEM. (URL: [Link])
-
SDS US. (2019, December 19). (URL: [Link])
-
Tichý, M., et al. (2012). TOXIC ALCOHOLS: ALIPHATIC SATURATED ALCOHOLS. Military Medical Science Letters. (URL: [Link])
-
α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. (2024, July 19). Molecules. (URL: [Link])
-
State of water in various environments: aliphatic alcohols. SSRN. (URL: [Link])
-
The aliphatic alcohols: their toxicity and potential dangers in relation to their chemical constitution and their fate in metabolism. Wikimedia Commons. (URL: [Link])
-
2-Decanone - Wikipedia. (URL: [Link])
-
2-Decanone | C10H20O | CID 12741. PubChem. (URL: [Link])
-
Chemical Properties of 2-Decanone (CAS 693-54-9). Cheméo. (URL: [Link])
-
2-decanone methyl octyl ketone. The Good Scents Company. (URL: [Link])
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Decanone | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Decanone - Wikipedia [en.wikipedia.org]
- 4. sustainable-markets.com [sustainable-markets.com]
- 5. fishersci.com [fishersci.com]
- 6. osha.gov [osha.gov]
- 7. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. epa.gov [epa.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 10-Hydroxy-2-decanone
This document is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a self-validating system of safety that builds confidence and protects both the researcher and the research.
Hazard Analysis: An Inference-Based Approach
10-Hydroxy-2-decanone is a bifunctional molecule, an aliphatic ketone with a terminal hydroxyl group. This structure suggests several potential hazards that dictate our PPE and handling strategy:
-
Combustibility: Like many long-chain ketones, it is likely a combustible liquid, meaning it can ignite but requires a relatively high ignition temperature. The flash point for the related 2-decanone is 71°C (159.8°F).[1] Therefore, it should be kept away from open flames, hot surfaces, and sparks.[1][4]
-
Skin and Eye Irritation: The presence of the ketone and alcohol functional groups suggests a potential for mild to moderate skin and eye irritation upon contact.[2][5] Prolonged skin contact could also lead to defatting and dermatitis.[1]
-
Respiratory Irritation: Inhalation of vapors or aerosols, especially if the compound is heated or aerosolized, may cause respiratory tract irritation.[2]
-
Chemical Reactivity: It is stable under normal conditions but should be stored away from strong oxidizing agents.[1][3] Thermal decomposition can release carbon monoxide and carbon dioxide.[1]
Based on this analysis, while not classified as acutely toxic, 10-Hydroxy-2-decanone demands respectful handling and a comprehensive PPE strategy to mitigate risks of irritation, ignition, and unforeseen reactivity.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental context, considering the quantity of the substance, the nature of the procedure, and the potential for exposure.
Table 1: Recommended PPE for Handling 10-Hydroxy-2-decanone
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Small Quantities, <10g) | Safety glasses with side shields. | Nitrile gloves. | Standard laboratory coat. | Not required in a well-ventilated area. |
| Solution Preparation & Transfers (mL to L scale) | Chemical splash goggles.[6] | Nitrile or neoprene gloves. Inspect gloves for integrity before use.[4] | Chemical-resistant laboratory coat. | Recommended if handling outside of a fume hood or if heating is involved. |
| Heating, Refluxing, or Reactions Under Pressure | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves with extended cuffs. | Flame-resistant laboratory coat over standard clothing. | Required. Use a certified respirator with organic vapor cartridges within a fume hood.[2] |
| Large Spills (>50 mL) | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat or disposable coveralls. | Required. Use a certified respirator with organic vapor cartridges. |
Causality Note: The transition from safety glasses to goggles and face shields is dictated by the increasing risk of splashes and aerosols in larger-scale operations. Similarly, the requirement for respiratory protection becomes critical when the substance's vapor pressure is increased through heating, creating a higher concentration of inhalable matter.
Experimental Protocols: A Step-by-Step Guide
Adherence to standardized protocols is the cornerstone of laboratory safety. The following procedures are designed to be self-validating, minimizing risk at each stage of handling.
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[5] Read and understand the risks associated with all chemicals involved in the procedure.
-
Work Area: Conduct all manipulations of 10-Hydroxy-2-decanone within a certified chemical fume hood to minimize inhalation exposure.[5]
-
PPE Donning: Put on the appropriate PPE as specified in Table 1. Always inspect gloves for tears or punctures before use.
-
Transfer: When transferring the liquid, use tools like pipettes with disposable tips or dedicated glassware. Pour slowly and carefully to avoid splashing. Keep containers closed when not in use.[5]
-
Post-Handling: After completion, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol), ensuring it is compatible with the bench material.
-
PPE Doffing: Remove gloves using a technique that avoids skin contact with the outer surface. Remove your lab coat and wash your hands and arms thoroughly with soap and water.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. For small spills (<50 mL), proceed with cleanup if you are trained and equipped. For large spills, evacuate the area and contact your institution's safety officer.
-
Containment: For liquid spills, surround the area with an inert absorbent material like sand, diatomite, or a universal binder to prevent it from spreading.[3][4]
-
Absorption: Cover the spill with the absorbent material, working from the outside in.
-
Collection: Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled waste container.[2][4]
-
Decontamination: Clean the spill area with soap and water or a suitable laboratory detergent.
-
Disposal: Seal the waste container and dispose of it according to your institution's hazardous waste guidelines.
-
Waste Segregation: Never pour 10-Hydroxy-2-decanone down the drain.[7] Collect all waste containing the compound in a clearly labeled, non-reactive, and sealable container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "10-Hydroxy-2-decanone," and any other components of the waste stream.
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials, heat, and ignition sources.[1]
-
Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[1][7]
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 10-Hydroxy-2-decanone.
Caption: PPE selection logic based on quantity and operational risk.
References
-
Thermo Fisher Scientific. (2009). Safety Data Sheet for Hydroxyacetone. Retrieved from [Link]
-
Matheson. (2012). Acetylene-Dissolved - Safety Data Sheet. Retrieved from [Link]
-
Air Products and Chemicals, Inc. (2007). Material Safety Data Sheet for Acetylene, dissolved. Retrieved from [Link]
-
Messer. (n.d.). Safety Data Sheet for Acetylene (dissolved). Retrieved from [Link]
-
Advanced Biotech. (2025). Safety Data Sheet for Methyl Ketones Mix (Cheese Note) natural. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
PubChem. (n.d.). 2-Decanone. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


